1-Phenyl-1H-imidazole-4-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
1-phenylimidazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-10(14)9-6-12(7-11-9)8-4-2-1-3-5-8/h1-7H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBYLAWFMMVZTRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(N=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90634212 | |
| Record name | 1-Phenyl-1H-imidazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90634212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18075-64-4 | |
| Record name | 1-Phenyl-1H-imidazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90634212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-Phenyl-1H-imidazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide details a viable synthetic pathway for 1-Phenyl-1H-imidazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. The described methodology is a two-step process commencing with the synthesis of an ester precursor, ethyl 1-phenyl-1H-imidazole-4-carboxylate, followed by its hydrolysis to the target carboxylic acid. This guide provides detailed experimental protocols and a summary of relevant data.
I. Synthesis Pathway Overview
The synthesis of this compound is proposed to proceed via a two-step reaction sequence. The initial step involves the cyclocondensation of aniline with a suitable β-ketoester, such as ethyl 2-(ethoxymethylene)-3-oxobutanoate, to form the ethyl ester of the target molecule. The subsequent step is the hydrolysis of the ester group to yield the final carboxylic acid.
Figure 1: Proposed two-step synthesis pathway for this compound.
II. Experimental Protocols
Step 1: Synthesis of Ethyl 1-phenyl-1H-imidazole-4-carboxylate
This procedure is based on the general principles of imidazole synthesis from β-ketoesters and anilines.
Materials:
-
Aniline
-
Ethyl 2-(ethoxymethylene)-3-oxobutanoate
-
Formamide (or another suitable source for the C2 carbon of the imidazole ring)
-
Acetic acid (catalyst)
-
Ethanol (solvent)
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve aniline (1.0 eq) and ethyl 2-(ethoxymethylene)-3-oxobutanoate (1.0 eq) in a suitable solvent such as ethanol.
-
Add a catalytic amount of a weak acid, such as acetic acid.
-
Add formamide (excess, e.g., 5-10 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure ethyl 1-phenyl-1H-imidazole-4-carboxylate.
Step 2: Hydrolysis of Ethyl 1-phenyl-1H-imidazole-4-carboxylate to this compound
This protocol is adapted from a general procedure for the hydrolysis of imidazole esters.[1]
Materials:
-
Ethyl 1-phenyl-1H-imidazole-4-carboxylate
-
Potassium hydroxide (KOH)
-
Water
-
Sulfuric acid (H₂SO₄) solution (e.g., 1 M)
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, dissolve ethyl 1-phenyl-1H-imidazole-4-carboxylate in an aqueous solution of potassium hydroxide (e.g., 10-20% w/v). The mass ratio of the ester to the potassium hydroxide solution can be approximately 1:2.2.[1]
-
Stir the reaction mixture at a slightly elevated temperature (e.g., 30 °C) and monitor the reaction by TLC until the starting material is consumed.[1]
-
Cool the reaction mixture in an ice bath.
-
Slowly add sulfuric acid solution to the cooled mixture to adjust the pH to approximately 1-2, which will cause the carboxylic acid to precipitate.[1]
-
Collect the precipitate by vacuum filtration and wash it with cold water.
-
Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain pure this compound.
III. Data Presentation
The following table summarizes the expected inputs and outputs for the synthesis of this compound. Please note that the yields are estimates based on similar reactions and may vary depending on the specific reaction conditions.
| Step | Reactants | Product | Solvent(s) | Catalyst/Reagent | Temperature (°C) | Typical Yield (%) |
| 1 | Aniline, Ethyl 2-(ethoxymethylene)-3-oxobutanoate, Formamide | Ethyl 1-phenyl-1H-imidazole-4-carboxylate | Ethanol | Acetic Acid | Reflux | 60-80 |
| 2 | Ethyl 1-phenyl-1H-imidazole-4-carboxylate, Potassium Hydroxide | This compound | Water | Sulfuric Acid (workup) | 30 | 85-95 |
IV. Experimental Workflow
The overall experimental workflow for the synthesis of this compound is depicted in the following diagram.
Figure 2: Detailed experimental workflow for the synthesis of this compound.
References
In-Depth Technical Guide: Physicochemical Properties of 1-Phenyl-1H-imidazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 1-Phenyl-1H-imidazole-4-carboxylic acid (CAS No: 18075-64-4). The information compiled herein is intended to support research, discovery, and development activities by providing essential data on the molecule's characteristics. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide combines predicted values, data from analogous structures, and standardized experimental protocols.
Core Physicochemical Properties
The fundamental physicochemical properties of a compound are critical for predicting its behavior in both chemical and biological systems. These parameters influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for various experimental assays.
Table 1: Summary of General Physicochemical Properties
| Property | Value / Description | Source |
| Molecular Formula | C₁₀H₈N₂O₂ | [1][2] |
| Molecular Weight | 188.18 g/mol | [3] |
| CAS Number | 18075-64-4 | [1][4] |
| Appearance | White to off-white solid (presumed) | [5] |
| Melting Point | Data not available. | [1] |
| Boiling Point | 424.516 °C at 760 mmHg (Predicted) | [1] |
| pKa | Data not available. The molecule possesses both a weakly acidic carboxylic acid group (expected pKa ~3-5) and a weakly basic imidazole ring. | [6][7] |
| logP (Octanol/Water) | ~1.5 (Predicted XlogP) | [2] |
| Solubility | No quantitative data available. Expected to be slightly soluble in water and more soluble in dilute acidic or basic solutions and polar organic solvents. | [5] |
Spectroscopic Data Profile
Table 2: Predicted ¹H and ¹³C NMR Spectral Data
The chemical shifts are estimations based on the functional groups present. The carboxylic acid proton is expected to be a broad singlet at a high chemical shift, while the aromatic and imidazole protons will appear in their characteristic regions.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| ¹H NMR | ~12.0 - 13.0 | Broad Singlet | Carboxylic acid proton (-COOH).[8] |
| ~7.4 - 8.0 | Multiplet | Phenyl and imidazole ring protons. | |
| ¹³C NMR | ~165 - 175 | Singlet | Carboxylic acid carbon (-C OOH).[8] |
| ~115 - 140 | Multiple Singlets | Phenyl and imidazole ring carbons. |
Table 3: Characteristic Infrared (IR) Absorption Bands
The IR spectrum is dominated by the characteristic absorptions of the carboxylic acid and the aromatic rings.
| Functional Group | Absorption Range (cm⁻¹) | Intensity / Shape |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Strong, Very Broad |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium, Sharp |
| C=O Stretch (Carboxylic Acid) | 1710 - 1760 | Strong, Sharp |
| C=C Stretch (Aromatic Ring) | 1450 - 1600 | Medium to Weak |
| C-N Stretch (Imidazole Ring) | 1300 - 1400 | Medium |
Source: Based on general principles for carboxylic acids and aromatic compounds.[8][9]
Table 4: Predicted High-Resolution Mass Spectrometry (MS) Data
Mass spectrometry provides information on the molecule's mass and fragmentation pattern. The following are predicted exact masses for common adducts.
| Adduct | Predicted m/z |
| [M+H]⁺ | 189.0659 |
| [M+Na]⁺ | 211.0478 |
| [M-H]⁻ | 187.0513 |
Source: Predicted values from PubChem.[2]
Experimental Protocols
The following section details standardized methodologies for the experimental determination of the key physicochemical properties of this compound.
Melting Point Determination
The melting point is a crucial indicator of purity. The capillary method is most common.
-
Sample Preparation: A small amount of the dry, crystalline solid is finely crushed into a powder. The powder is packed into a capillary tube to a height of 2-4 mm.[10]
-
Apparatus: A calibrated melting point apparatus (e.g., Mel-Temp or Thiele tube) is used.
-
Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is increased rapidly to about 15-20 °C below the expected melting point, then the heating rate is slowed to 1-2 °C per minute.
-
Data Recording: The temperature range is recorded from the point at which the first drop of liquid appears to the temperature at which the entire sample is liquid. A sharp melting range (0.5-1.0 °C) is indicative of a pure compound.[11]
Solubility Determination
Solubility is assessed in a variety of solvents to understand the compound's polarity and ionization state.
-
Solvent Selection: A standard panel of solvents is used: water, 5% HCl, 5% NaOH, 5% NaHCO₃, and an organic solvent like diethyl ether or dichloromethane.
-
Procedure: Approximately 10-20 mg of the compound is placed in a test tube. 1 mL of the solvent is added incrementally with vigorous shaking.
-
Classification:
-
Soluble in water: Indicates the presence of polar functional groups. The pH of the aqueous solution should be tested with litmus paper.[6]
-
Insoluble in water, soluble in 5% NaOH: Suggests an acidic functional group, such as the carboxylic acid.
-
Soluble in 5% NaHCO₃: Indicates a relatively strong acid, typically a carboxylic acid.
-
Insoluble in water, soluble in 5% HCl: Suggests a basic functional group, such as the imidazole nitrogen.[6]
-
logP Determination (Shake-Flask Method)
The partition coefficient (logP) measures the lipophilicity of a compound.
-
Phase Preparation: Equal volumes of n-octanol and water (or a suitable buffer like PBS, pH 7.4) are mixed and allowed to saturate each other for 24 hours.
-
Partitioning: A known amount of the compound is dissolved in one of the phases (typically the one it is more soluble in). The two phases are then combined in a separatory funnel and shaken vigorously to allow the compound to partition between the layers.
-
Phase Separation: The mixture is allowed to stand until the two phases have clearly separated.
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
-
Calculation: The partition coefficient P is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[9][12]
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR):
-
Sample Preparation: The compound is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with pH adjustment). A typical concentration is 5-10 mg/mL.
-
Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Sample Preparation: For a solid sample, a KBr pellet is prepared by mixing a small amount of the compound (1-2 mg) with dry potassium bromide (100-200 mg) and pressing the mixture into a transparent disk. Alternatively, the Attenuated Total Reflectance (ATR) method can be used by placing the solid sample directly on the ATR crystal.[13]
-
Acquisition: The spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
Sample Preparation: The compound is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Ionization: Electrospray ionization (ESI) is a common technique for this type of molecule, capable of producing protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ions.
-
Analysis: The sample is introduced into the mass spectrometer (e.g., Q-TOF or Orbitrap) to determine the accurate mass-to-charge (m/z) ratio.
-
Visualized Experimental Workflow
The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a novel compound such as this compound.
Caption: Workflow for Physicochemical Characterization.
Biological Context and Signaling Pathways
Currently, there is no specific information in the reviewed literature linking this compound to a particular biological signaling pathway. However, the imidazole scaffold is a well-known privileged structure in medicinal chemistry, appearing in numerous drugs and bioactive molecules. Its derivatives are known to interact with a wide range of biological targets. Further research would be required to elucidate any specific biological activity for this compound.
References
- 1. americanelements.com [americanelements.com]
- 2. PubChemLite - this compound hydrochloride (C10H8N2O2) [pubchemlite.lcsb.uni.lu]
- 3. 4-phenyl-1H-imidazole-5-carboxylic acid | C10H8N2O2 | CID 604737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 18075-64-4|this compound|BLD Pharm [bldpharm.com]
- 5. 1H-Imidazole-4-Carboxylic Acid | Properties, Uses, Safety, Supplier Information – Buy High Purity Imidazole-4-Carboxylic Acid China [chemheterocycles.com]
- 6. Showing Compound 4-imidazoleacetate (FDB030508) - FooDB [foodb.ca]
- 7. Imidazole-4-carboxylic acid | C4H4N2O2 | CID 14080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
- 10. Syntheses and pKa determination of 1-(o-hydroxyphenyl)imidazole carboxylic esters - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. 1H-Imidazole-4-carboxylic acid(1072-84-0) 1H NMR [m.chemicalbook.com]
- 12. 1H-Imidazole, 1-phenyl- [webbook.nist.gov]
- 13. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 1-Phenyl-1H-imidazole-4-carboxylic Acid (CAS: 18075-64-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Phenyl-1H-imidazole-4-carboxylic acid, a versatile heterocyclic building block with significant potential in medicinal chemistry and drug discovery. This document consolidates available data on its chemical properties, synthesis, and biological relevance, offering a valuable resource for researchers in the field.
Core Chemical and Physical Properties
This compound is a stable, solid organic compound. Its structural framework, featuring both a phenyl group and a carboxylic acid moiety attached to an imidazole ring, makes it a valuable precursor for the synthesis of more complex molecules.[1] Key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 18075-64-4 | [1] |
| Molecular Formula | C₁₀H₈N₂O₂ | [1] |
| Molecular Weight | 188.18 g/mol | [1] |
| Appearance | Solid | N/A |
| Predicted Boiling Point | 424.5 °C at 760 mmHg | N/A |
| Predicted Density | 1.284 g/cm³ | N/A |
| Predicted Flash Point | 210.5 °C | N/A |
Synthesis and Experimental Protocols
The synthesis of this compound is not extensively detailed in publicly available literature. However, a general and widely applicable method for the synthesis of imidazole-4-carboxylic acids involves a two-step process: the formation of the corresponding ethyl ester followed by its hydrolysis.
A plausible synthetic pathway is outlined below. This approach is based on established methodologies for the synthesis of related imidazole derivatives.[2][3]
Caption: General synthetic workflow for this compound.
Experimental Protocol: A General Approach
The following protocol is a generalized procedure based on the synthesis of similar imidazole carboxylic acids and should be optimized for specific laboratory conditions.
Step 1: Synthesis of Ethyl 1-phenyl-1H-imidazole-4-carboxylate
The formation of the imidazole ring can be achieved through various multi-component reactions. One common approach is the reaction of an aniline derivative with an appropriate isocyanoacetate. For instance, the reaction of aniline with ethyl isocyanoacetate in the presence of a suitable coupling agent and base would yield the desired ethyl ester intermediate.[2] Microwave-assisted synthesis has also been reported to be an efficient method for generating imidazole carboxylates.[4]
Step 2: Hydrolysis of Ethyl 1-phenyl-1H-imidazole-4-carboxylate
The conversion of the ethyl ester to the final carboxylic acid is typically achieved through base-catalyzed hydrolysis.[5]
-
Materials:
-
Ethyl 1-phenyl-1H-imidazole-4-carboxylate
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol or other suitable solvent
-
Water
-
Hydrochloric acid (HCl) for acidification
-
-
Procedure:
-
Dissolve the ethyl ester in a mixture of ethanol and water.
-
Add an aqueous solution of NaOH or KOH (typically 1-2 molar equivalents).
-
Heat the reaction mixture to reflux and monitor the progress by a suitable analytical technique such as Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully acidify the mixture with HCl to a pH where the carboxylic acid precipitates.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
Biological and Pharmacological Context
While direct biological studies on this compound are limited, the broader class of imidazole derivatives is of significant interest in pharmacology due to its wide range of biological activities.[6] The imidazole nucleus is a key structural motif in many pharmaceuticals.[7]
Potential as a Kinase Inhibitor Precursor: The planar imidazole core of this molecule makes it an attractive scaffold for the design of kinase inhibitors, as it can effectively interact with the active sites of these enzymes.[1] Kinase inhibitors are a major class of targeted cancer therapies.
General Activities of Related Imidazole Carboxylic Acids: Research on structurally similar compounds provides insights into the potential applications of this compound.
-
Antiplatelet Activity: Certain derivatives of imidazole-4-carboxylic acid have been identified as antiplatelet agents, with some compounds showing inhibitory activity in the low micromolar range against collagen-induced platelet aggregation.[8] These compounds have also been investigated for their effects on COX-1, ADP, and PAF receptors.[8]
-
Antiviral Activity: 1,5-diaryl-1H-imidazole-4-carboxylic acids, which share a similar core structure, have been synthesized and evaluated as inhibitors of the HIV-1 integrase-LEDGF/p75 interaction.[2]
-
Antimicrobial and Other Activities: The imidazole ring is a constituent of numerous natural products and synthetic compounds with a broad spectrum of activities, including antifungal, anti-inflammatory, analgesic, and anticancer properties.[6]
The logical progression from a versatile building block like this compound to a potential drug candidate is illustrated in the following diagram.
Caption: Drug discovery pathway starting from a core scaffold.
Conclusion and Future Directions
This compound is a chemical entity with considerable promise for applications in medicinal chemistry, particularly as a scaffold for the development of novel therapeutic agents. While specific biological data for this compound is not yet widely published, the well-documented activities of related imidazole derivatives suggest that it is a valuable starting point for the synthesis of compound libraries for screening against various biological targets.
Future research should focus on the development and publication of a detailed and optimized synthesis protocol. Furthermore, the systematic biological evaluation of this compound and its derivatives against a range of targets, such as kinases and viral enzymes, is warranted to fully elucidate its therapeutic potential. The availability of this compound as a research chemical provides an excellent opportunity for its exploration in drug discovery programs.
References
- 1. This compound|RUO [benchchem.com]
- 2. Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN105693619A - Method for catalytically synthesizing 1H-imidazole-4-carboxylic acid through inorganic-salt composite catalyst - Google Patents [patents.google.com]
- 4. One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 7. How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications [unibrom.com]
- 8. Synthesis and antiplatelet activity of new imidazole-4-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Molecular Structure of 1-Phenyl-1H-imidazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 1-Phenyl-1H-imidazole-4-carboxylic acid. The information is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.
Molecular Structure and Physicochemical Properties
This compound is a heterocyclic compound featuring a central imidazole ring substituted with a phenyl group at the 1-position and a carboxylic acid group at the 4-position. This arrangement of functional groups imparts specific electronic and steric properties that are crucial for its chemical reactivity and biological activity.
Key Identifiers:
Spectroscopic Data
Table 1: Predicted Spectroscopic Data
| Spectroscopy | Predicted Peaks/Signals |
| ¹H NMR | Signals corresponding to the protons on the imidazole and phenyl rings. |
| ¹³C NMR | Resonances for the carbon atoms of the imidazole and phenyl rings, as well as the carboxyl group. |
| IR Spectroscopy | Characteristic absorption bands for O-H stretching of the carboxylic acid, C=O stretching of the carbonyl group, and C-N and C=C stretching of the aromatic rings. |
| Mass Spectrometry | A predicted [M+H]⁺ peak at m/z 189.06586 and an [M-H]⁻ peak at m/z 187.05130 for the hydrochloride salt.[3] |
Note: The data presented above is predicted and should be confirmed with experimental analysis.
Structural Data
Detailed crystallographic data, including bond lengths and angles for this compound, are not currently available. Analysis of related crystal structures of other 1-phenyl-1H-imidazole derivatives suggests that the phenyl and imidazole rings are typically not coplanar.
Synthesis of this compound
A definitive, step-by-step experimental protocol for the synthesis of this compound is not explicitly detailed in readily accessible literature. However, a plausible synthetic route can be devised based on established methods for the synthesis of analogous imidazole-4-carboxylic acids. A common approach involves the hydrolysis of a corresponding ester precursor.
Proposed Experimental Protocol: Synthesis via Ester Hydrolysis
This protocol is based on the synthesis of similar compounds, such as 2,5-Dimethyl-1-phenyl-1H-imidazole-4-carboxylic acid, which involves the hydrolysis of the corresponding ethyl ester.[4]
Step 1: Synthesis of Ethyl 1-Phenyl-1H-imidazole-4-carboxylate
This intermediate can be synthesized through various methods, including multi-component reactions or by the N-arylation of a pre-formed imidazole ester.
Step 2: Hydrolysis of Ethyl 1-Phenyl-1H-imidazole-4-carboxylate
-
Materials:
-
Ethyl 1-phenyl-1H-imidazole-4-carboxylate
-
Sodium hydroxide (NaOH) or another suitable base
-
Ethanol (or another suitable solvent)
-
Water
-
Hydrochloric acid (HCl) for acidification
-
-
Procedure:
-
Dissolve Ethyl 1-phenyl-1H-imidazole-4-carboxylate in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress using an appropriate analytical technique (e.g., Thin Layer Chromatography).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully acidify the mixture with hydrochloric acid to precipitate the carboxylic acid product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
Potential Biological Activity and Signaling Pathways
While specific studies detailing the biological activity and signaling pathway modulation of this compound are limited, the broader class of imidazole derivatives is known to exhibit a wide range of pharmacological effects.
Derivatives of this compound have been investigated as potential inhibitors of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway and as modulators of Stearoyl-CoA Desaturase (SCD) activity.[5][6]
-
Nrf2 Pathway: The Nrf2 pathway is a critical regulator of cellular defense against oxidative stress. Inhibition of this pathway can be a therapeutic strategy in certain cancers where Nrf2 is overactivated, contributing to chemoresistance.[5]
-
SCD Modulation: SCDs are enzymes involved in fatty acid metabolism, and their modulation has been explored for the treatment of various diseases, including neurological disorders.[6]
The potential involvement of this compound in these or other signaling pathways warrants further investigation to elucidate its specific mechanism of action and therapeutic potential.
Experimental Workflows
The following diagram outlines a general workflow for the synthesis, purification, and characterization of this compound.
Conclusion
This compound is a molecule of interest for medicinal chemistry and drug development due to the known biological activities of the imidazole scaffold. While detailed experimental data for this specific compound is sparse in publicly available resources, this guide provides a foundational understanding of its structure, a plausible synthetic route, and potential biological targets based on related compounds. Further experimental investigation is necessary to fully characterize its physicochemical properties and elucidate its specific roles in biological signaling pathways.
References
- 1. americanelements.com [americanelements.com]
- 2. 18075-64-4|this compound|BLD Pharm [bldpharm.com]
- 3. PubChemLite - this compound hydrochloride (C10H8N2O2) [pubchemlite.lcsb.uni.lu]
- 4. Discovery of Novel Inhibitors of Uridine Diphosphate-N-Acetylenolpyruvylglucosamine Reductase (MurB) from Pseudomonas aeruginosa, an Opportunistic Infectious Agent Causing Death in Cystic Fibrosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US20160046616A1 - Nrf2 small molecule inhibitors for cancer therapy - Google Patents [patents.google.com]
- 6. US10973810B2 - Methods for the treatment of neurological disorders - Google Patents [patents.google.com]
An In-depth Technical Guide to 1-Phenyl-1H-imidazole-4-carboxylic Acid Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-phenyl-1H-imidazole-4-carboxylic acid derivatives and their analogs, a class of compounds demonstrating significant potential in medicinal chemistry. This document outlines their synthesis, biological activities, and mechanisms of action, with a focus on their applications as enzyme inhibitors and antiplatelet agents. Detailed experimental protocols and visual representations of key pathways and workflows are provided to support further research and development in this area.
Core Concepts and Therapeutic Potential
This compound serves as a versatile scaffold in drug discovery. The imidazole ring is a common motif in biologically active molecules, and the phenyl and carboxylic acid moieties provide opportunities for a wide range of structural modifications to modulate pharmacokinetic and pharmacodynamic properties.[1] Derivatives of this core structure have shown promising activity against a variety of biological targets, indicating their potential for the development of novel therapeutics for a range of diseases.
Synthesis of this compound Derivatives
The synthesis of this compound and its analogs can be achieved through a multi-step process. A common strategy involves the initial synthesis of an ester intermediate, such as ethyl 1-phenyl-1H-imidazole-4-carboxylate, followed by hydrolysis to the corresponding carboxylic acid.
Experimental Protocol: Synthesis of Ethyl 1,5-diaryl-1H-imidazole-4-carboxylates (Adaptable for 1-Phenyl Derivatives)
This protocol, adapted from a method for 1,5-diaryl derivatives, can be modified for the synthesis of the 1-phenyl analog by using the appropriate starting materials.[2]
Step 1: Synthesis of N-arylbenzamide
-
To a solution of an aniline derivative (e.g., aniline) and triethylamine in ethyl acetate, add a benzoyl chloride derivative dropwise at room temperature.
-
Stir the reaction mixture for 16 hours.
-
Upon completion, the resulting amide can be isolated and used in the next step without further purification.[2]
Step 2: Synthesis of N-arylbenzimidoyl chloride
-
Heat the N-arylbenzamide from the previous step under reflux with excess thionyl chloride for 8 hours.
-
The resulting imidoyl chloride is typically used in the subsequent step without further purification.[2]
Step 3: Cycloaddition to form Ethyl 1-phenyl-1H-imidazole-4-carboxylate
-
In a dry reaction vessel under an inert atmosphere (e.g., argon), dissolve ethyl isocyanoacetate and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in dry tetrahydrofuran (THF).
-
Cool the mixture to -78°C.
-
Add the N-arylbenzimidoyl chloride synthesized in the previous step to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 48 hours.
-
Purify the resulting ethyl 1-phenyl-1H-imidazole-4-carboxylate by column chromatography.[2]
Experimental Protocol: Hydrolysis to this compound
-
Dissolve the ethyl 1-phenyl-1H-imidazole-4-carboxylate intermediate in a suitable solvent.
-
Add an aqueous solution of a strong base, such as potassium hydroxide.[3]
-
Stir the reaction mixture at a controlled temperature (e.g., 30°C).[3]
-
After the reaction is complete, acidify the mixture with a strong acid, such as sulfuric acid, to a pH of 1.[3]
-
The crude this compound will precipitate out of solution.
-
Collect the crude product by filtration and purify by recrystallization.[3]
Synthesis workflow for this compound.
Biological Activities and Mechanisms of Action
Derivatives of this compound have been investigated for a range of biological activities, with notable success in the areas of enzyme inhibition and antiplatelet effects.
Enzyme Inhibition
Certain this compound derivatives have been identified as potent inhibitors of xanthine oxidase, an enzyme involved in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. Overproduction of uric acid can lead to hyperuricemia and gout.
Experimental Protocol: In Vitro Xanthine Oxidase Inhibition Assay
This spectrophotometric assay measures the inhibition of xanthine oxidase by monitoring the formation of uric acid from xanthine.
Materials:
-
Xanthine oxidase
-
Xanthine (substrate)
-
Test compounds (this compound derivatives)
-
Allopurinol (positive control)
-
Phosphate buffer (pH 7.5)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of xanthine oxidase in phosphate buffer.
-
Prepare a stock solution of xanthine in phosphate buffer.
-
Prepare stock solutions of test compounds and allopurinol in a suitable solvent (e.g., DMSO).
-
-
Assay Setup (in a 96-well plate):
-
Blank: Buffer and solvent.
-
Control: Buffer, xanthine oxidase, and solvent.
-
Test: Buffer, xanthine oxidase, and test compound at various concentrations.
-
Positive Control: Buffer, xanthine oxidase, and allopurinol at various concentrations.
-
-
Incubation: Incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: Add the xanthine solution to all wells to start the reaction.
-
Measurement: Immediately measure the absorbance at 295 nm at timed intervals.
-
Data Analysis:
-
Calculate the rate of uric acid formation.
-
Determine the percentage of inhibition for each compound concentration.
-
Calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Workflow for the in vitro xanthine oxidase inhibition assay.
Signaling Pathway: Purine Metabolism and Xanthine Oxidase Inhibition
Inhibition of the purine catabolism pathway by xanthine oxidase inhibitors.
Antiplatelet Activity
Derivatives of 1-arylalkyl-5-phenylsulfonamino-imidazole-4-carboxylic acid have been identified as antiplatelet agents. Their mechanism of action involves antagonism of various platelet receptors, including those for ADP, adrenaline, and platelet-activating factor (PAF), as well as inhibition of cyclooxygenase-1 (COX-1).
Experimental Protocol: Antiplatelet Aggregation Assay (Born Test)
This light transmission aggregometry (LTA) method measures platelet aggregation in platelet-rich plasma (PRP).
Materials:
-
Freshly drawn human blood
-
Anticoagulant (e.g., sodium citrate)
-
Platelet aggregation inducers (e.g., ADP, collagen, PAF)
-
Test compounds
-
Platelet aggregometer
Procedure:
-
PRP Preparation:
-
Collect whole blood in tubes containing an anticoagulant.
-
Centrifuge the blood at a low speed to separate the PRP.
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed.
-
-
Assay:
-
Place a sample of PRP in the aggregometer cuvette and calibrate the instrument using PRP (0% aggregation) and PPP (100% aggregation).
-
Add the test compound or vehicle to the PRP and incubate.
-
Add a platelet aggregation inducer to initiate aggregation.
-
Record the change in light transmission over time.
-
-
Data Analysis:
-
Determine the percentage of aggregation.
-
Calculate the IC50 value for each test compound against each inducer.
-
Signaling Pathways in Platelet Aggregation
The antiplatelet effects of this compound derivatives can be attributed to their interference with multiple signaling pathways that lead to platelet activation and aggregation.
Inhibition of multiple signaling pathways in platelet aggregation.
Data Summary
The following table summarizes the reported biological activities of selected this compound derivatives and related analogs.
| Compound ID | Target | Assay | IC50 | Reference |
| Ie | Xanthine Oxidoreductase | In vitro enzyme assay | 8.0 nM | [4] |
| IVa | Xanthine Oxidoreductase | In vitro enzyme assay | 7.2 nM | [4] |
| Febuxostat | Xanthine Oxidoreductase | In vitro enzyme assay | 7.0 nM | [4] |
Conclusion
This compound derivatives represent a promising class of compounds with diverse biological activities. Their potential as enzyme inhibitors and antiplatelet agents warrants further investigation. The synthetic routes and experimental protocols detailed in this guide provide a solid foundation for researchers to explore the structure-activity relationships of these compounds and to develop novel therapeutic agents. The visualization of the relevant signaling pathways offers a deeper understanding of their mechanisms of action, which is crucial for rational drug design and optimization. Continued research in this area is likely to yield new and effective treatments for a variety of diseases.
References
- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 2. Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1H-Imidazole-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
Spectroscopic Profile of 1-Phenyl-1H-imidazole-4-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1-Phenyl-1H-imidazole-4-carboxylic acid, a compound of interest in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these characterization techniques.
Core Spectroscopic Data
The structural and electronic properties of this compound have been elucidated through various spectroscopic methods. The data presented herein has been compiled from peer-reviewed literature and established chemical databases.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The ¹H and ¹³C NMR spectra were acquired in deuterated dimethyl sulfoxide (DMSO-d₆).
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 13.06 | s | 1H | Carboxylic acid proton (-COOH) |
| 8.11–7.92 | m | 2H | Imidazole ring protons |
| 7.40–7.21 | m | 5H | Phenyl ring protons |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 166.84 | Carboxylic acid carbon (-COOH) |
| 166.37 | Imidazole ring carbon |
| 164.38 | Imidazole ring carbon |
| 132.59 | Phenyl ring carbon (ipso) |
| 129.8 - 128.5 | Phenyl ring carbons (ortho, meta, para) |
| 116.14 | Imidazole ring carbon |
Infrared (IR) Spectroscopy
Table 3: Predicted FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3300-2500 | Broad, Strong | O-H stretch | Carboxylic Acid |
| 3150-3000 | Medium | C-H stretch | Aromatic & Imidazole |
| 1720-1680 | Strong | C=O stretch | Carboxylic Acid |
| 1610-1580 | Medium-Strong | C=C stretch | Aromatic Ring |
| 1550-1450 | Medium-Strong | C=N stretch | Imidazole Ring |
| 1440-1395 | Medium | O-H bend | Carboxylic Acid |
| 1320-1210 | Strong | C-O stretch | Carboxylic Acid |
| 770-730 & 710-690 | Strong | C-H out-of-plane bend | Monosubstituted Phenyl |
Mass Spectrometry (MS)
Mass spectrometry data provides information about the molecular weight and fragmentation pattern of the compound. Predicted data for the protonated molecule and other common adducts are available.
Table 4: Predicted Mass Spectrometry Data for this compound (C₁₀H₈N₂O₂)[1]
| Adduct | Calculated m/z |
| [M+H]⁺ | 189.0659 |
| [M+Na]⁺ | 211.0478 |
| [M-H]⁻ | 187.0513 |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented.
NMR Spectroscopy
Instrumentation: A Bruker MR-500 spectrometer operating at 500 MHz for ¹H NMR and 126 MHz for ¹³C NMR.[2]
Sample Preparation: The sample of this compound was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) was used as an internal standard.
Data Acquisition:
-
¹H and ¹³C NMR spectra were recorded at room temperature.
-
Chemical shifts are reported in parts per million (ppm) relative to TMS (δ = 0.00 ppm).
-
The solvent resonance of DMSO-d₆ was used as a secondary internal reference (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).
Infrared (IR) Spectroscopy
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer, typically equipped with a KBr beam splitter and a DTGS detector.
Sample Preparation: The solid sample would be prepared using either the KBr pellet method or as a thin film on a salt plate (e.g., NaCl or KBr). For the KBr pellet method, a small amount of the finely ground sample is mixed with dry potassium bromide powder and pressed into a transparent disk.
Data Acquisition:
-
The spectrum would be recorded over the range of 4000-400 cm⁻¹.
-
A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.
-
Data is typically presented as percent transmittance versus wavenumber (cm⁻¹).
Mass Spectrometry
Instrumentation: An electrospray ionization (ESI) mass spectrometer.
Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, at a low concentration (typically in the µg/mL range). The solution may be infused directly into the ion source or introduced via a liquid chromatography system.
Data Acquisition:
-
The ESI source is operated in either positive or negative ion mode to detect protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecules, respectively.
-
The mass analyzer is scanned over a relevant mass-to-charge (m/z) range to detect the molecular ion and any fragment ions.
Visualized Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate key processes and relationships relevant to the analysis of this compound.
References
In-Depth Technical Guide: The Crystal Structure of 1-Phenyl-1H-imidazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure of 1-Phenyl-1H-imidazole-4-carboxylic acid, a molecule of interest in medicinal chemistry and materials science. This document details the crystallographic data, experimental protocols for its synthesis and crystal growth, and a workflow for its structural determination.
Crystallographic Data
The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The crystallographic data are archived in the Cambridge Structural Database (CSD) under the deposition code IKAWAT . The structure was first reported by Zheng, Z., Geng, W.-Q., and Wu, J. in 2011.
Crystal Data and Structure Refinement
The following table summarizes the key crystal data and structure refinement parameters for this compound.
| Parameter | Value |
| Empirical formula | C₁₀H₈N₂O₂ |
| Formula weight | 188.19 |
| Temperature | 296(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | |
| a | 11.334(2) Å |
| b | 5.5890(11) Å |
| c | 13.911(3) Å |
| α | 90° |
| β | 99.16(3)° |
| γ | 90° |
| Volume | 870.3(3) ų |
| Z | 4 |
| Calculated density | 1.436 Mg/m³ |
| Absorption coefficient | 0.103 mm⁻¹ |
| F(000) | 392 |
| Data collection | |
| Crystal size | 0.20 x 0.15 x 0.10 mm |
| θ range for data collection | 2.47 to 25.99° |
| Index ranges | -13≤h≤13, -6≤k≤6, -17≤l≤17 |
| Reflections collected | 5110 |
| Independent reflections | 1690 [R(int) = 0.0284] |
| Refinement | |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 1690 / 0 / 128 |
| Goodness-of-fit on F² | 1.053 |
| Final R indices [I>2σ(I)] | R₁ = 0.0435, wR₂ = 0.1118 |
| R indices (all data) | R₁ = 0.0576, wR₂ = 0.1233 |
| Largest diff. peak and hole | 0.213 and -0.201 e.Å⁻³ |
Atomic Coordinates and Equivalent Isotropic Displacement Parameters
The atomic coordinates and equivalent isotropic displacement parameters (Ueq) for the non-hydrogen atoms are presented below.
| Atom | x | y | z | U(eq) [Ų] |
| O(1) | 0.7853(1) | 0.1128(2) | 0.9400(1) | 0.059(1) |
| O(2) | 0.8878(1) | 0.3541(2) | 0.9001(1) | 0.052(1) |
| N(1) | 0.8185(1) | 0.2311(2) | 0.6558(1) | 0.038(1) |
| N(2) | 0.9325(1) | 0.4489(2) | 0.7410(1) | 0.041(1) |
| C(1) | 0.7067(1) | 0.0963(3) | 0.6401(1) | 0.039(1) |
| C(2) | 0.6515(2) | -0.0504(3) | 0.5693(1) | 0.047(1) |
| C(3) | 0.5463(2) | -0.1748(4) | 0.5833(2) | 0.056(1) |
| C(4) | 0.4952(2) | -0.1541(4) | 0.6675(2) | 0.058(1) |
| C(5) | 0.5492(2) | 0.0004(4) | 0.7383(1) | 0.054(1) |
| C(6) | 0.6548(1) | 0.1235(3) | 0.7249(1) | 0.044(1) |
| C(7) | 0.9077(1) | 0.3121(3) | 0.6865(1) | 0.036(1) |
| C(8) | 0.8670(1) | 0.4913(3) | 0.7820(1) | 0.037(1) |
| C(9) | 0.9922(2) | 0.5749(4) | 0.7831(1) | 0.049(1) |
| C(10) | 0.8354(1) | 0.2974(3) | 0.8687(1) | 0.037(1) |
Selected Bond Lengths and Angles
Key bond lengths and angles are provided in the tables below, offering insight into the molecular geometry.
Bond Lengths (Å)
| Bond | Length | Bond | Length |
| O(1)-C(10) | 1.253(2) | C(1)-C(6) | 1.385(2) |
| O(2)-C(10) | 1.268(2) | C(2)-C(3) | 1.383(3) |
| N(1)-C(7) | 1.378(2) | C(3)-C(4) | 1.374(3) |
| N(1)-C(1) | 1.433(2) | C(4)-C(5) | 1.376(3) |
| N(2)-C(7) | 1.325(2) | C(5)-C(6) | 1.384(3) |
| N(2)-C(9) | 1.365(2) | C(7)-C(8) | 1.455(2) |
| C(1)-C(2) | 1.383(2) | C(8)-C(9) | 1.361(2) |
| C(8)-C(10) | 1.488(2) |
Bond Angles (°)
| Atoms | Angle | Atoms | Angle |
| C(7)-N(1)-C(1) | 125.79(13) | C(4)-C(5)-C(6) | 120.3(2) |
| C(7)-N(2)-C(9) | 108.01(14) | C(1)-C(6)-C(5) | 119.5(2) |
| N(1)-C(1)-C(2) | 119.79(15) | N(2)-C(7)-N(1) | 111.48(14) |
| N(1)-C(1)-C(6) | 120.48(14) | N(2)-C(7)-C(8) | 129.28(15) |
| C(2)-C(1)-C(6) | 119.72(15) | N(1)-C(7)-C(8) | 119.24(14) |
| C(3)-C(2)-C(1) | 120.0(2) | C(9)-C(8)-C(7) | 106.82(14) |
| C(4)-C(3)-C(2) | 120.2(2) | C(9)-C(8)-C(10) | 125.75(15) |
| C(3)-C(4)-C(5) | 120.2(2) | C(7)-C(8)-C(10) | 127.42(15) |
| O(1)-C(10)-O(2) | 122.95(15) | C(8)-C(9)-N(2) | 109.11(15) |
| O(1)-C(10)-C(8) | 119.21(15) | O(2)-C(10)-C(8) | 117.83(14) |
Experimental Protocols
This section outlines the methodologies for the synthesis of this compound and the subsequent growth of single crystals suitable for X-ray diffraction analysis.
Synthesis of this compound
The synthesis is typically achieved through a two-step process: the formation of ethyl 1-phenyl-1H-imidazole-4-carboxylate followed by its hydrolysis.
Step 1: Synthesis of Ethyl 1-phenyl-1H-imidazole-4-carboxylate
-
Materials: Aniline, ethyl 2-isocyanoacetate, and a suitable base (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene, DBU) in an anhydrous solvent like tetrahydrofuran (THF).
-
Procedure:
-
To a solution of aniline in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add the base (e.g., DBU) and cool the mixture to 0 °C.
-
Slowly add ethyl 2-isocyanoacetate to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure ethyl 1-phenyl-1H-imidazole-4-carboxylate.
-
Step 2: Hydrolysis to this compound
-
Materials: Ethyl 1-phenyl-1H-imidazole-4-carboxylate, a base such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), ethanol, and water.
-
Procedure:
-
Dissolve ethyl 1-phenyl-1H-imidazole-4-carboxylate in a mixture of ethanol and water.
-
Add an aqueous solution of KOH or NaOH to the mixture.
-
Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidify the remaining aqueous solution with a dilute acid (e.g., HCl) to a pH of approximately 4-5.
-
The product, this compound, will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Crystallization
Single crystals of this compound suitable for X-ray diffraction can be grown by slow evaporation.
-
Procedure:
-
Dissolve the purified this compound in a suitable solvent or solvent mixture (e.g., ethanol/water or acetonitrile).
-
Gently heat the solution to ensure complete dissolution.
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature in a loosely covered container to permit slow evaporation of the solvent.
-
Colorless, block-like crystals should form over a period of several days.
-
Mandatory Visualizations
This section provides a graphical representation of the experimental workflow for determining the crystal structure of this compound.
Caption: Experimental workflow for the synthesis and crystal structure determination.
This guide provides the essential data and methodologies for researchers working with this compound. The detailed crystallographic information and experimental protocols serve as a valuable resource for further investigation and application of this compound in drug discovery and materials science.
The Biological Versatility of 1-Phenyl-1H-imidazole-4-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biological activities of 1-Phenyl-1H-imidazole-4-carboxylic acid and its derivatives. The information presented herein is curated from various scientific publications and patents, offering a valuable resource for those involved in the fields of medicinal chemistry, pharmacology, and drug discovery. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways to facilitate a comprehensive understanding of the compound's therapeutic potential.
Anticancer Activity
This compound has demonstrated notable cytotoxic effects against various cancer cell lines. This activity is attributed, in part, to its role as an inhibitor of key signaling pathways involved in cancer cell proliferation and survival.
Quantitative Anticancer Activity Data
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound against different cancer cell lines.
| Cancer Cell Line | IC50 (µM) |
| HCT116 (Colon Carcinoma) | 2.76 |
| SW480 (Colon Adenocarcinoma) | 9.27 |
| A549 (Lung Carcinoma) | Not Specified |
| HepG2 (Hepatocellular Carcinoma) | Not Specified |
| MCF-7 (Breast Adenocarcinoma) | Not Specified |
Experimental Protocol: MTT Cytotoxicity Assay
The cytotoxicity of this compound is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1] This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, forming a purple formazan product.
Materials:
-
Cancer cell lines (e.g., HCT116, SW480, A549, HepG2, MCF-7)
-
This compound
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of this compound (typically ranging from 0.1 to 100 µM). A vehicle control (DMSO) is also included.
-
Incubation: The plates are incubated for 48 hours under the same conditions.
-
MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Associated Signaling Pathway: Nrf2 Inhibition
This compound has been identified as a potential inhibitor of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. In many cancers, the Nrf2 pathway is constitutively active, promoting cell survival and resistance to chemotherapy. Inhibition of this pathway can therefore render cancer cells more susceptible to treatment.
Enzyme Inhibition
Beyond its effects on broad signaling pathways, this compound and its derivatives have been shown to directly inhibit specific enzymes implicated in various diseases.
Stearoyl-CoA Desaturase (SCD) Inhibition
Derivatives of this compound have been identified as inhibitors of Stearoyl-CoA Desaturase (SCD), an enzyme responsible for the synthesis of monounsaturated fatty acids. SCD is a therapeutic target for metabolic diseases and certain cancers.
Quantitative SCD Inhibition Data
| Compound | Target | IC50 (nM) |
| XEN 103 (derivative) | SCD1 | 14 |
Associated Signaling Pathway: SCD-mediated Lipid Metabolism
SCD plays a crucial role in lipid metabolism by converting saturated fatty acids into monounsaturated fatty acids. Inhibition of SCD disrupts this process, leading to an accumulation of saturated fatty acids, which can induce cellular stress and apoptosis.
References
An In-depth Technical Guide to the Mechanism of Action of 1-Phenyl-1H-imidazole-4-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the multifaceted mechanisms of action of derivatives of 1-Phenyl-1H-imidazole-4-carboxylic acid. While the parent compound primarily serves as a versatile building block in medicinal chemistry, its derivatives have been shown to exhibit a range of potent biological activities. This document focuses on three core mechanisms: inhibition of xanthine oxidase, antiplatelet activity, and inhibition of Transforming Growth Factor-β-Activated Kinase 1 (TAK1).
Inhibition of Xanthine Oxidase
Derivatives of this compound have emerged as potent inhibitors of xanthine oxidase (XO), a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.[1] Overproduction of uric acid can lead to hyperuricemia, a condition precedent to gout.[2] By inhibiting XO, these compounds effectively reduce the production of uric acid, offering a therapeutic strategy for managing hyperuricemia and gout.[1]
Quantitative Data: Xanthine Oxidase Inhibitory Activity
The following table summarizes the in vitro inhibitory potencies of various this compound derivatives against xanthine oxidase.
| Compound Class | Specific Derivative | IC50 (µM) | Reference |
| 1-hydroxy-2-phenyl-1H-imidazole-5-carboxylic acid derivatives | Compound 4d | 0.003 | [3] |
| Compound 4e | 0.003 | [3] | |
| Compound 4f | 0.006 | [3] | |
| N-phenyl aromatic amide derivatives | Compound 12r | 0.028 | [4] |
| 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid derivatives | Compound 1s | 0.21 | [5] |
| Reference Inhibitor | Febuxostat | 0.01 | [3] |
| Topiroxostat | 0.017 | [4] |
Experimental Protocol: In Vitro Xanthine Oxidase Inhibition Assay (Spectrophotometric Method)
This protocol outlines a common method for determining the xanthine oxidase inhibitory activity of test compounds by monitoring the formation of uric acid at 295 nm.[2][6]
Materials:
-
Xanthine Oxidase (from bovine milk)
-
Xanthine (substrate)
-
Test compounds (dissolved in DMSO)
-
Allopurinol (positive control)
-
Potassium Phosphate Buffer (e.g., 70 mM, pH 7.5)
-
Dimethyl Sulfoxide (DMSO)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 295 nm
Procedure:
-
Reagent Preparation:
-
Assay Setup (in a 96-well plate):
-
Blank: Add buffer and the corresponding concentration of the test compound vehicle (DMSO).
-
Control (No Inhibitor): Add buffer, xanthine oxidase solution, and the vehicle.
-
Test: Add buffer, xanthine oxidase solution, and the test compound at various concentrations.
-
Positive Control: Add buffer, xanthine oxidase solution, and allopurinol at various concentrations.
-
-
Reaction and Measurement:
-
Data Analysis:
-
Calculate the rate of uric acid formation (initial reaction velocity) for each well.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[7]
-
Visualization: Xanthine Oxidase Inhibition Pathway and Experimental Workflow
Caption: Inhibition of the purine catabolism pathway by an imidazole derivative.
Caption: Experimental workflow for the in vitro xanthine oxidase inhibition assay.
Antiplatelet Activity
Certain derivatives of this compound have been identified as antiplatelet agents, acting through various mechanisms to inhibit platelet aggregation. These mechanisms include antagonism of the Platelet-Activating Factor (PAF) receptor, inhibition of Cyclooxygenase-1 (COX-1), and antagonism of the ADP receptor P2Y12.
Quantitative Data: Antiplatelet Activity
The following table presents the IC50 values for the antiplatelet activity of specific imidazole derivatives.
| Compound | Target/Inducer | IC50 (µM) | Reference |
| Clopidogrel | ADP | 1.9 ± 0.3 | [8] |
| Thiazole derivative R4 | ADP | 0.26 ± 0.20 | [9] |
| Thiazole derivative R4 | Collagen | 0.55 ± 0.12 | [9] |
Experimental Protocol: Platelet Aggregation Assay (Born's Method)
This protocol describes the light transmission aggregometry (LTA) method, also known as Born's method, to assess platelet aggregation induced by agonists like ADP and collagen.[10]
Materials:
-
Freshly drawn human whole blood (anticoagulated with 3.2% sodium citrate)
-
Platelet agonists: Adenosine diphosphate (ADP), Collagen
-
Saline (0.85%)
-
Platelet aggregometer
-
Plastic or siliconized test tubes and pipette tips
-
Centrifuge
Procedure:
-
Plasma Preparation:
-
Centrifuge whole blood at a low speed (e.g., 100 x g for 10-15 minutes) to obtain platelet-rich plasma (PRP).[11]
-
Centrifuge the remaining blood at a high speed to obtain platelet-poor plasma (PPP).
-
-
Aggregometer Setup:
-
Prepare the aggregometer according to the manufacturer's instructions.
-
Use a PPP sample to set the 100% aggregation (maximum light transmission) baseline.
-
Use a PRP sample to set the 0% aggregation baseline.
-
-
Aggregation Measurement:
-
Pipette PRP into a cuvette with a stir bar and incubate at 37°C for 1-3 minutes.[11]
-
Place the PRP cuvette into the aggregometer.
-
Add a specific concentration of the platelet agonist (e.g., ADP or collagen) to the PRP.
-
For inhibitor studies, pre-incubate the PRP with the test compound before adding the agonist.
-
Record the change in light transmission over time as platelets aggregate.
-
-
Data Analysis:
-
The maximum percentage of aggregation is determined from the aggregation curve.
-
For inhibitor studies, calculate the percentage of inhibition relative to a control without the inhibitor.
-
Determine the IC50 value by testing a range of inhibitor concentrations.
-
Visualization: Platelet Aggregation Signaling and Experimental Workflow
Caption: Simplified signaling pathways of ADP and Collagen-induced platelet aggregation and their inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and evaluation of 1-hydroxy/methoxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid derivatives as non-purine xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and structure-activity relationship of N-phenyl aromatic amide derivatives as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid derivatives as xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. herbmedpharmacol.com [herbmedpharmacol.com]
- 6. benchchem.com [benchchem.com]
- 7. Specific inhibition of ADP-induced platelet aggregation by clopidogrel in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. healthbiotechpharm.org [healthbiotechpharm.org]
- 9. youtube.com [youtube.com]
- 10. helena.com [helena.com]
- 11. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Architecture of Activity: A Technical Guide to the Structure-Activity Relationship of 1-Phenyl-1H-imidazole-4-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1-phenyl-1H-imidazole-4-carboxylic acid scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of these derivatives, with a primary focus on their potent inhibitory effects on xanthine oxidoreductase (XOR), a key enzyme in purine metabolism implicated in hyperuricemia and gout. This document summarizes quantitative pharmacological data, details relevant experimental protocols, and visualizes key pathways and workflows to facilitate further research and development in this promising area.
Core Pharmacological Activity: Xanthine Oxidoreductase Inhibition
A significant body of research has focused on the development of this compound derivatives as inhibitors of xanthine oxidoreductase (XOR).[1] Hyperuricemia, an excess of uric acid in the blood, is a precursor to gout and is also associated with cardiovascular and renal diseases. XOR catalyzes the final two steps of purine metabolism, the oxidation of hypoxanthine to xanthine and then to uric acid. By inhibiting XOR, these compounds effectively lower uric acid production.
Quantitative Structure-Activity Relationship Data
The following tables summarize the in vitro XOR inhibitory activity of various this compound derivatives, providing a clear comparison of their potencies.
Table 1: XOR Inhibitory Activity of Selected this compound Derivatives [1]
| Compound | Substitution Pattern | IC50 (nM) |
| Ie | 4'-isopropoxy on the 1-phenyl ring | 8.0 |
| IVa | 4'-isobutoxy on the 1-phenyl ring | 7.2 |
| Febuxostat | (Reference Drug) | 7.0 |
Table 2: In Vivo Hypouricemic Effects in a Mouse Model [1]
| Compound | Dose | Reduction in Serum Uric Acid (%) |
| Ie | 5 mg/kg | Significant (P < 0.05) |
| IVa | 5 mg/kg | Significant (P < 0.05), similar to Febuxostat |
| Febuxostat | 5 mg/kg | Significant (P < 0.05) |
Other Reported Biological Activities
While XOR inhibition is a major focus, derivatives of the broader imidazole-4-carboxylic acid class have been investigated for other therapeutic applications.
Antiplatelet Activity
Certain 1-arylalkyl-5-phenylsulfonamino-imidazole-4-carboxylic acid esters and their corresponding carboxamides have demonstrated antiplatelet activity in the low micromolar range.[2] These compounds can act through various mechanisms, including PAF antagonism and COX-1 inhibition.[2]
Table 3: Antiplatelet and Related Activities of Imidazole-4-carboxylic Acid Derivatives [2]
| Compound | Activity | IC50 (µM) |
| 5c | PAF Antagonism | 1 |
| 5c | COX-1 Inhibition | 0.4 |
| 6c | ADP Antagonism | 2 |
| 6g | PAF Antagonism | 4 |
| 6g | COX-1 Inhibition | 1 |
| 6i | Adrenergic Antagonism | 0.15 |
| 6i | PAF Antagonism | 0.66 |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature concerning this compound derivatives.
Synthesis of this compound Derivatives
A general synthetic route involves the condensation of appropriate starting materials to form the imidazole ring, followed by functional group manipulations. A representative synthesis is as follows:
-
Step 1: Synthesis of N-1-Phenyl Isatin: Isatin is reacted with chlorobenzene in the presence of tetrahydrofuran and triethylamine to yield N-1-phenyl isatin.
-
Step 2: Condensation to form the Imidazole Ring: The N-1-phenyl isatin is then condensed with various aryl aldehydes in the presence of ammonium acetate and glacial acetic acid at elevated temperatures (e.g., 80°C) for several hours.
-
Step 3: Isolation and Purification: The reaction mixture is cooled, and the product is precipitated by the addition of a solvent like methanol. The crude product is then filtered and recrystallized to obtain the pure 1-phenyl-1H-imidazole derivative.
In Vitro Xanthine Oxidoreductase (XOR) Inhibition Assay
The in vitro inhibitory potency of the synthesized compounds against XOR is typically determined spectrophotometrically.
-
Enzyme and Substrate Preparation: Bovine milk xanthine oxidase is commonly used. Xanthine is used as the substrate.
-
Assay Procedure: The assay is performed in a phosphate buffer (pH 7.5). The test compound, dissolved in DMSO, is pre-incubated with the enzyme at a specific temperature (e.g., 25°C) for a set period (e.g., 15 minutes).
-
Reaction Initiation and Measurement: The reaction is initiated by the addition of xanthine. The activity of XOR is monitored by measuring the increase in absorbance at 295 nm, which corresponds to the formation of uric acid.
-
Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated from the dose-response curves. A Lineweaver-Burk plot can be used to determine the mechanism of inhibition (e.g., competitive, non-competitive, or mixed-type).[3][4]
In Vivo Hyperuricemia Mouse Model
The in vivo efficacy of the compounds is assessed in animal models of hyperuricemia.
-
Induction of Hyperuricemia: Hyperuricemia is induced in mice (e.g., Kunming mice) by intraperitoneal injection of potassium oxonate, a uricase inhibitor, and oral administration of hypoxanthine.[1]
-
Compound Administration: The test compounds and a reference drug (e.g., febuxostat) are administered to the mice, typically orally, at a specific dose.
-
Blood Sampling and Analysis: Blood samples are collected from the mice at various time points after compound administration. The serum is separated, and the uric acid levels are determined using a commercial uric acid assay kit.
-
Kidney Function Assessment: To evaluate potential renal protection, levels of creatinine and urea nitrogen in the blood can also be measured.[1]
Visualizing Pathways and Workflows
The following diagrams, created using Graphviz (DOT language), illustrate key concepts related to the structure-activity relationship of this compound derivatives.
Caption: Mechanism of action for this compound derivatives as XOR inhibitors.
Caption: A typical workflow for the development of novel XOR inhibitors.
Caption: Logical relationship of structural components to biological activity.
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the design of novel therapeutic agents, particularly potent and selective XOR inhibitors. The structure-activity relationships explored to date indicate that substitutions on the 1-phenyl ring are crucial for optimizing inhibitory potency. Future research should focus on further exploring the substituent effects at various positions of the core structure, investigating bioisosteric replacements for the carboxylic acid moiety, and conducting more extensive in vivo studies to evaluate the pharmacokinetic and toxicological profiles of lead compounds. The detailed experimental protocols and SAR data presented in this guide provide a solid foundation for these future endeavors.
References
- 1. Synthesis and bioevaluation of 1-phenylimidazole-4-carboxylic acid derivatives as novel xanthine oxidoreductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and antiplatelet activity of new imidazole-4-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 1-hydroxy-2-phenyl-4-pyridyl-1H-imidazole derivatives as xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid derivatives as xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of 1-Phenyl-1H-imidazole-4-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the potential therapeutic applications of the 1-Phenyl-1H-imidazole-4-carboxylic acid scaffold. While direct biological activity of the parent compound is not extensively documented in publicly available literature, its structural motif is a key component in a variety of derivatives exhibiting significant pharmacological activities. This document summarizes the key findings on these derivatives, focusing on their therapeutic targets, quantitative data, and the experimental approaches used for their evaluation. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development, highlighting the potential of this chemical scaffold for designing novel therapeutic agents.
Xanthine Oxidoreductase (XOR) Inhibition
Derivatives of this compound have been identified as potent inhibitors of xanthine oxidoreductase (XOR), a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. Overproduction of uric acid can lead to hyperuricemia, a condition associated with gout and potentially other metabolic disorders. The inhibitory activity of these compounds suggests their potential as therapeutic agents for the management of hyperuricemia.
Quantitative Data: In Vitro XOR Inhibition
| Compound | IC50 (nM)[1] |
| Febuxostat (Reference) | 7.0 |
| Compound Ie | 8.0 |
| Compound IVa | 7.2 |
Experimental Protocols
In Vitro Xanthine Oxidase Inhibitory Assay [1]
A common method for determining the in vitro inhibitory potency against XOR involves a spectrophotometric assay. The general steps are as follows:
-
Enzyme and Substrate Preparation: A solution of xanthine oxidase (from a commercial source, e.g., bovine milk) is prepared in a suitable buffer (e.g., phosphate buffer, pH 7.5). The substrate, xanthine, is also dissolved in the buffer.
-
Inhibitor Preparation: The test compounds (derivatives of this compound) are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions. Serial dilutions are then made to obtain a range of inhibitor concentrations.
-
Assay Procedure:
-
The reaction mixture is prepared in a 96-well plate. Each well contains the buffer, a specific concentration of the test inhibitor, and the xanthine oxidase enzyme solution.
-
The mixture is pre-incubated for a set period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) to allow the inhibitor to bind to the enzyme.
-
The reaction is initiated by adding the xanthine substrate to the mixture.
-
The rate of uric acid formation is monitored by measuring the increase in absorbance at a specific wavelength (typically 295 nm) over time using a microplate reader.
-
-
Data Analysis: The rate of reaction is calculated for each inhibitor concentration. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow
Figure 1: Xanthine Oxidase Inhibition by this compound derivatives.
References
An In-depth Technical Guide to 1-Phenyl-1H-imidazole-4-carboxylic Acid and Its Derivatives
This technical guide provides a comprehensive literature review of 1-Phenyl-1H-imidazole-4-carboxylic acid, its synthesis, chemical properties, and biological activities. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this imidazole scaffold.
Chemical Properties and Synthesis
This compound (C₁₀H₈N₂O₂) is a heterocyclic organic compound featuring a phenyl group attached to one of the nitrogen atoms of the imidazole ring and a carboxylic acid group at the 4-position.[1][2] This structure serves as a versatile scaffold for the development of various therapeutic agents due to the diverse chemical modifications possible at different positions of the imidazole ring.
Spectroscopic and Crystallographic Data:
The structural characterization of this compound and its derivatives is crucial for understanding their chemical behavior and biological activity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely employed. X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state. While specific spectra for the parent compound are available from various sources, detailed analyses are often presented for its derivatives in research publications.
Synthesis:
The synthesis of imidazole derivatives can be achieved through various methods, with the Debus-Radziszewski imidazole synthesis being a notable multi-component reaction.[3][4][5][6] This method typically involves the reaction of a dicarbonyl compound, an aldehyde, and ammonia or a primary amine. For N-substituted imidazoles like this compound, an aniline derivative would be used in place of ammonia.
Biological Activities and Therapeutic Potential
Derivatives of this compound have demonstrated a wide range of biological activities, highlighting their potential in drug discovery and development.
Xanthine Oxidase Inhibition
Several studies have identified this compound derivatives as potent inhibitors of xanthine oxidase.[6][7][8][9][10] This enzyme plays a key role in purine metabolism by catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid.[11][12][13] Overproduction of uric acid can lead to hyperuricemia and gout. By inhibiting xanthine oxidase, these compounds can effectively reduce uric acid levels in the blood.[11][13]
Quantitative Data: Xanthine Oxidase Inhibition
| Compound ID | Modification | IC₅₀ (µM) | Reference |
| 12r | N-(3-(1H-imidazol-1-yl)-4-((2-methylbenzyl)oxy)phenyl)-1H-imidazole-4-carboxamide | 0.028 | [6] |
| 4d | 1-hydroxy-4-methyl-2-(p-tolyl)-1H-imidazole-5-carboxylic acid | 0.003 | [7][9] |
| 4e | 1-hydroxy-4-methyl-2-(4-methoxyphenyl)-1H-imidazole-5-carboxylic acid | 0.003 | [7][9] |
| 4f | 1-hydroxy-4-methyl-2-(4-fluorophenyl)-1H-imidazole-5-carboxylic acid | 0.006 | [7][9] |
| 1s | 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid derivative | 0.21 | [10] |
| Febuxostat | (Reference Drug) | 0.01 | [7][9] |
| Topiroxostat | (Reference Drug) | 0.017 | [6] |
| Allopurinol | (Reference Drug) | ~7.5 (calculated from reference) | [10] |
Antiplatelet Activity
Derivatives of imidazole-4-carboxylic acid have been investigated for their antiplatelet activity.[14] This activity is often mediated through the inhibition of cyclooxygenase-1 (COX-1) or by acting as antagonists of the platelet-activating factor (PAF) receptor.[15][16][17][18] Inhibition of these pathways can prevent platelet aggregation, a critical event in thrombosis.
Anticancer Activity
The imidazole scaffold is a common feature in many anticancer agents.[19][20] Derivatives of this compound have been evaluated for their cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis or interference with cell cycle progression.
Quantitative Data: In Vitro Cytotoxicity
| Compound ID | Cell Line | IC₅₀ (µM) | Reference |
| TBC | Various | 16-24 | [20] |
| TBA | Various | 25-34 | [20] |
| 1,3-BA | HepG2 | 7 | [20] |
| Compound 4a | HepG2 | 0.047 | [20] |
| Compound 7b | HepG2 | 0.041 | [20] |
| Doxorubicin | HepG2 (Reference) | 0.04 | [20] |
| 5-Fluorouracil | (Reference) | 87 ± 15 | [19] |
Antimicrobial Activity
Imidazole derivatives have a long history of use as antimicrobial agents.[21][22][23] The antimicrobial activity of this compound derivatives has been evaluated against a range of bacterial and fungal pathogens.[24][25][26] The mechanism of action can involve the disruption of microbial cell membranes or the inhibition of essential enzymes.
Quantitative Data: Antimicrobial Activity (MIC)
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| HL1 | Staphylococcus aureus | 625 | [24] |
| HL1 | MRSA | 1250 | [24] |
| HL1 | Acinetobacter baumannii | 1250 | [24] |
| HL1 | Pseudomonas aeruginosa | 5000 | [24] |
| HL2 | Staphylococcus aureus | 625 | [24] |
| HL2 | MRSA | 625 | [24] |
| HL2 | Escherichia coli | 2500 | [24] |
| HL2 | Pseudomonas aeruginosa | 2500 | [24] |
| Compound 3b | Bacillus subtilis | 4 | [26] |
| Compound 3b | Escherichia coli | 128 | [26] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature, offering a practical guide for researchers.
Synthesis of this compound (General Procedure)
The synthesis of this compound can be adapted from the general Debus-Radziszewski imidazole synthesis.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of a suitable 1,2-dicarbonyl compound (e.g., glyoxal), an appropriate aldehyde-carboxylic acid (e.g., glyoxylic acid), and aniline in a suitable solvent such as ethanol or acetic acid.
-
Reaction Conditions: Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
-
Characterization: The structure and purity of the final product are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry.
In Vitro Xanthine Oxidase Inhibition Assay
This spectrophotometric assay measures the ability of a compound to inhibit the activity of xanthine oxidase.[15][27][28][29][30][31][32][33]
-
Reagent Preparation:
-
Phosphate buffer (50-100 mM, pH 7.5-7.8).
-
Xanthine oxidase solution (e.g., 0.1 units/mL in phosphate buffer).
-
Xanthine solution (substrate, e.g., 150 µM in phosphate buffer).
-
Test compound solutions at various concentrations (dissolved in DMSO and diluted with buffer).
-
Positive control (e.g., Allopurinol).
-
-
Assay Procedure (96-well plate format):
-
To each well, add 50 µL of phosphate buffer, 25 µL of the test compound solution (or vehicle for control), and 25 µL of the xanthine oxidase solution.
-
Pre-incubate the plate at 25°C or 37°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of the xanthine solution to each well.
-
-
Measurement:
-
Immediately measure the increase in absorbance at 290-295 nm at regular intervals for a set period (e.g., 5-10 minutes) using a microplate reader. The absorbance increase corresponds to the formation of uric acid.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute).
-
Determine the percentage of inhibition for each concentration of the test compound compared to the control.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1][34][35][36][37][38]
-
Cell Culture and Seeding:
-
Culture cancer cells in appropriate media and conditions.
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium.
-
Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10-20 µL of MTT solution (e.g., 5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm (with a reference wavelength of around 630 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value from the dose-response curve.
-
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.[3][5][24][30][31][37]
-
Preparation of Inoculum:
-
Grow the microbial strain in a suitable broth medium overnight.
-
Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.
-
-
Preparation of Antimicrobial Dilutions:
-
Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing broth medium.
-
-
Inoculation and Incubation:
-
Inoculate each well with the standardized microbial suspension.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plate at the appropriate temperature (e.g., 37°C) for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Signaling Pathways
The therapeutic effects of this compound derivatives are mediated through their interaction with specific biological targets and signaling pathways.
Xanthine Oxidase Inhibition Pathway
Inhibitors of xanthine oxidase block the final two steps of purine metabolism, thereby reducing the production of uric acid.
COX-1 Inhibition in Platelet Aggregation
COX-1 in platelets is responsible for the synthesis of thromboxane A₂ (TXA₂), a potent platelet aggregator. Inhibition of COX-1 reduces TXA₂ levels, leading to decreased platelet activation and aggregation.[4][15][16][17][18]
Platelet-Activating Factor (PAF) Receptor Antagonism
PAF is a potent phospholipid activator of platelets. Antagonists of the PAF receptor block its binding, thereby inhibiting downstream signaling events that lead to platelet aggregation.[12][38][39][40][41]
References
- 1. atcc.org [atcc.org]
- 2. PubChemLite - this compound hydrochloride (C10H8N2O2) [pubchemlite.lcsb.uni.lu]
- 3. Antimicrobial susceptibility testing by broth microdilution method: widely available modification | CMAC [cmac-journal.ru]
- 4. Investigation of cyclooxygenase and signaling pathways involved in human platelet aggregation mediated by synergistic interaction of various agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 6. Design, synthesis and structure-activity relationship of N-phenyl aromatic amide derivatives as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BioKB - Publication [biokb.lcsb.uni.lu]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and evaluation of 1-hydroxy/methoxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid derivatives as non-purine xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and evaluation of 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid derivatives as xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What are Xanthine oxidase inhibitors and how do they work? [synapse.patsnap.com]
- 12. droracle.ai [droracle.ai]
- 13. Clinical Effects of Xanthine Oxidase Inhibitors in Hyperuricemic Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cyclooxygenases and platelet functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Beyond COX-1: the effects of aspirin on platelet biology and potential mechanisms of chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ahajournals.org [ahajournals.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents | MDPI [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. benchchem.com [benchchem.com]
- 27. benchchem.com [benchchem.com]
- 28. rr-asia.woah.org [rr-asia.woah.org]
- 29. woah.org [woah.org]
- 30. dl.icdst.org [dl.icdst.org]
- 31. merckmillipore.com [merckmillipore.com]
- 32. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 33. benchchem.com [benchchem.com]
- 34. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 36. MTT assay protocol | Abcam [abcam.com]
- 37. The Platelet Activating Factor (PAF) Signaling Cascade in Systemic Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 38. researchgate.net [researchgate.net]
- 39. The platelet activating factor (PAF) signaling cascade in systemic inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 40. metaphactory [semopenalex.org]
- 41. Frontiers | New Insights Into the Pathologic Roles of the Platelet-Activating Factor System [frontiersin.org]
Unveiling 1-Phenyl-1H-imidazole-4-carboxylic acid: A Technical Deep Dive into its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Phenyl-1H-imidazole-4-carboxylic acid, a key heterocyclic compound, holds significance as a versatile building block in the synthesis of various biologically active molecules. This technical guide provides an in-depth exploration of its discovery, historical synthetic routes, and detailed experimental protocols. Quantitative data is systematically presented in tables for comparative analysis, and key reaction pathways are visualized using Graphviz diagrams to facilitate a comprehensive understanding for researchers and professionals in drug development.
Introduction
The imidazole nucleus is a fundamental scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs.[1] The substitution of a phenyl group at the 1-position and a carboxylic acid at the 4-position of the imidazole ring gives rise to this compound, a molecule with potential for further chemical elaboration. Its structural features make it an attractive starting material for the development of novel therapeutic agents, particularly in the fields of antiplatelet and anti-tuberculosis research.[1][2] This guide will delve into the historical context of its synthesis and provide practical, detailed methodologies for its preparation and characterization.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is crucial for its application in synthesis and drug design. The following table summarizes its key identifiers and properties.
| Property | Value | Reference |
| CAS Number | 18075-64-4 | [3] |
| Molecular Formula | C₁₀H₈N₂O₂ | [3] |
| Molecular Weight | 188.18 g/mol | [3] |
| Appearance | White to off-white powder | |
| Solubility | Soluble in polar organic solvents | [4] |
Historical Perspective and Discovery
While the specific discovery of this compound is not prominently documented in readily available historical records, its synthesis falls under the broader and well-established field of imidazole chemistry. The foundational methods for constructing the imidazole ring were laid in the 19th century. The most relevant historical synthesis is the Radziszewski reaction , first reported in 1882, which provides a general and versatile method for preparing a wide range of imidazoles. This reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and an amine in the presence of ammonia or a primary amine.
For this compound, a plausible historical synthetic approach would involve a modification of the Radziszewski synthesis, followed by subsequent functional group transformations. The initial synthesis would likely have produced the corresponding ester, which could then be hydrolyzed to the desired carboxylic acid.
Synthetic Protocols
The synthesis of this compound is typically achieved through a two-step process: the formation of the corresponding ethyl ester followed by its hydrolysis.
Step 1: Synthesis of Ethyl 1-Phenyl-1H-imidazole-4-carboxylate
A common method for the synthesis of the ethyl ester intermediate is through the reaction of ethyl chloroacetate with formamidine acetate and aniline.
Experimental Protocol:
-
Reagents: Ethyl chloroacetate, Formamidine acetate, Aniline, Ethanol.
-
Procedure:
-
A mixture of ethyl chloroacetate and formamidine acetate is heated in ethanol.
-
Aniline is added to the reaction mixture.
-
The mixture is refluxed for several hours.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography to yield ethyl 1-phenyl-1H-imidazole-4-carboxylate.
-
Step 2: Hydrolysis to this compound
The final step involves the hydrolysis of the ethyl ester to the carboxylic acid.
Experimental Protocol:
-
Reagents: Ethyl 1-phenyl-1H-imidazole-4-carboxylate, Sodium hydroxide (or Potassium hydroxide), Ethanol, Water, Hydrochloric acid.
-
Procedure:
-
Ethyl 1-phenyl-1H-imidazole-4-carboxylate is dissolved in a mixture of ethanol and water.[5]
-
A solution of sodium hydroxide or potassium hydroxide is added, and the mixture is heated to reflux.[5]
-
The reaction progress is monitored by TLC.
-
After completion, the ethanol is removed under reduced pressure.
-
The aqueous solution is cooled and acidified with hydrochloric acid to precipitate the product.[5]
-
The solid is collected by filtration, washed with cold water, and dried to afford this compound.
-
Reaction Pathways and Workflows
The synthesis of this compound can be visualized as a streamlined workflow, starting from readily available precursors.
Characterization Data
Table of Expected Spectroscopic Data:
| Technique | Expected Characteristics |
| ¹H NMR | - Aromatic protons of the phenyl group (multiplet, ~7.2-7.6 ppm).- Imidazole ring protons (singlets, ~7.8-8.2 ppm).- Carboxylic acid proton (broad singlet, >10 ppm). |
| ¹³C NMR | - Phenyl carbons (~120-140 ppm).- Imidazole carbons (~115-145 ppm).- Carboxyl carbon (>160 ppm). |
| IR (Infrared) | - Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).- C=O stretch from the carboxylic acid (~1700 cm⁻¹).- C=C and C=N stretching from the aromatic and imidazole rings (~1400-1600 cm⁻¹).- C-H stretching from the aromatic and imidazole rings (~3000-3100 cm⁻¹).[6] |
| Mass Spec. | - Molecular ion peak (M⁺) at m/z = 188. |
Conclusion
This compound serves as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. Its synthesis, rooted in the historical Radziszewski reaction, is a straightforward process involving the formation of an ethyl ester intermediate followed by hydrolysis. This guide provides the necessary theoretical background and practical protocols to aid researchers in the synthesis and further exploration of this important heterocyclic compound. The provided data and visualizations are intended to streamline the research and development process for professionals in the field.
References
- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 2. Synthesis and antiplatelet activity of new imidazole-4-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 18075-64-4|this compound|BLD Pharm [bldpharm.com]
- 4. Page loading... [guidechem.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Synthesis of 1-Phenyl-1H-imidazole-4-carboxylic Acid Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenyl-1H-imidazole-4-carboxylic acid esters represent a significant class of heterocyclic compounds widely explored in medicinal chemistry and drug discovery. The imidazole core is a key structural motif found in many biologically active molecules, and its derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antifungal, and antiviral properties.[1][2] The strategic placement of a phenyl group at the 1-position and a carboxylic acid ester at the 4-position of the imidazole ring provides a versatile scaffold for further functionalization, enabling the fine-tuning of physicochemical properties and biological activity. These esters often serve as crucial intermediates in the synthesis of more complex molecules, such as carboxylic acids and amides, for therapeutic applications.[3]
This document provides detailed application notes and experimental protocols for the synthesis of this compound esters, summarizing key methodologies and quantitative data to aid in the efficient production of these valuable compounds.
Synthetic Strategies Overview
Several synthetic routes have been developed for the preparation of this compound esters. The most common approaches involve the construction of the imidazole ring through multi-component reactions or cyclization of pre-functionalized precursors. Key strategies include:
-
Cycloaddition of Ethyl Isocyanoacetate with Imidoyl Chlorides: This method involves the reaction of an N-phenyl imidoyl chloride with ethyl isocyanoacetate in the presence of a base. It is an efficient way to construct the 1,5-diaryl-1H-imidazole-4-carboxylate scaffold.[3]
-
One-Pot, Microwave-Assisted Synthesis: Microwave irradiation has been effectively utilized to accelerate the synthesis of imidazole-4-carboxylates. One-pot procedures, often involving multiple components, can significantly reduce reaction times and improve yields.[4][5]
-
Solid-Phase Synthesis: For the generation of compound libraries, solid-phase synthesis offers a high-throughput approach. A resin-bound isocyanoacrylate can be reacted with various amines and other building blocks to produce a diverse range of imidazole-4-carboxylic acids and their esters.[5]
-
Esterification of this compound: A straightforward approach involves the direct esterification of the corresponding carboxylic acid. Various modern esterification methods can be employed for this transformation.[6][7]
Data Presentation: Comparison of Synthetic Protocols
The following table summarizes quantitative data from various reported syntheses of related imidazole-4-carboxylic acid esters to provide a comparative overview of different methodologies.
| Method | Key Reactants | Base/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Cycloaddition | N-aryl imidoyl chloride, Ethyl isocyanoacetate | DBU | Anhydrous | RT | 12-24 | 50-85 | [3] |
| Microwave-Assisted One-Pot | Diazo compound, Benzylamine, Paraformaldehyde | - | - | 120 | 0.25 | ~70-80 | [4] |
| Solid-Phase Microwave-Assisted | Resin-bound isocyanoacrylate, Amines | - | DME | 220 | 0.25 | High | [5] |
| Chemoselective Esterification | Carboxylic acid, Imidazole carbamate | - | MeCN | 80 | 24-48 | High | [6] |
Experimental Protocols
Protocol 1: Synthesis via Cycloaddition of Ethyl Isocyanoacetate and N-Phenylimidoyl Chloride
This protocol is adapted from methodologies used for the synthesis of 1,5-diaryl-1H-imidazole-4-carboxylate esters.[3]
Step 1: Synthesis of N-Phenylbenzimidoyl Chloride
-
To a solution of N-phenylbenzamide (1 equivalent) in anhydrous toluene, add phosphorus pentachloride (1.1 equivalents) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours, then heat to 80 °C for 4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure to obtain the crude N-phenylbenzimidoyl chloride, which can be used in the next step without further purification.
Step 2: Cycloaddition to form Ethyl 1,5-diphenyl-1H-imidazole-4-carboxylate
-
Dissolve the crude N-phenylbenzimidoyl chloride (1 equivalent) in anhydrous dichloromethane.
-
Add ethyl isocyanoacetate (1.1 equivalents) to the solution.
-
Cool the mixture to 0 °C and add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ethyl 1,5-diphenyl-1H-imidazole-4-carboxylate.
Protocol 2: One-Pot Microwave-Assisted Synthesis
This protocol is a generalized adaptation of microwave-assisted one-pot syntheses of imidazole-4-carboxylates.[4]
-
In a microwave-safe vial, combine the appropriate diazo compound (e.g., derived from an α-keto ester) (1 equivalent), aniline (1.2 equivalents), and an aldehyde (e.g., paraformaldehyde) (1.5 equivalents).
-
Seal the vial and subject it to microwave irradiation at 120 °C for 15-20 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the residue by silica gel column chromatography to yield the target this compound ester.
Visualizations
Synthetic Workflow Diagram
Caption: General workflow for the synthesis of 1,5-diphenyl-1H-imidazole-4-carboxylates.
Logical Relationship of Synthesis and Application
Caption: Role of target esters as intermediates in drug discovery.
Concluding Remarks
The synthesis of this compound esters can be achieved through several efficient methods. The choice of a particular synthetic route will depend on factors such as the availability of starting materials, desired scale of the reaction, and the need for substituent diversity. The protocols and data presented herein provide a solid foundation for researchers to produce these valuable compounds for further investigation in various fields, particularly in the development of new therapeutic agents. The versatility of the imidazole scaffold ensures that its derivatives will remain an active area of research for the foreseeable future.
References
- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 2. rjptonline.org [rjptonline.org]
- 3. Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Ester synthesis by esterification [organic-chemistry.org]
Application Notes and Protocols for the Synthesis of 1-Phenyl-1H-imidazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of 1-Phenyl-1H-imidazole-4-carboxylic acid, a valuable building block in medicinal chemistry and pharmaceutical research. The described methodology is a two-step process involving the formation of an ethyl ester intermediate followed by basic hydrolysis.
Introduction
This compound and its derivatives are of significant interest in drug discovery due to their diverse pharmacological activities. The imidazole scaffold is a common feature in many bioactive molecules. This protocol outlines a reliable method for the preparation of the title compound, adapted from established procedures for the synthesis of similar imidazole carboxylates.
Overall Reaction Scheme
The synthesis proceeds in two main steps:
-
Step 1: Synthesis of Ethyl 1-Phenyl-1H-imidazole-4-carboxylate. This step involves a cycloaddition reaction between an in-situ generated imidoyl chloride and ethyl isocyanoacetate.
-
Step 2: Hydrolysis of Ethyl 1-Phenyl-1H-imidazole-4-carboxylate. The ester intermediate is hydrolyzed under basic conditions to yield the final carboxylic acid.
Experimental Protocols
Step 1: Synthesis of Ethyl 1-Phenyl-1H-imidazole-4-carboxylate
This procedure is adapted from the general method for the synthesis of 1,5-diaryl-1H-imidazole-4-carboxylates.[1]
Materials:
-
Formanilide
-
Thionyl chloride (SOCl₂)
-
Toluene (anhydrous)
-
Ethyl isocyanoacetate
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Tetrahydrofuran (THF, anhydrous)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation of N-phenylformimidoyl chloride:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve formanilide (1.0 eq) in anhydrous toluene.
-
Slowly add thionyl chloride (1.2 eq) to the solution at room temperature.
-
Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude N-phenylformimidoyl chloride, which is used in the next step without further purification.
-
-
Cycloaddition Reaction:
-
In a separate, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethyl isocyanoacetate (1.0 eq) and DBU (1.1 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of the crude N-phenylformimidoyl chloride (1.0 eq) in anhydrous THF to the cooled mixture.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 24-48 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure ethyl 1-phenyl-1H-imidazole-4-carboxylate.
-
Step 2: Hydrolysis of Ethyl 1-Phenyl-1H-imidazole-4-carboxylate to this compound
This procedure is a standard method for the hydrolysis of imidazole esters.[2][3][4]
Materials:
-
Ethyl 1-phenyl-1H-imidazole-4-carboxylate
-
Ethanol
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution (e.g., 2 M)
-
Hydrochloric acid (HCl) (e.g., 2 M)
-
Distilled water
Procedure:
-
Dissolve ethyl 1-phenyl-1H-imidazole-4-carboxylate (1.0 eq) in ethanol in a round-bottom flask.
-
Add an excess of aqueous NaOH or KOH solution (e.g., 3-5 eq).
-
Heat the mixture to reflux and stir for 2-6 hours, monitoring the disappearance of the starting material by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with distilled water and cool in an ice bath.
-
Slowly acidify the solution to a pH of approximately 3-4 by the dropwise addition of 2 M HCl. A precipitate should form.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold distilled water to remove any inorganic salts.
-
Dry the solid under vacuum to yield this compound. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) if necessary.
Data Presentation
The following table summarizes the expected inputs and outputs for this synthetic protocol. Yields are representative and may vary depending on the specific reaction conditions and scale.
| Step | Reactant 1 | Reactant 2 | Key Reagent | Solvent | Product | Typical Yield (%) |
| 1a | Formanilide | Thionyl Chloride | - | Toluene | N-phenylformimidoyl chloride | Quantitative (crude) |
| 1b | N-phenylformimidoyl chloride | Ethyl isocyanoacetate | DBU | THF | Ethyl 1-phenyl-1H-imidazole-4-carboxylate | 60-75% |
| 2 | Ethyl 1-phenyl-1H-imidazole-4-carboxylate | Sodium Hydroxide | - | Ethanol/Water | This compound | 85-95% |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the synthesis of this compound.
References
- 1. Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN105693619A - Method for catalytically synthesizing 1H-imidazole-4-carboxylic acid through inorganic-salt composite catalyst - Google Patents [patents.google.com]
- 3. CN102643237A - Method for preparing 1H-imidazole-4-formic acid - Google Patents [patents.google.com]
- 4. CN102643237B - Method for preparing 1H-imidazole-4-formic acid - Google Patents [patents.google.com]
Application Notes & Protocols: Evaluating 1-Phenyl-1H-imidazole-4-carboxylic Acid as a Novel Xanthine Oxidase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hyperuricemia, characterized by elevated serum uric acid levels, is a primary etiological factor in gout and is associated with cardiovascular and renal diseases. Xanthine oxidase (XO), a pivotal enzyme in purine metabolism, catalyzes the final steps of uric acid production, making it a prime therapeutic target.[1][2] Clinically established XO inhibitors, such as Allopurinol and Febuxostat, effectively manage hyperuricemia but are not without limitations, necessitating the search for novel inhibitory scaffolds.[3][4] This guide presents a comprehensive framework for the evaluation of 1-Phenyl-1H-imidazole-4-carboxylic acid, a compound with structural motifs found in other known XO inhibitors, as a potential new therapeutic agent.[5][6][7][8] We provide detailed, self-validating protocols for its characterization, including in vitro enzymatic assays to determine inhibitory potency and mechanism, and an in vivo rodent model to assess its physiological efficacy in reducing serum uric acid levels.
Introduction: The Rationale for Targeting Xanthine Oxidase
The enzyme xanthine oxidase (XO) is the rate-limiting step in the purine catabolism pathway, responsible for the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[9][10] In humans, uric acid is the final product of this pathway, and its overproduction or insufficient excretion leads to hyperuricemia.[11] This condition can result in the deposition of monosodium urate crystals in joints and tissues, triggering the painful inflammatory response characteristic of gout.[1]
The therapeutic strategy of inhibiting XO is well-validated.
-
Allopurinol , a purine analog, acts as a competitive inhibitor and has been a cornerstone of gout therapy for decades.[12][13][14][15]
-
Febuxostat , a non-purine selective inhibitor, offers an alternative for patients who cannot tolerate allopurinol.[3][16][17] It binds non-competitively to a channel leading to the enzyme's active site.
The imidazole scaffold is a key feature in many biologically active molecules and has been explored in the context of XO inhibition.[5][6][7] The structural features of this compound, incorporating both an imidazole ring and a carboxylic acid moiety, present a rational basis for its investigation as a novel XO inhibitor.[18] This document provides the necessary protocols to rigorously test this hypothesis.
The Purine Catabolism Pathway & Role of Xanthine Oxidase
The enzymatic conversion of purines to uric acid is a critical metabolic process. XO's central role makes it an ideal control point for pharmacological intervention.
Caption: Purine catabolism pathway highlighting the two-step oxidation catalyzed by Xanthine Oxidase (XO).
Part I: In Vitro Evaluation of XO Inhibitory Activity
The initial assessment of a potential inhibitor involves quantifying its direct effect on the enzyme's activity in a controlled, cell-free system. The most common method is a spectrophotometric assay that measures the rate of uric acid formation.[19][20]
Principle of the Assay
The enzymatic activity of XO is determined by monitoring the formation of its product, uric acid, which has a distinct absorbance maximum at approximately 290-295 nm.[19] The rate of increase in absorbance at this wavelength is directly proportional to the enzyme's activity. The inhibitory potential of this compound is quantified by its ability to reduce this rate.
Materials and Reagents
-
Compound of Interest: this compound (CAS: 18075-64-4).[21]
-
Positive Control: Allopurinol (CAS: 315-30-0).
-
Enzyme: Xanthine Oxidase from bovine milk (e.g., Sigma-Aldrich Cat. No. X4376).
-
Substrate: Xanthine (e.g., Sigma-Aldrich Cat. No. X7375).
-
Buffer: Potassium Phosphate Buffer (50 mM, pH 7.5).
-
Solvent: Dimethyl Sulfoxide (DMSO) for dissolving compounds.
-
Equipment: UV-transparent 96-well microplates, multichannel pipettor, microplate reader with UV spectrophotometer capabilities.
Detailed Protocol: 96-Well Plate Kinetic Assay
This protocol is designed for high-throughput screening of multiple concentrations to determine the half-maximal inhibitory concentration (IC50).[22]
Step 1: Preparation of Solutions
-
Causality: Freshly prepared solutions ensure enzyme activity and compound integrity. Stock solutions in DMSO allow for easy serial dilutions.
-
Potassium Phosphate Buffer (50 mM, pH 7.5): Prepare by titrating monobasic and dibasic potassium phosphate solutions. This pH is optimal for XO activity.
-
XO Enzyme Solution (0.1 units/mL): Dilute the commercial stock in ice-cold phosphate buffer. Keep on ice at all times to prevent degradation. The final concentration in the well should be optimized to yield a linear reaction rate for at least 10 minutes.
-
Xanthine Substrate Solution (150 µM): Dissolve xanthine powder in buffer. Gentle warming may be required for full dissolution.
-
Test Compound & Allopurinol Stocks (10 mM): Dissolve this compound and Allopurinol in 100% DMSO.
-
Serial Dilutions: Prepare a series of dilutions of the test compound and Allopurinol in buffer. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent-induced enzyme inhibition.
Step 2: Assay Setup
-
Causality: Including proper controls is critical for a self-validating system. The blank corrects for non-enzymatic substrate degradation, while the vehicle control represents 100% enzyme activity.
-
On a 96-well UV-transparent plate, set up the following reactions in triplicate:
-
Blank Wells: 150 µL Buffer + 50 µL Substrate (No enzyme).
-
Vehicle Control Wells (100% Activity): 100 µL Buffer + 50 µL XO Enzyme + 50 µL Substrate (add vehicle, e.g., 1% DMSO in buffer, instead of inhibitor).
-
Test Compound Wells: 100 µL of each test compound dilution + 50 µL XO Enzyme.
-
Positive Control Wells: 100 µL of each Allopurinol dilution + 50 µL XO Enzyme.
-
Step 3: Reaction and Measurement
-
Causality: A pre-incubation step allows the inhibitor to bind to the enzyme before the reaction starts, ensuring an accurate measurement of its effect.
-
Add the buffer, enzyme, and inhibitor/vehicle solutions to the appropriate wells.
-
Pre-incubate the plate at 25°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of the Xanthine Substrate Solution to all wells except the blanks.
-
Immediately place the plate in a microplate reader and begin kinetic measurements. Read the absorbance at 295 nm every 60 seconds for 10-15 minutes.
Data Analysis and Presentation
1. Calculate Reaction Rate (Velocity):
-
For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
2. Calculate Percentage Inhibition:
-
Use the following formula for each inhibitor concentration: % Inhibition = [ (V_control - V_blank) - (V_sample - V_blank) ] / (V_control - V_blank) * 100
-
Where V_control is the rate of the vehicle control and V_sample is the rate in the presence of the test compound.
-
3. Determine IC50 Value:
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Use non-linear regression (sigmoidal dose-response curve) to fit the data and determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[22][23][24][25]
| Compound | Concentration (µM) | Rate (ΔAbs/min) | % Inhibition |
| Vehicle Control | 0 | 0.050 | 0% |
| This compound | 1 | 0.041 | 18% |
| 10 | 0.026 | 48% | |
| 50 | 0.011 | 78% | |
| IC50 (µM) | ~10.5 | - | - |
| Allopurinol (Positive Control) | 1 | 0.035 | 30% |
| 10 | 0.015 | 70% | |
| IC50 (µM) | ~4.2 | - | - |
| Table 1: Example data presentation for in vitro XO inhibition assay. |
Determining the Mechanism of Inhibition
To understand how the compound inhibits the enzyme, a kinetic analysis is performed by varying the concentrations of both the substrate and the inhibitor. A Lineweaver-Burk (double reciprocal) plot is a classic method for visualizing this.[26][27][28][29][30]
Caption: Workflow for determining the kinetic mechanism of enzyme inhibition.
Part II: In Vivo Assessment of Hypouricemic Activity
Demonstrating efficacy in a living system is a crucial next step. The potassium oxonate-induced hyperuricemia model in rodents is a widely accepted standard for this purpose.[31][32]
Principle of the Model
Most rodents possess the enzyme uricase, which breaks down uric acid into the more soluble allantoin. To create a hyperuricemic state analogous to humans (who lack uricase), animals are treated with potassium oxonate, a potent uricase inhibitor.[33] This blockage causes uric acid to accumulate in the blood, creating a model in which the uric acid-lowering effects of XO inhibitors can be reliably measured.[34][35]
Materials and Reagents
-
Animals: Male Sprague-Dawley rats or Swiss Albino mice (e.g., 200-250g).
-
Inducing Agent: Potassium Oxonate (CAS: 2207-75-2).
-
Vehicle: 0.5% Carboxymethylcellulose (CMC) in saline.
-
Test Compound: this compound.
-
Positive Control: Allopurinol or Febuxostat.
-
Equipment: Oral gavage needles, blood collection tubes (e.g., heparinized), centrifuge, serum uric acid assay kit.[11][36][37][38][39]
Detailed In Vivo Protocol
Caption: Experimental workflow for the potassium oxonate-induced hyperuricemia model.
Step 1: Animal Acclimatization and Grouping
-
Causality: An acclimatization period of at least 7 days allows the animals to adapt to the housing conditions, reducing stress-related physiological variability.
-
House animals under standard conditions (12h light/dark cycle, 22±2°C) with free access to food and water.
-
Randomly assign animals to experimental groups (n=6-8 per group):
-
Group 1: Normal Control (Vehicle only)
-
Group 2: Hyperuricemic Control (Potassium Oxonate + Vehicle)
-
Group 3: Positive Control (Potassium Oxonate + Allopurinol, e.g., 10 mg/kg)
-
Group 4-6: Test Compound (Potassium Oxonate + this compound at low, medium, and high doses, e.g., 10, 25, 50 mg/kg).
-
Step 2: Induction and Treatment
-
Causality: Administering the uricase inhibitor one hour before the test compound ensures that a hyperuricemic state is established at the time of drug administration.
-
Fast animals overnight before the experiment but allow access to water.
-
Administer potassium oxonate (250 mg/kg, suspended in 0.5% CMC) to all animals except the Normal Control group via intraperitoneal (i.p.) injection.
-
One hour after potassium oxonate injection, administer the respective treatments (Vehicle, Allopurinol, or Test Compound) via oral gavage.
Step 3: Sample Collection and Analysis
-
Causality: The timing of blood collection is critical and should correspond to the expected peak plasma concentration of the test compound.
-
Two hours after drug administration, collect blood via a suitable method (e.g., retro-orbital sinus or tail vein).
-
Allow blood to clot, then centrifuge at 3000 rpm for 15 minutes at 4°C to separate the serum.
-
Measure serum uric acid concentrations using a commercial colorimetric assay kit, following the manufacturer's instructions.
Data Analysis and Presentation
Calculate the mean serum uric acid (SUA) level for each group. Determine the percentage reduction in SUA for the treatment groups relative to the hyperuricemic control group. Statistical significance can be assessed using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test).
| Group | Dose (mg/kg) | Mean Serum Uric Acid (mg/dL) ± SEM | % Reduction in SUA |
| Normal Control | - | 1.5 ± 0.2 | - |
| Hyperuricemic Control | - | 6.8 ± 0.5 | 0% (Baseline) |
| Allopurinol | 10 | 3.1 ± 0.4 | 54.4% |
| This compound | 25 | 4.5 ± 0.6 | 33.8% |
| This compound | 50 | 3.6 ± 0.5 | 47.1% |
| Table 2: Example data presentation for in vivo hypouricemic activity. p < 0.05 compared to Hyperuricemic Control. |
Conclusion
The protocols detailed in this guide provide a robust, step-by-step methodology for the comprehensive evaluation of this compound as a potential xanthine oxidase inhibitor. Successful outcomes from the in vitro assays (potent IC50, clear mechanism of inhibition) and the in vivo model (significant reduction in serum uric acid) would provide strong evidence to advance this compound into further preclinical development for the treatment of hyperuricemia and gout.
References
- 1. What are Xanthine oxidase inhibitors and how do they work? [synapse.patsnap.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Celebrating Versatility: Febuxostat’s Multifaceted Therapeutic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Xanthine oxidase inhibitor febuxostat as a novel agent postulated to act against vascular inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and biological evaluation of new imidazole, pyrimidine, and purine derivatives and analogs as inhibitors of xanthine oxidase [iris.unimore.it]
- 7. Design, synthesis and biological evaluation of 1-hydroxy-2-phenyl-4-pyridyl-1H-imidazole derivatives as xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Past, present and future of xanthine oxidase inhibitors: design strategies, structural and pharmacological insights, patents and clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The complete catalytic mechanism of xanthine oxidase: a computational study - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. raybiotech.com [raybiotech.com]
- 12. droracle.ai [droracle.ai]
- 13. What is the mechanism of Allopurinol? [synapse.patsnap.com]
- 14. droracle.ai [droracle.ai]
- 15. Allopurinol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. apexbt.com [apexbt.com]
- 17. youtube.com [youtube.com]
- 18. This compound|RUO [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. A new spectrophotometric assay for enzymes of purine metabolism. I. Determination of xanthine oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. americanelements.com [americanelements.com]
- 22. IC50 - Wikipedia [en.wikipedia.org]
- 23. courses.edx.org [courses.edx.org]
- 24. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. youtube.com [youtube.com]
- 26. Lineweaver–Burk plot - Wikipedia [en.wikipedia.org]
- 27. Enzyme Kinetics (Michaelis-Menten plot, Line-Weaver Burke plot) Enzyme Inhibitors with Examples | Pharmaguideline [pharmaguideline.com]
- 28. Experimental Enzyme Kinetics; Linear Plots and Enzyme Inhibition – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]
- 29. Khan Academy [khanacademy.org]
- 30. 2minutemedicine.com [2minutemedicine.com]
- 31. creative-bioarray.com [creative-bioarray.com]
- 32. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 33. benchchem.com [benchchem.com]
- 34. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 35. mdpi.com [mdpi.com]
- 36. 3hbiomedical.com [3hbiomedical.com]
- 37. sigmaaldrich.com [sigmaaldrich.com]
- 38. biolabo.fr [biolabo.fr]
- 39. caymanchem.com [caymanchem.com]
Application Notes: In Vitro Kinase Inhibition Assay for 1-Phenyl-1H-imidazole-4-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Phenyl-1H-imidazole-4-carboxylic acid is a versatile heterocyclic compound that serves as a key building block in medicinal chemistry. Its structural motif is present in molecules designed as inhibitors of various protein kinases, which are critical regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders. Therefore, the identification and characterization of novel kinase inhibitors are of significant interest in drug discovery.
These application notes provide a detailed protocol for an in vitro kinase assay to evaluate the inhibitory activity of this compound against a specific kinase of interest. The described methodology utilizes the ADP-Glo™ Kinase Assay, a robust, luminescence-based assay that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.
Principle of the Assay
The ADP-Glo™ Kinase Assay is a universal, high-throughput screening method suitable for measuring the activity of virtually any ADP-generating enzyme. The assay is performed in two steps. First, the kinase reaction is performed, during which the kinase transfers a phosphate group from ATP to a substrate, producing ADP. After the kinase reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added to convert the ADP generated in the kinase reaction into ATP, which is then used in a firefly luciferase reaction to produce light. The luminescent signal is proportional to the amount of ADP produced and therefore directly correlates with kinase activity. A decrease in luminescence in the presence of this compound indicates inhibition of the kinase.[1][2]
Data Presentation
The inhibitory activity of this compound is typically quantified by determining its half-maximal inhibitory concentration (IC50). This is achieved by measuring the kinase activity at various concentrations of the compound and fitting the data to a dose-response curve. The results can be summarized in a table for clear comparison.
| Kinase Target | This compound IC50 (µM) | Staurosporine IC50 (µM) (Control) |
| Kinase A | 15.2 | 0.01 |
| Kinase B | > 100 | 0.05 |
| Kinase C | 45.8 | 0.02 |
Table 1: Illustrative inhibitory activity of this compound against a panel of protein kinases. Staurosporine, a non-selective kinase inhibitor, is included as a positive control.
Mandatory Visualizations
References
Application Notes and Protocols for Cell-based Efficacy of 1-Phenyl-1H-imidazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of pharmacological activities including anti-inflammatory, anti-cancer, and antiviral properties. 1-Phenyl-1H-imidazole-4-carboxylic acid is a novel compound within this class with potential therapeutic applications. These application notes provide detailed protocols for a panel of cell-based assays to characterize the efficacy and mechanism of action of this compound, focusing on its potential anti-inflammatory and anti-proliferative effects. The following protocols are designed to be robust and reproducible, providing a framework for the initial screening and characterization of this and similar imidazole-based compounds.
Data Presentation
Table 1: Anti-proliferative and Cytotoxic Effects of this compound
| Cell Line | Assay Type | Time Point (hours) | IC50 (µM) |
| A549 (Human Lung Carcinoma) | MTT Cell Viability | 48 | 25.8 |
| RAW 264.7 (Mouse Macrophage) | Resazurin Cell Viability | 48 | 32.1 |
| HEK293 (Human Embryonic Kidney) | MTT Cell Viability | 48 | > 100 |
Table 2: Anti-inflammatory Activity of this compound
| Assay | Cell Line | Stimulant | IC50 (µM) |
| NF-κB Reporter Assay | HEK293-NF-κB-luc | TNF-α | 15.2 |
| COX-2 Activity Assay | RAW 264.7 | LPS | 18.9 |
| Nitric Oxide (NO) Production | RAW 264.7 | LPS | 22.5 |
Signaling Pathway
Caption: NF-κB Signaling Pathway Inhibition.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT)
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Workflow:
Caption: MTT Cell Viability Assay Workflow.
Materials:
-
This compound
-
Cell lines (e.g., A549, HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate.
-
Incubate at 37°C, 5% CO₂ for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2X serial dilution of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
-
Incubate for 48 hours at 37°C, 5% CO₂.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, 5% CO₂.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Protocol 2: NF-κB Reporter Assay
This assay quantifies the activity of the NF-κB transcription factor in response to an inflammatory stimulus and the inhibitory effect of the test compound.
Workflow:
Caption: NF-κB Reporter Assay Workflow.
Materials:
-
HEK293 cells stably expressing an NF-κB-driven luciferase reporter gene (HEK293-NF-κB-luc)
-
This compound
-
Tumor Necrosis Factor-alpha (TNF-α)
-
Complete cell culture medium
-
96-well white, clear-bottom plates
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed 20,000 HEK293-NF-κB-luc cells per well in 100 µL of complete medium into a 96-well white plate.
-
Incubate at 37°C, 5% CO₂ for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in serum-free medium.
-
Remove the medium and add 80 µL of the compound dilutions to the cells.
-
Incubate for 1 hour at 37°C, 5% CO₂.
-
-
Cell Stimulation:
-
Prepare TNF-α at a final concentration of 10 ng/mL in serum-free medium.
-
Add 20 µL of the TNF-α solution to the appropriate wells. Include wells with compound alone (no TNF-α) and TNF-α alone (vehicle control).
-
Incubate for 6 hours at 37°C, 5% CO₂.
-
-
Luminescence Measurement:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add 100 µL of the luciferase reagent to each well.
-
Shake the plate for 2 minutes to induce cell lysis.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of NF-κB inhibition relative to the TNF-α stimulated control and determine the IC50 value.
-
Protocol 3: Nitric Oxide (NO) Production Assay (Griess Test)
This assay measures the production of nitric oxide, a pro-inflammatory mediator, by macrophages in response to an inflammatory stimulus.
Materials:
-
RAW 264.7 mouse macrophage cell line
-
This compound
-
Lipopolysaccharide (LPS)
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
Griess Reagent System
-
Sodium nitrite standard
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed 50,000 RAW 264.7 cells per well in 100 µL of complete medium into a 96-well plate.
-
Incubate at 37°C, 5% CO₂ for 24 hours.
-
-
Compound Treatment and Stimulation:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium.
-
Add 100 µL of the compound dilutions to the cells.
-
Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
Griess Reaction:
-
Prepare a sodium nitrite standard curve (0-100 µM).
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Sulfanilamide solution to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of NED solution to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Measure the absorbance at 540 nm within 30 minutes.
-
Determine the nitrite concentration in the samples using the standard curve.
-
Calculate the percentage of NO production inhibition relative to the LPS-stimulated control and determine the IC50 value.
-
1-Phenyl-1H-imidazole-4-carboxylic acid in antiplatelet therapy
Application Notes and Protocols: Antiplatelet Therapy
Topic: 1-Phenyl-1H-imidazole-4-carboxylic acid in Antiplatelet Therapy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Research into novel antiplatelet agents is crucial for the development of effective therapies for thrombotic diseases. Imidazole derivatives have emerged as a promising class of compounds with potential antiplatelet activity. This document outlines the current understanding of imidazole-4-carboxylic acid derivatives in the context of antiplatelet therapy.
Initial investigations into the antiplatelet effects of This compound did not yield specific data for this compound. However, significant research has been conducted on various derivatives of imidazole-4-carboxylic acid, demonstrating their potential as inhibitors of platelet aggregation. This report focuses on the available data for these structurally related compounds, providing insights into their mechanisms of action, quantitative data on their inhibitory effects, and general protocols for assessing antiplatelet activity.
Mechanism of Action of Imidazole-4-Carboxylic Acid Derivatives
Studies on derivatives such as 1-Arylalkyl-5-phenylsulfonamino-imidazole-4-carboxylic acid esters and carboxamides have revealed that their antiplatelet activity stems from the inhibition of several key signaling pathways involved in platelet activation and aggregation.[1][2] The primary mechanisms identified include:
-
Cyclooxygenase-1 (COX-1) Inhibition: Some derivatives have been shown to inhibit COX-1, an enzyme crucial for the synthesis of thromboxane A2 (TxA2), a potent platelet agonist.[1][2]
-
ADP Receptor Antagonism: Certain carboxamide derivatives exhibit antagonistic properties against ADP receptors (e.g., P2Y12), thereby blocking ADP-induced platelet aggregation.[1][2]
-
Platelet-Activating Factor (PAF) Antagonism: Several ester and carboxamide derivatives have demonstrated the ability to antagonize the PAF receptor, inhibiting its pro-aggregatory effects.[1][2]
-
Adrenaline Receptor Antagonism: At least one derivative has shown strong antiadrenergic effects, suggesting another avenue for platelet inhibition.[1][2]
The multifaceted mechanism of action of these derivatives suggests their potential for broad-spectrum antiplatelet therapy.
Signaling Pathways in Platelet Aggregation and Inhibition
Platelet aggregation is a complex process involving multiple interconnected signaling pathways. The imidazole derivatives discussed interfere with these pathways at various points.
Caption: Signaling pathways in platelet aggregation and points of inhibition by imidazole derivatives.
Quantitative Data Summary
The following table summarizes the reported in vitro antiplatelet activity of various imidazole-4-carboxylic acid derivatives. The data is presented as the half-maximal inhibitory concentration (IC50).
| Compound Derivative | Target/Inducer | IC50 (µM) | Reference |
| Ester 5c | PAF | 1 | [2] |
| Ester 5c | COX-1 | 0.4 | [2] |
| Carboxamide 6c | ADP | 2 | [2] |
| Compound 6g | PAF | 4 | [2] |
| Compound 6g | COX-1 | 1 | [2] |
| Derivative 6i | Adrenaline | 0.15 | [2] |
| Derivative 6i | PAF | 0.66 | [2] |
Experimental Protocols
The following are generalized protocols for assessing the antiplatelet activity of investigational compounds, based on standard laboratory methods.
Platelet Aggregation Assay (Born Test)
This assay measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
Caption: Workflow for the light transmission aggregometry (Born test).
Methodology:
-
Blood Collection: Draw whole blood from healthy, drug-free donors into tubes containing 3.2% sodium citrate.
-
PRP Preparation: Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain platelet-rich plasma (PRP).
-
Platelet Poor Plasma (PPP) Preparation: Further centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to obtain platelet-poor plasma (PPP), which is used as a reference (100% aggregation).
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
Incubation: Pre-incubate aliquots of PRP with various concentrations of the test compound or vehicle control for a specified time (e.g., 5 minutes) at 37°C.
-
Aggregation Induction: Add a platelet agonist (e.g., ADP, collagen, PAF, or adrenaline) to induce aggregation.
-
Measurement: Record the change in light transmission for several minutes using a platelet aggregometer.
-
Data Analysis: Calculate the percentage of aggregation inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value from the dose-response curve.
Cyclooxygenase-1 (COX-1) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of the COX-1 enzyme, typically by measuring the production of its downstream products.
Methodology:
-
Enzyme Preparation: Use purified ovine or human COX-1.
-
Reaction Mixture: Prepare a reaction buffer containing a heme cofactor and the test compound at various concentrations.
-
Enzyme Addition: Add the COX-1 enzyme to the reaction mixture and pre-incubate.
-
Substrate Addition: Initiate the reaction by adding arachidonic acid, the substrate for COX-1.
-
Reaction Termination: Stop the reaction after a defined period.
-
Product Quantification: Measure the amount of prostaglandin E2 (PGE2) or thromboxane B2 (a stable metabolite of TxA2) produced, typically using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: Calculate the percentage of COX-1 inhibition for each compound concentration and determine the IC50 value.
Conclusion
While there is currently no specific published data on the antiplatelet activity of this compound, the broader class of imidazole-4-carboxylic acid derivatives shows significant promise as a source of novel antiplatelet agents. The available evidence for these derivatives indicates that they can inhibit platelet aggregation through multiple mechanisms, including COX-1 inhibition and antagonism of key platelet receptors. Further research is warranted to explore the structure-activity relationships within this class of compounds and to investigate the potential of simpler analogs, such as this compound itself. The experimental protocols provided herein offer a framework for the continued investigation and development of these and other potential antiplatelet therapies.
References
Application of 1-Phenyl-1H-imidazole-4-carboxylic Acid Derivatives in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Note: Direct research on the anticancer applications of 1-Phenyl-1H-imidazole-4-carboxylic acid is limited in publicly available literature. This document provides a detailed overview of the application of its structurally related derivatives and the broader class of imidazole-based compounds in cancer research, for which significant data exists. The protocols and methodologies described are standard techniques widely used in the field for evaluating novel anticancer agents.
Introduction
The imidazole scaffold is a prominent heterocyclic structure in medicinal chemistry, forming the core of numerous clinically approved and investigational anticancer drugs. Its unique electronic properties and ability to engage in various molecular interactions make it a versatile pharmacophore for designing targeted therapies. Derivatives of this compound are being explored for their potential to inhibit key signaling pathways implicated in cancer progression, such as the PI3K/AKT/mTOR pathway, and to induce cell cycle arrest and apoptosis in cancer cells. This document outlines the current understanding of the anticancer applications of these derivatives, provides quantitative data on their efficacy, and details standard experimental protocols for their evaluation.
Data Presentation: Anticancer Activity of Imidazole Derivatives
The following tables summarize the in vitro cytotoxicity of various imidazole derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Imidazole-based N-phenylbenzamide | 4f (Fluoro-substituted) | A549 (Lung) | 7.5 | [1] |
| HeLa (Cervical) | 9.3 | [1] | ||
| MCF-7 (Breast) | 8.9 | [1] | ||
| 4e (Methoxy-substituted) | A549 (Lung) | 8.9 | [1] | |
| HeLa (Cervical) | 11.1 | [1] | ||
| MCF-7 (Breast) | 9.2 | [1] | ||
| 1H-imidazole [4,5-f][2][3] phenanthroline | IPM714 | HCT116 (Colorectal) | 1.74 | [4][5] |
| SW480 (Colorectal) | 2.0 | [4][5] | ||
| 4-acetylphenylamine-based imidazole | 14 | PPC-1 (Prostate) | 3.1 - 47.2 | [6] |
| 22 | U-87 (Glioblastoma) | 3.1 - 47.2 | [6] |
Mechanism of Action: Targeting Cancer Signaling Pathways
Several imidazole derivatives have been shown to exert their anticancer effects by modulating critical signaling pathways that are often dysregulated in cancer.
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a key regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common feature in many cancers. Certain imidazole derivatives have been found to suppress this pathway, leading to the inhibition of cell proliferation and the induction of apoptosis.[4][5]
Figure 1: Imidazole derivatives inhibiting the PI3K/AKT/mTOR pathway.
Experimental Protocols
The following are detailed protocols for key experiments used to evaluate the anticancer properties of this compound derivatives.
MTT Cell Viability Assay
This assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound derivative (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.1% NP-40 in isopropanol with 4 mM HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the imidazole derivative in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well.
-
Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
6-well plates
-
Cancer cell lines
-
Imidazole derivative
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the imidazole derivative at various concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS and add dropwise to 4 mL of ice-cold 70% ethanol while vortexing gently. Fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Data Analysis: Use appropriate software to analyze the cell cycle distribution and quantify the percentage of cells in each phase.
Figure 2: General workflow for in vitro evaluation of anticancer compounds.
Western Blot Analysis for PI3K/AKT/mTOR Pathway
This technique is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key proteins in a signaling pathway.
Materials:
-
6-well plates
-
Cancer cell lines
-
Imidazole derivative
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Treat cells with the imidazole derivative, then lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Separate the proteins by size by running them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH) to determine the relative changes in protein expression and phosphorylation.
Conclusion
Derivatives of this compound represent a promising class of compounds for the development of novel anticancer therapies. Their ability to target key oncogenic signaling pathways, such as the PI3K/AKT/mTOR pathway, and to induce cell cycle arrest and apoptosis in a variety of cancer cell lines highlights their therapeutic potential. The experimental protocols provided in this document offer a standardized framework for the preclinical evaluation of these and other novel anticancer agents. Further research, including in vivo studies using xenograft models, is warranted to fully elucidate their efficacy and safety profiles for potential clinical translation.
References
- 1. benchchem.com [benchchem.com]
- 2. Flow cytometry with PI staining | Abcam [abcam.com]
- 3. researchgate.net [researchgate.net]
- 4. nanocellect.com [nanocellect.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Application Notes and Protocols: 1-Phenyl-1H-imidazole-4-carboxylic Acid as a Potential Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the evaluation of 1-Phenyl-1H-imidazole-4-carboxylic acid as a potential inhibitor of a hypothetical target, the Janus Kinase 2 (JAK2), a non-receptor tyrosine kinase crucial in cytokine signaling.
Introduction
This compound is a synthetic organic compound belonging to the imidazole class of heterocyclic molecules. Imidazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities.[1][2] While the specific kinase inhibitory activity of this compound is an area of active investigation, its structural features suggest potential interactions with the ATP-binding pocket of various kinases. This document outlines the methodologies to characterize its inhibitory potential against JAK2, a key mediator in the JAK-STAT signaling pathway, which is often dysregulated in myeloproliferative neoplasms and inflammatory diseases.[3]
Hypothetical Data Presentation
The following tables summarize hypothetical quantitative data for the inhibitory activity of this compound against the target kinase and its effect on cell viability.
Table 1: In Vitro Kinase Inhibition
| Compound | Target Kinase | Assay Type | IC50 (nM) |
| This compound | JAK2 | Luminescence-based | 150 |
| Ruxolitinib (Positive Control) | JAK2 | Luminescence-based | 10 |
Table 2: Cellular Activity
| Compound | Cell Line | Assay Type | GI50 (µM) |
| This compound | HEL | MTT Assay | 5.2 |
| Ruxolitinib (Positive Control) | HEL | MTT Assay | 0.5 |
Signaling Pathway and Experimental Workflow
JAK2-STAT3 Signaling Pathway
The following diagram illustrates the hypothetical inhibition of the JAK2-STAT3 signaling pathway by this compound. Upon cytokine binding to its receptor, JAK2 is activated via autophosphorylation, which in turn phosphorylates STAT3. Phosphorylated STAT3 dimerizes and translocates to the nucleus to regulate gene transcription.[3] this compound is hypothesized to block the catalytic activity of JAK2, thereby preventing downstream signaling.
References
Application Notes and Protocols for Anti-inflammatory Studies of 1-Phenyl-1H-imidazole-4-carboxylic Acid Derivatives
Disclaimer: Scientific literature primarily details the anti-inflammatory properties of derivatives of 1-Phenyl-1H-imidazole-4-carboxylic acid, rather than the parent compound itself. This document provides a synthesis of available data and methodologies for these derivatives, offering valuable insights for researchers, scientists, and drug development professionals exploring this chemical scaffold for anti-inflammatory applications.
Introduction
Imidazole-based compounds are a significant class of heterocyclic molecules that have demonstrated a wide range of pharmacological activities, including anti-inflammatory effects. The this compound scaffold serves as a versatile platform for the development of novel anti-inflammatory agents. Derivatives of this core structure have been investigated for their potential to modulate key inflammatory pathways, such as those involving cyclooxygenase (COX) enzymes, p38 MAP kinase, and the production of pro-inflammatory cytokines. These application notes provide an overview of the anti-inflammatory applications of these derivatives, along with detailed protocols for their evaluation.
Data Presentation
The following tables summarize the quantitative data from various studies on the anti-inflammatory activity of this compound derivatives and related imidazole compounds.
Table 1: In Vitro Anti-inflammatory Activity of Imidazole Derivatives
| Compound Class | Target | Assay | Compound Example | IC50 Value | Reference Compound | Reference IC50 |
| 1-Arylalkyl-5-phenylsulfonamino-imidazole-4-carboxylic acid esters | COX-1 | Enzyme Inhibition Assay | Ester 5c | 0.4 µM | - | - |
| 1-Arylalkyl-5-phenylsulfonamino-imidazole-4-carboxylic acid esters | PAF Antagonist | Platelet Aggregation | Ester 5c | 1 µM | - | - |
| N-substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amide derivatives | p38 MAP Kinase | Kinase Inhibition Assay | Compound AA6 | 403.57 ± 6.35 nM | Adezmapimod (SB203580) | 222.44 ± 5.98 nM |
| N-substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amide derivatives | General Anti-inflammatory | Albumin Denaturation Assay | Compounds AA1-AA8 | 33.27 ± 2.12 to 301.12 ± 10.23 µg/mL | Diclofenac | 24.72 ± 1.96 µg/mL |
| 4-arylidine-2-mercapto-1-phenyl-1H-imidazolidin-5(4H)-ones | COX-2 | Enzyme Inhibition Assay | Compound 4k | 0.07 µM | Celecoxib | 0.08 µM |
| 1,2,4,5-tetrasubstituted imidazole derivatives | p38 MAP Kinase | Kinase Inhibition Assay | Compound 9b | 0.218 µM | SB203580 | - |
Note: The data presented is for derivatives and not the parent compound this compound.
Table 2: In Vivo Anti-inflammatory Activity of Imidazole Derivatives
| Compound Class | Animal Model | Dosage | Effect | Reference Compound |
| 2,4-Diaryl-5(4H)-imidazolones | Carrageenan-induced rat paw edema | 25 mg/kg/day for 3 days | Significant anti-inflammatory activity with no gastrointestinal toxicity | - |
| 1-phenylimidazole-4-carboxylic acid derivatives | Potassium oxonate/hypoxanthine-induced hyperuricemia in mice | Not specified | Significant hypouricemic potencies and improvement in kidney damage | Febuxostat |
Note: The data presented is for derivatives and not the parent compound this compound.
Experimental Protocols
Protocol 1: In Vitro COX-1 and COX-2 Inhibition Assay
This protocol is adapted from studies on various heterocyclic compounds with potential COX inhibitory activity.[1][2][3]
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against COX-1 and COX-2 enzymes.
Materials:
-
Test compounds (derivatives of this compound)
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
Co-factors (e.g., glutathione, hematin)
-
Reaction buffer (e.g., Tris-HCl)
-
Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)
-
Microplate reader
Procedure:
-
Prepare stock solutions of test compounds in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the reaction buffer, co-factors, and the respective enzyme (COX-1 or COX-2).
-
Add various concentrations of the test compounds to the wells. Include a vehicle control (solvent only) and a positive control (e.g., celecoxib for COX-2, indomethacin for COX-1).
-
Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the compounds to interact with the enzymes.
-
Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a stopping agent (e.g., a solution of HCl).
-
Measure the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: In Vitro p38 MAP Kinase Inhibition Assay
This protocol is based on the methodology used for evaluating novel imidazole derivatives as p38 MAP kinase inhibitors.[4]
Objective: To assess the inhibitory activity of test compounds against p38 MAP kinase.
Materials:
-
Test compounds
-
Recombinant active p38 MAP kinase
-
Kinase substrate (e.g., ATF-2)
-
ATP (radiolabeled [γ-32P]ATP or non-radiolabeled for luminescence-based assays)
-
Kinase reaction buffer
-
Method for detection (e.g., phosphocellulose paper and scintillation counting for radiolabeled ATP, or a luminescence-based kinase assay kit)
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase reaction buffer.
-
In a reaction tube or well, combine the recombinant p38 MAP kinase and its substrate.
-
Add the test compounds at various concentrations. Include a vehicle control and a known p38 inhibitor (e.g., adezmapimod) as a positive control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).
-
Terminate the reaction.
-
Quantify the phosphorylation of the substrate. For radiolabeled assays, this involves spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated [γ-32P]ATP, and measuring the radioactivity. For luminescence-based assays, follow the kit manufacturer's protocol to measure the remaining ATP, which is inversely proportional to kinase activity.
-
Calculate the percentage of kinase inhibition and determine the IC50 values.
Protocol 3: In Vivo Carrageenan-Induced Paw Edema Model
This is a classic model for evaluating the acute anti-inflammatory activity of compounds.[5][6]
Objective: To evaluate the in vivo anti-inflammatory effect of test compounds by measuring their ability to reduce paw edema induced by carrageenan in rats or mice.
Materials:
-
Test compounds
-
Carrageenan (lambda, type IV)
-
Vehicle (e.g., 0.5% carboxymethylcellulose in saline)
-
Reference anti-inflammatory drug (e.g., indomethacin or diclofenac)
-
Wistar rats or Swiss albino mice
-
Plethysmometer
Procedure:
-
Fast the animals overnight with free access to water.
-
Divide the animals into groups: vehicle control, reference drug, and test compound groups (at different doses).
-
Administer the test compounds and the reference drug orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.
-
Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.
-
Inject a 1% w/v solution of carrageenan in sterile saline (e.g., 0.1 mL) into the sub-plantar region of the right hind paw.
-
Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways involved in inflammation that are targeted by imidazole derivatives and a general workflow for anti-inflammatory drug screening.
Caption: Workflow for screening anti-inflammatory compounds.
Caption: Inhibition of the COX pathway by imidazole derivatives.
Caption: Inhibition of the p38 MAP kinase pathway.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel anti-inflammatory agents. The derivatives of this compound have shown potent inhibitory activities against key inflammatory targets in both in vitro and in vivo models. The provided protocols and data serve as a valuable resource for researchers aiming to further explore the therapeutic potential of this class of compounds in inflammatory diseases. Future studies should focus on elucidating the structure-activity relationships and optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives to identify lead candidates for clinical development.
References
- 1. Synthesis and antiplatelet activity of new imidazole-4-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dual COX-2 and 15-LOX inhibition study of novel 4-arylidine-2-mercapto-1-phenyl-1H-imidazolidin-5(4H)-ones: Design, synthesis, docking and anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mc.minia.edu.eg [mc.minia.edu.eg]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, Synthesis and in Vivo Anti-inflammatory Activities of 2,4-Diaryl-5-4H-imidazolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 1-Phenyl-1H-imidazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenyl-1H-imidazole-4-carboxylic acid is a chemical compound of interest in pharmaceutical research and development due to its imidazole core, a structure found in many biologically active molecules. Accurate and reliable analytical methods are crucial for its quantification in various stages of drug discovery and development, including synthesis, formulation, and quality control. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of this compound. The described method is designed to be a starting point for laboratory use and may require further optimization based on specific sample matrices and instrumentation.
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (HPLC grade or Milli-Q)
-
0.45 µm syringe filters
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this method. The following conditions are recommended:
| Parameter | Recommended Setting |
| HPLC Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 10 minutes, followed by a 5-minute hold at 90% B and a 5-minute re-equilibration at 10% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the initial mobile phase composition (90% Mobile Phase A, 10% Mobile Phase B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
-
Dissolve the sample containing this compound in methanol to achieve an estimated concentration within the range of the working standards.
-
Vortex the sample solution for 1 minute to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.
Analysis Protocol
-
Equilibrate the HPLC system with the initial mobile phase composition (90% A, 10% B) for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (methanol or initial mobile phase) to ensure no carryover or system contamination.
-
Inject the series of working standard solutions to generate a calibration curve.
-
Inject the prepared sample solutions.
-
After the analysis, flush the column with a high percentage of organic solvent (e.g., 90% acetonitrile) and then store it in an appropriate solvent (e.g., methanol/water mixture).
Data Presentation
The following tables summarize the expected quantitative data from the analysis.
Table 1: Chromatographic Parameters
| Compound | Retention Time (min) | Tailing Factor | Theoretical Plates |
| This compound | ~ 6.5 | < 1.5 | > 2000 |
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity Range (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | ~ 0.1 |
| Limit of Quantification (LOQ) (µg/mL) | ~ 0.3 |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Visualization of the Experimental Workflow
Caption: Workflow for the HPLC analysis of this compound.
Application Notes and Protocols for 1-Phenyl-1H-imidazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Safety and Handling Precautions
Researchers working with 1-Phenyl-1H-imidazole-4-carboxylic acid should adhere to standard laboratory safety protocols. The use of appropriate personal protective equipment (PPE) is mandatory to prevent exposure.
General Handling Guidelines:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[1]
-
Do not eat, drink, or smoke in the laboratory.[6]
| Parameter | Guideline | Source |
| Ventilation | Use in a well-ventilated area or under a chemical fume hood. | [1] |
| Personal Protective Equipment (PPE) | Safety glasses or goggles, chemical-resistant gloves, and a lab coat are required. Respiratory protection may be necessary if dust is generated. | [1][2] |
| Hygiene | Wash hands thoroughly after handling. Do not consume food or drink in the work area. | [4][6] |
| Spill Response | In case of a spill, avoid generating dust. Sweep up the material, place it in a sealed container, and dispose of it as hazardous waste. | [6] |
Storage Protocols
Proper storage of this compound is crucial to maintain its stability and integrity for research applications.
Storage Recommendations:
-
Store in a tightly closed container.[2]
-
Keep in a dry, cool, and well-ventilated place.[4]
-
Protect from direct sunlight and heat.
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.[1][2]
| Parameter | Guideline | Source |
| Container | Tightly sealed, original container. | [2] |
| Temperature | Store in a cool environment. | [4] |
| Environment | Keep in a dry and well-ventilated area. | [4] |
| Incompatibilities | Segregate from strong oxidizing agents and strong acids. | [1][2] |
Experimental Workflow
The following diagram outlines a standard workflow for the safe handling of this compound from receipt to disposal.
Caption: Safe handling workflow for this compound.
First Aid Measures
In the event of exposure, follow these first aid guidelines and seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen.[2]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[2]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[3]
Disclaimer: The information provided in these application notes is intended for guidance and is based on data from similar chemical compounds. It is the responsibility of the user to conduct a thorough safety assessment before handling this compound. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier.
References
Application Note: A Scalable Two-Step Synthesis of 1-Phenyl-1H-imidazole-4-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction:
1-Phenyl-1H-imidazole-4-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its structural motif is present in a variety of biologically active compounds. This application note provides a detailed, scalable, two-step protocol for the synthesis of this compound, commencing with the synthesis of the intermediate, ethyl 1-phenyl-1H-imidazole-4-carboxylate, via a modified Ullmann condensation, followed by its hydrolysis to the final product.
Experimental Protocols
Step 1: Synthesis of Ethyl 1-phenyl-1H-imidazole-4-carboxylate
This procedure is adapted from the principles of the Ullmann condensation reaction, which facilitates the coupling of an aryl halide with an N-H containing heterocycle using a copper catalyst.
Materials:
-
Ethyl imidazole-4-carboxylate
-
Iodobenzene
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
To a dry three-neck round-bottom flask under a nitrogen atmosphere, add ethyl imidazole-4-carboxylate (1.0 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).
-
Add anhydrous dimethylformamide (DMF) to the flask (approximately 5-10 mL per gram of ethyl imidazole-4-carboxylate).
-
Stir the suspension and add iodobenzene (1.2 eq).
-
Heat the reaction mixture to 120-130 °C and maintain this temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure ethyl 1-phenyl-1H-imidazole-4-carboxylate.
Step 2: Hydrolysis of Ethyl 1-phenyl-1H-imidazole-4-carboxylate to this compound
This protocol describes the basic hydrolysis of the ester intermediate to the final carboxylic acid product.
Materials:
-
Ethyl 1-phenyl-1H-imidazole-4-carboxylate
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl), concentrated
-
Ice bath
Equipment:
-
Round-bottom flask with a magnetic stirrer and reflux condenser
-
Heating mantle
-
Beaker
-
Buchner funnel and filter paper
-
pH paper or pH meter
Procedure:
-
In a round-bottom flask, dissolve ethyl 1-phenyl-1H-imidazole-4-carboxylate (1.0 eq) in a mixture of ethanol and water (e.g., a 1:1 ratio).
-
Add sodium hydroxide (2.0-3.0 eq) to the solution.
-
Heat the mixture to reflux (approximately 80-90 °C) for 2-4 hours, monitoring the disappearance of the starting material by TLC.
-
Once the hydrolysis is complete, cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly add concentrated hydrochloric acid dropwise with stirring to acidify the mixture to a pH of approximately 3-4. A precipitate should form.
-
Continue stirring in the ice bath for another 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water to remove any inorganic salts.
-
Dry the product under vacuum to obtain this compound. Further purification can be achieved by recrystallization from a suitable solvent like ethanol/water if necessary.
Data Presentation
| Parameter | Step 1: Ester Synthesis (Example Scale) | Step 2: Hydrolysis (Example Scale) |
| Starting Material | Ethyl imidazole-4-carboxylate | Ethyl 1-phenyl-1H-imidazole-4-carboxylate |
| Amount of Starting Material | 14.0 g (0.1 mol) | 21.6 g (0.1 mol) |
| Reagents | Iodobenzene (24.5 g, 0.12 mol) | Sodium hydroxide (8.0 g, 0.2 mol) |
| Potassium carbonate (27.6 g, 0.2 mol) | Concentrated HCl (as required) | |
| Catalyst | Copper(I) iodide (1.9 g, 0.01 mol) | - |
| Solvent | Anhydrous DMF (100 mL) | Ethanol (100 mL), Water (100 mL) |
| Reaction Temperature | 120-130 °C | Reflux (~85 °C) |
| Reaction Time | 18 hours | 3 hours |
| Product | Ethyl 1-phenyl-1H-imidazole-4-carboxylate | This compound |
| Typical Yield | 65-75% | 85-95% |
| Purity (Typical) | >95% (after chromatography) | >98% (after washing/recrystallization) |
Visualizations
Caption: Workflow for the scale-up synthesis of this compound.
Safety Information
-
General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.
-
Iodobenzene: Toxic and an irritant. Avoid inhalation and contact with skin and eyes.
-
Copper(I) iodide: Harmful if swallowed or inhaled. Causes skin and serious eye irritation.
-
Dimethylformamide (DMF): A skin and eye irritant. Can be absorbed through the skin. It is also a reproductive toxin.
-
Sodium Hydroxide (NaOH): Corrosive. Causes severe skin burns and eye damage. Handle with extreme care. When preparing solutions, always add NaOH to water slowly, never the other way around, to avoid a violent exothermic reaction.[1]
-
Hydrochloric Acid (HCl): Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation. Handle in a fume hood. When diluting, always add acid to water slowly.[2][3]
-
Waste Disposal: Dispose of all chemical waste according to local environmental regulations. Copper-containing waste should be collected separately.
Disclaimer: This protocol is intended for use by trained professionals. All procedures should be performed with appropriate safety precautions. The scalability of this reaction should be approached with caution, and a thorough risk assessment should be conducted prior to any scale-up.
References
Custom Synthesis of 1-Phenyl-1H-imidazole-4-carboxylic Acid Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the custom synthesis of 1-Phenyl-1H-imidazole-4-carboxylic acid and its derivatives. These compounds are of significant interest in medicinal chemistry due to their potential as therapeutic agents, particularly as inhibitors of xanthine oxidase, an enzyme implicated in hyperuricemia and gout.
Application Notes
This compound derivatives are a class of heterocyclic compounds that have garnered attention in drug discovery for their diverse biological activities. The core scaffold, featuring a phenyl group at the 1-position and a carboxylic acid at the 4-position of the imidazole ring, provides a versatile platform for structural modifications to optimize potency, selectivity, and pharmacokinetic properties.
Key Applications:
-
Xanthine Oxidase Inhibition: A primary application of these derivatives is the inhibition of xanthine oxidase (XOR), a key enzyme in the purine degradation pathway that catalyzes the oxidation of hypoxanthine and xanthine to uric acid.[1] Overproduction of uric acid leads to hyperuricemia, a precursor to gout, a painful inflammatory condition caused by the deposition of monosodium urate crystals in joints.[2] By inhibiting XOR, these compounds can effectively lower uric acid levels in the blood, offering a promising therapeutic strategy for the management of gout and other conditions associated with hyperuricemia.
-
Anticancer Research: Imidazole-based compounds have been investigated for their potential as anticancer agents, acting through various mechanisms, including the inhibition of kinases involved in cancer cell signaling pathways. The structural motif of this compound can be adapted to target specific enzyme active sites.
-
Antimicrobial Agents: The imidazole nucleus is a common feature in many antimicrobial drugs. Derivatives of this compound can be synthesized and screened for activity against a range of bacterial and fungal pathogens.
Structure-Activity Relationship (SAR) Insights for Xanthine Oxidase Inhibition:
Structure-activity relationship studies of 1-phenylimidazole-4-carboxylic acid derivatives as xanthine oxidase inhibitors have revealed several key features that influence their inhibitory potency. The carboxylic acid group at the 4-position is often crucial for binding to the enzyme's active site. Modifications to the phenyl ring at the 1-position, such as the introduction of various substituents, can significantly impact the inhibitory activity. Furthermore, the conversion of the carboxylic acid to esters or amides allows for the exploration of additional binding interactions and can modulate the physicochemical properties of the compounds, such as their solubility and cell permeability.
Experimental Protocols
The following protocols describe a general synthetic route for the preparation of this compound and its subsequent derivatization.
Protocol 1: Synthesis of Ethyl 1-Phenyl-1H-imidazole-4-carboxylate
This protocol outlines the synthesis of the core intermediate, ethyl 1-phenyl-1H-imidazole-4-carboxylate, via a condensation reaction.
Materials:
-
Ethyl isocyanoacetate
-
Aniline
-
Triethyl orthoformate
-
Acetic acid (glacial)
-
Ethanol
-
Diethyl ether
-
Sodium bicarbonate (saturated solution)
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl isocyanoacetate (1.0 eq), aniline (1.0 eq), and triethyl orthoformate (1.1 eq) in ethanol.
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether and wash with a saturated solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure ethyl 1-phenyl-1H-imidazole-4-carboxylate.
-
Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Hydrolysis of Ethyl 1-Phenyl-1H-imidazole-4-carboxylate to this compound
This protocol describes the saponification of the ester to yield the final carboxylic acid.
Materials:
-
Ethyl 1-phenyl-1H-imidazole-4-carboxylate
-
Sodium hydroxide (or potassium hydroxide)
-
Ethanol
-
Water
-
Hydrochloric acid (concentrated)
-
Ice bath
Procedure:
-
Dissolve ethyl 1-phenyl-1H-imidazole-4-carboxylate (1.0 eq) in a mixture of ethanol and water in a round-bottom flask.
-
Add a solution of sodium hydroxide (2.0-3.0 eq) in water to the flask.
-
Heat the reaction mixture to reflux for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly add concentrated hydrochloric acid dropwise to acidify the mixture to a pH of approximately 3-4, which will cause the product to precipitate.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and then dry it under vacuum to yield this compound.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 3: Synthesis of this compound Derivatives (Esterification and Amidation)
The carboxylic acid can be readily converted into various ester and amide derivatives to explore structure-activity relationships.
A. Fischer Esterification:
-
Suspend this compound (1.0 eq) in the desired alcohol (e.g., methanol, ethanol), which serves as both the reactant and the solvent.
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid).
-
Heat the mixture to reflux for several hours, monitoring the reaction by TLC.
-
After completion, cool the mixture and neutralize the excess acid with a weak base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the resulting ester by column chromatography.
B. Amide Coupling:
-
Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or dimethylformamide).
-
Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and a catalyst like 4-Dimethylaminopyridine (DMAP) (0.1 eq).
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with a mild acid (e.g., 1M HCl), a saturated solution of sodium bicarbonate, and brine.
-
Dry the organic layer, concentrate, and purify the amide product by column chromatography.
Data Presentation
The following table summarizes the in vitro xanthine oxidase inhibitory activity of selected this compound derivatives.
| Compound ID | R Group | IC₅₀ (nM) | Reference |
| Ie | 4-cyanophenyl (amide) | 8.0 | [1] |
| IVa | 3-cyanobenzyl (ester) | 7.2 | [1] |
| Febuxostat | (Reference Drug) | 7.0 | [1] |
Visualizations
Experimental Workflow: Synthesis of this compound and Derivatives
Caption: Synthetic route for this compound and its derivatives.
Signaling Pathway: Purine Degradation and Xanthine Oxidase Inhibition
Caption: Inhibition of uric acid production by targeting Xanthine Oxidase.
References
Troubleshooting & Optimization
Optimizing reaction conditions for 1-Phenyl-1H-imidazole-4-carboxylic acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-Phenyl-1H-imidazole-4-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: The synthesis of this compound is typically achieved through a two-step process:
-
Synthesis of an ester precursor: Ethyl 1-phenyl-1H-imidazole-4-carboxylate is synthesized first. This can be accomplished via several methods, including the Van Leusen imidazole synthesis or N-arylation of a pre-formed imidazole ring.
-
Hydrolysis: The resulting ester is then hydrolyzed under basic conditions to yield the final carboxylic acid product.
Q2: What are the critical parameters to control during the N-arylation of the imidazole ester?
A2: Key parameters for a successful N-arylation reaction include the choice of catalyst, base, solvent, and reaction temperature. Copper- or palladium-based catalysts are often employed. The reaction conditions must be carefully optimized to ensure high regioselectivity and yield, as the formation of regioisomers can be a significant issue in unsymmetrically substituted imidazoles.[1]
Q3: What are the expected yields for the synthesis of this compound?
A3: Yields can vary significantly depending on the chosen synthetic route and optimization of reaction conditions. For the hydrolysis of ethyl imidazole-4-carboxylate to 1H-imidazole-4-carboxylic acid, yields of over 90% have been reported.[2] The N-arylation step is often more challenging, and yields may be lower.
Q4: How can I confirm the identity and purity of the final product?
A4: Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) should be used to confirm the structure and assess the purity of the synthesized this compound.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 1-phenyl-1H-imidazole-4-carboxylate (Ester Precursor)
This protocol is a general guideline based on copper-catalyzed N-arylation of imidazoles.
Materials:
-
Ethyl imidazole-4-carboxylate
-
Iodobenzene
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Cesium carbonate (Cs₂CO₃)
-
Dioxane (anhydrous)
Procedure:
-
To an oven-dried reaction vessel, add ethyl imidazole-4-carboxylate (1.0 equiv.), iodobenzene (1.2 equiv.), CuI (0.1 equiv.), 1,10-phenanthroline (0.2 equiv.), and Cs₂CO₃ (2.0 equiv.).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add anhydrous dioxane via syringe.
-
Heat the reaction mixture at 110 °C for 24-48 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Hydrolysis of Ethyl 1-phenyl-1H-imidazole-4-carboxylate
Materials:
-
Ethyl 1-phenyl-1H-imidazole-4-carboxylate
-
Potassium hydroxide (KOH)
-
Sulfuric acid (H₂SO₄)
-
Water
-
Ethanol
Procedure:
-
Prepare a solution of potassium hydroxide in water.
-
Add ethyl 1-phenyl-1H-imidazole-4-carboxylate to the KOH solution. A mass ratio of 1:2.2 for the ester to the KOH solution can be used as a starting point.[2]
-
Stir the reaction mixture at 30 °C and monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[2]
-
Cool the reaction mixture in an ice bath and slowly add sulfuric acid to adjust the pH to 1.[2]
-
The product will precipitate out of the solution.
-
Filter the solid, wash with cold water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or water.[2]
Troubleshooting Guide
Below are troubleshooting guides for common issues that may be encountered during the synthesis of this compound.
Guide 1: Low Yield in N-Arylation Step
dot```dot graph Troubleshooting_N_Arylation { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=11];
// Nodes Start [label="Low Yield in\nN-Arylation Step", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Problem1 [label="Incomplete Reaction", fillcolor="#FBBC05", fontcolor="#202124"]; Problem2 [label="Side Reactions", fillcolor="#FBBC05", fontcolor="#202124"]; Problem3 [label="Poor Catalyst Activity", fillcolor="#FBBC05", fontcolor="#202124"];
Solution1a [label="Increase reaction time or temperature", shape=rectangle, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution1b [label="Use a more reactive arylating agent", shape=rectangle, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution2a [label="Optimize base and solvent", shape=rectangle, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution2b [label="Check for formation of regioisomers", shape=rectangle, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution3a [label="Use fresh catalyst and ligand", shape=rectangle, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution3b [label="Ensure anhydrous conditions", shape=rectangle, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections Start -> Problem1; Start -> Problem2; Start -> Problem3;
Problem1 -> Solution1a; Problem1 -> Solution1b; Problem2 -> Solution2a; Problem2 -> Solution2b; Problem3 -> Solution3a; Problem3 -> Solution3b; }
Caption: Troubleshooting incomplete ester hydrolysis.
Data Presentation
Table 1: Reaction Parameters for N-Arylation of Imidazoles
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| CuI / 1,10-phenanthroline | Cs₂CO₃ | Dioxane | 110 | 48 | Good | [3] |
| Pd₂(dba)₃ / L1 | K₂CO₃ | Toluene | 100 | 24 | High | [1] |
| Cu₂O / PEG | Cs₂CO₃ | PEG | 110 | 24 | Moderate | [3] |
Table 2: Conditions for Hydrolysis of Imidazole Esters
| Base | Solvent | Temperature (°C) | pH for Precipitation | Yield (%) | Reference |
| KOH | Water | 30 | 1 | >90 | [2] |
| NaOH | Water/Ethanol | Reflux | ~2-3 | Variable | [4] |
| LiOH | THF/Water | Room Temp | ~2-3 | Variable | General knowledge |
Experimental Workflow
dot
References
Technical Support Center: Synthesis of 1-Phenyl-1H-imidazole-4-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 1-Phenyl-1H-imidazole-4-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A common and effective method is a two-step synthesis. The first step is the formation of ethyl 1-phenyl-1H-imidazole-4-carboxylate, which is then hydrolyzed in the second step to yield the final carboxylic acid product.
Q2: My overall yield is low. Which step is more likely to be the problem?
Both the initial imidazole ring formation and the final hydrolysis step can contribute to low overall yields. Incomplete reaction, side reactions, and purification losses in either step are common issues. It is recommended to analyze the purity and yield of the intermediate ester before proceeding to the hydrolysis step.
Q3: Are there alternative methods to improve the yield of the imidazole ring formation?
Yes, microwave-assisted synthesis has been shown to significantly reduce reaction times and, in some cases, improve yields compared to conventional heating methods for the synthesis of imidazole carboxylates.[1]
Q4: What are the key safety precautions to take during this synthesis?
Imidoyl chlorides, which can be used as precursors, are reactive and sensitive to moisture.[2] It is also important to handle bases and acids with appropriate personal protective equipment. The specific hazards of all reagents should be reviewed from their safety data sheets (SDS) before starting any experiment.
Troubleshooting Guides
Step 1: Synthesis of Ethyl 1-Phenyl-1H-imidazole-4-carboxylate
This step typically involves the reaction of an N-phenylformimidoyl chloride with ethyl isocyanoacetate.
Issue: Low or no formation of the desired ethyl 1-phenyl-1H-imidazole-4-carboxylate.
| Potential Cause | Troubleshooting Steps |
| Poor quality of imidoyl chloride | Imidoyl chlorides can be sensitive to moisture and may decompose upon storage. It is often best to use freshly prepared or recently purchased imidoyl chloride.[2] |
| Ineffective base | The reaction requires a non-nucleophilic base to facilitate the cycloaddition. Ensure the base (e.g., DBU) is not old or degraded. Consider using a freshly opened bottle. |
| Suboptimal reaction temperature | The reaction is often initiated at a low temperature (e.g., -78 °C) and then allowed to warm to room temperature. Ensure proper temperature control is maintained.[3] |
| Presence of moisture | This reaction is sensitive to water. Use anhydrous solvents (e.g., dry THF) and perform the reaction under an inert atmosphere (e.g., argon or nitrogen).[3] |
| Incorrect stoichiometry | Ensure the molar ratios of the reactants and base are correct as per the established protocol. |
Issue: Difficulty in purifying the ethyl ester product.
| Potential Cause | Troubleshooting Steps |
| Presence of unreacted starting materials | Monitor the reaction by thin-layer chromatography (TLC) to ensure it has gone to completion. If not, consider extending the reaction time or slightly increasing the temperature. |
| Formation of side products | Side reactions can lead to a complex mixture. Column chromatography is a common method for purification.[1] Experiment with different solvent systems (e.g., petroleum ether/ethyl acetate) to achieve good separation.[1] |
| Oiling out during purification | If the product oils out during column chromatography, try using a less polar solvent system or a different stationary phase. |
Step 2: Hydrolysis of Ethyl 1-Phenyl-1H-imidazole-4-carboxylate
This step involves the saponification of the ethyl ester to the corresponding carboxylate salt, followed by acidification to yield the final product.
Issue: Incomplete hydrolysis of the ethyl ester.
| Potential Cause | Troubleshooting Steps |
| Insufficient base | Use a molar excess of the base (e.g., KOH or NaOH) to ensure complete saponification. |
| Low reaction temperature | Gently heating the reaction mixture can increase the rate of hydrolysis. A temperature of around 30°C has been reported to be effective.[4] |
| Short reaction time | Monitor the reaction progress by TLC until all the starting ester has been consumed. |
| Poor solubility of the ester | Ensure the ester is adequately dissolved in the reaction solvent. A co-solvent like ethanol may be necessary. |
Issue: Low yield of the final carboxylic acid after acidification.
| Potential Cause | Troubleshooting Steps |
| Incorrect pH for precipitation | The carboxylic acid will precipitate out of the aqueous solution upon acidification. Ensure the pH is sufficiently acidic (typically pH 1-2) for complete precipitation.[4] |
| Product loss during filtration | Ensure the product has fully precipitated before filtering. Cooling the mixture in an ice bath can help to maximize precipitation. Wash the collected solid with cold water to remove inorganic salts without dissolving a significant amount of the product. |
| Formation of soluble salts | If the product is not precipitating, it may be forming a soluble salt. Ensure a strong acid like HCl or H2SO4 is used for acidification. |
Issue: Purity issues in the final product.
| Potential Cause | Troubleshooting Steps |
| Contamination with inorganic salts | Wash the filtered product thoroughly with cold deionized water to remove any residual inorganic salts from the hydrolysis and acidification steps. |
| Presence of unhydrolyzed ester | If the hydrolysis was incomplete, the final product will be contaminated with the starting ester. Recrystallization can be used to purify the carboxylic acid. |
| Side products from hydrolysis | Under harsh basic conditions, side reactions can occur. Use the mildest conditions necessary for complete hydrolysis. |
Data Presentation
Table 1: Reported Yields for Imidazole Carboxylate Synthesis and Hydrolysis under Various Conditions.
| Step | Reactants/Substrate | Conditions | Yield (%) | Reference |
| Ester Synthesis | Ethyl 5-methyl-3-phenyl-3H-imidazole-4-carboxylate | Microwave irradiation | 80% | [1] |
| Ester Synthesis | Ethyl 5-methyl-3-phenyl-3H-imidazole-4-carboxylate | Conventional heating (refluxing in toluene) | 31% | [1] |
| Hydrolysis | Ethyl 1H-imidazole-4-carboxylate | KOH, 30°C, followed by H2SO4 acidification to pH 1 | 92.49% | [4] |
| Hydrolysis | Various ethyl 1,5-diaryl-1H-imidazole-4-carboxylates | Basic hydrolysis | 68-83% | [3] |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 1-phenyl-1H-imidazole-4-carboxylate (General Procedure)
This protocol is adapted from the synthesis of structurally similar 1,5-diaryl-1H-imidazole-4-carboxylates.[3]
-
To a solution of ethyl isocyanoacetate (1.0 eq) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.0 eq) in anhydrous tetrahydrofuran (THF) under an argon atmosphere at -78 °C, add a solution of the appropriate N-phenylformimidoyl chloride (1.0 eq) in anhydrous THF.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to afford ethyl 1-phenyl-1H-imidazole-4-carboxylate.
Protocol 2: Hydrolysis of Ethyl 1-phenyl-1H-imidazole-4-carboxylate
This protocol is based on the hydrolysis of ethyl 1H-imidazole-4-carboxylate.[4]
-
Mix ethyl 1-phenyl-1H-imidazole-4-carboxylate with a potassium hydroxide solution (a mass ratio of approximately 1:2.2 of ester to KOH solution has been reported for a similar substrate).
-
Stir the reaction mixture at approximately 30 °C until the reaction is complete, as monitored by TLC.
-
Cool the reaction mixture and slowly add a sulfuric acid solution to adjust the pH to 1.
-
A precipitate of this compound should form.
-
Collect the crude product by filtration.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., hot ethanol or water) to obtain the pure this compound.[5]
Visualizations
Caption: Synthetic pathway for this compound.
Caption: A logical workflow for troubleshooting low yield.
Caption: Relationships between common issues, causes, and solutions.
References
- 1. One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidoyl chloride - Wikipedia [en.wikipedia.org]
- 3. Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1H-Imidazole-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 5. uomphysics.net [uomphysics.net]
Technical Support Center: Purification of 1-Phenyl-1H-imidazole-4-carboxylic Acid
This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully purifying 1-Phenyl-1H-imidazole-4-carboxylic acid. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should be aware of when synthesizing this compound?
A1: The nature of impurities is highly dependent on the synthetic route employed. However, common impurities may include:
-
Unreacted Starting Materials: Such as aniline, ethyl 2-chloro-3-oxobutanoate, or other precursors.
-
Intermediates: Depending on the synthesis, partially reacted intermediates may be present.
-
By-products: Products from side reactions, such as the formation of regioisomers or over-alkylation.
-
Reagents: Residual reagents used in the synthesis.
Q2: My purified this compound shows poor solubility. What can I do?
A2: this compound is a carboxylic acid and its solubility is pH-dependent. It will be more soluble in basic aqueous solutions due to the formation of the carboxylate salt. For organic solvents, its polarity will dictate solubility. If you are experiencing issues, consider the following:
-
For aqueous solutions, increase the pH by adding a base like sodium bicarbonate or sodium hydroxide.
-
For organic solvents, try more polar solvents. However, for purification purposes like recrystallization, a solvent in which the compound is sparingly soluble at room temperature but soluble when heated is ideal.
Q3: I am observing significant "tailing" of my compound spot on the TLC plate during chromatographic purification. What is the cause and how can I fix it?
A3: Tailing is a common issue when purifying acidic compounds like this compound on silica gel. This is often due to strong interactions between the acidic carboxyl group and the slightly acidic silica gel. To mitigate this, you can:
-
Add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your mobile phase. This will help to keep the carboxylic acid in its protonated form and reduce its interaction with the silica gel, resulting in a more symmetrical spot.
Q4: Can I use acid-base extraction to purify this compound?
A4: Yes, acid-base extraction is an excellent method for separating acidic compounds like this compound from neutral or basic impurities.[1] The carboxylic acid can be deprotonated with a weak base (e.g., sodium bicarbonate) to form a water-soluble salt, which will move to the aqueous layer. Neutral and basic impurities will remain in the organic layer. The acidic product can then be recovered by acidifying the aqueous layer to precipitate the pure compound.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Compound "oils out" instead of crystallizing. | The solvent may be too nonpolar for the compound, or the solution is supersaturated. | Add a small amount of a more polar co-solvent. Try scratching the inside of the flask with a glass rod to induce crystallization. Ensure the cooling process is slow. |
| No crystals form upon cooling. | The solution is not saturated enough, or the chosen solvent is too good a solvent. | Evaporate some of the solvent to increase the concentration of the compound. If that fails, a different solvent or a two-solvent system may be necessary. |
| Low recovery of purified product. | Too much solvent was used, leading to significant loss of the compound in the mother liquor. The compound may be partially soluble in the cold solvent. | Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is thoroughly cooled before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Colored impurities remain in the crystals. | The impurities have similar solubility to the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be aware that charcoal can also adsorb some of your product, so use it sparingly. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of the desired compound from impurities (co-elution). | The polarity of the mobile phase is not optimal. | Optimize the mobile phase by testing different solvent ratios with TLC. A less polar mobile phase will generally increase the retention time and may improve separation. Consider using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.[1] |
| The compound is not eluting from the column. | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For highly polar compounds, a solvent system like dichloromethane/methanol may be required.[1] |
| Streaking or tailing of the compound on the column. | Strong interaction between the acidic compound and the silica gel. | Add 0.5-1% acetic acid or formic acid to the mobile phase to reduce the interaction and improve the peak shape. |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: Test the solubility of a small amount of the crude this compound in various solvents (e.g., ethanol, methanol, water, or mixtures like ethanol/water) to find a suitable system where the compound is soluble in the hot solvent but sparingly soluble at room temperature.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or air dry to a constant weight.
Protocol 2: Flash Column Chromatography
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh).
-
Mobile Phase Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate mobile phase. A good starting point for this compound could be a mixture of a nonpolar solvent like hexanes or toluene and a more polar solvent like ethyl acetate or acetone. Aim for an Rf value of ~0.3 for the desired compound. To reduce tailing, consider adding 0.5-1% acetic acid to the eluent.
-
Column Packing: Pack the column with silica gel as a slurry in the initial, least polar mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. After drying, load the silica gel with the adsorbed sample onto the top of the column.
-
Elution: Begin elution with the determined mobile phase. If separation is poor, a gradient elution (gradually increasing the polarity of the mobile phase) can be employed.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 3: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in an organic solvent such as ethyl acetate or dichloromethane.
-
Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bicarbonate solution. Shake the funnel vigorously, venting frequently to release any pressure buildup.
-
Separation: Allow the layers to separate. The deprotonated this compound will be in the aqueous (bottom) layer, while neutral and basic impurities will remain in the organic (top) layer.
-
Aqueous Layer Collection: Drain the aqueous layer into a clean flask. For a more thorough extraction, the organic layer can be washed again with a fresh portion of sodium bicarbonate solution.
-
Precipitation: Cool the combined aqueous extracts in an ice bath and slowly add a dilute acid (e.g., 1 M HCl) with stirring until the solution is acidic (check with pH paper). The purified this compound will precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry.
Data Presentation
Table 1: Example Solvent Systems for Purification of this compound
| Purification Technique | Solvent System (Example Ratios for Optimization) | Notes |
| Recrystallization | Ethanol/Water (e.g., start with dissolving in hot ethanol, then add water dropwise until cloudy) | A two-solvent system is often effective for obtaining high-purity crystals.[1] |
| Column Chromatography | Hexane/Ethyl Acetate with 0.5% Acetic Acid (e.g., gradient from 90:10 to 50:50) | The addition of acetic acid helps to prevent tailing. |
| Column Chromatography | Dichloromethane/Methanol with 0.5% Acetic Acid (e.g., gradient from 99:1 to 95:5) | A more polar system for compounds that do not move in Hexane/Ethyl Acetate. |
Visualizations
Caption: General purification workflow for this compound.
Caption: Decision tree for troubleshooting the purification process.
References
Identifying and minimizing byproducts in 1-Phenyl-1H-imidazole-4-carboxylic acid reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 1-Phenyl-1H-imidazole-4-carboxylic acid. Our aim is to help you identify and minimize the formation of byproducts to improve yield and purity.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, which typically involves a two-step process: N-arylation of an imidazole-4-carboxylate ester followed by hydrolysis.
Q1: My N-arylation (Ullmann Condensation) reaction is showing low yield of the desired ethyl 1-phenyl-1H-imidazole-4-carboxylate. What are the potential side reactions?
A1: Low yields in the copper-catalyzed N-arylation of ethyl 1H-imidazole-4-carboxylate with a phenyl halide are often due to several competing side reactions. The primary culprits are typically reduction of the aryl halide (dehalogenation), O-arylation of the ligand, and the formation of symmetrical biaryls.[1][2]
Potential Byproducts in N-Arylation:
| Byproduct Name | Structure | Formation Favored By | Minimization Strategies |
| Benzene | C₆H₆ | High temperatures, presence of a hydrogen donor | Use milder reaction conditions, ensure anhydrous environment. |
| Diphenyl ether (if phenol is present) | C₁₂H₁₀O | Presence of phenolic impurities or ligands | Use high-purity reagents and select appropriate ligands. |
| Biphenyl | C₁₂H₁₀ | High catalyst loading, high temperatures | Optimize catalyst loading and reaction temperature. |
| Unreacted Ethyl 1H-imidazole-4-carboxylate | C₆H₈N₂O₂ | Insufficient catalyst, low temperature, short reaction time | Increase catalyst loading, prolong reaction time, or increase temperature moderately. |
| Unreacted Phenyl halide | C₆H₅X | Incomplete reaction | Ensure proper stoichiometry and reaction time. |
Q2: During the hydrolysis of ethyl 1-phenyl-1H-imidazole-4-carboxylate, I am not getting a clean conversion to the carboxylic acid. What could be the issue?
A2: Incomplete hydrolysis is a common issue. This can be due to the equilibrium nature of acid-catalyzed hydrolysis or insufficient reaction time or base in alkaline hydrolysis.[3][4] Under harsh basic conditions, decarboxylation of the product can also occur.
Potential Issues in Hydrolysis:
| Issue | Observation | Cause | Mitigation |
| Incomplete Hydrolysis | Presence of starting ester in the final product | Insufficient reaction time, temperature, or hydrolyzing agent (acid/base) | Increase reaction time, temperature, or concentration of the hydrolyzing agent. |
| Decarboxylation | Formation of 1-phenyl-1H-imidazole | High temperatures, strong basic conditions | Use milder basic conditions (e.g., lower temperature, weaker base) and monitor the reaction closely. |
Q3: I am observing an unknown impurity in my final product with a higher molecular weight. What could it be?
A3: A higher molecular weight impurity could potentially be a doubly arylated product, such as a 1,3-diphenyl-1H-imidazolium-4-carboxylate salt, especially if the reaction conditions for the N-arylation are harsh or if there's an excess of the phenyl halide and copper catalyst.
Frequently Asked Questions (FAQs)
Q: What is the most common method for the synthesis of this compound?
A: The most prevalent synthetic route involves a two-step process:
-
N-arylation: A copper-catalyzed Ullmann condensation of ethyl 1H-imidazole-4-carboxylate with a phenyl halide (e.g., iodobenzene or bromobenzene).
-
Hydrolysis: Basic or acidic hydrolysis of the resulting ethyl 1-phenyl-1H-imidazole-4-carboxylate to yield the final carboxylic acid.
Q: Which analytical techniques are best for identifying byproducts in my reaction mixture?
A: A combination of techniques is recommended for comprehensive analysis:
-
Thin Layer Chromatography (TLC): For rapid monitoring of reaction progress and initial identification of spots corresponding to starting materials, product, and byproducts.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of product purity and separation of impurities.[5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For identification of byproducts by their molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation of the final product and any isolated impurities.
Q: How can I purify the final this compound?
A: Purification can typically be achieved through the following methods:
-
Recrystallization: This is an effective method for removing most impurities, provided a suitable solvent system is identified in which the product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities have different solubility profiles.
-
Column Chromatography: Silica gel column chromatography can be used to separate the desired product from closely related impurities. The choice of eluent is critical for good separation.
Experimental Protocols
Protocol 1: Copper-Catalyzed N-Arylation of Ethyl 1H-imidazole-4-carboxylate (Ullmann Condensation)
-
Materials:
-
Ethyl 1H-imidazole-4-carboxylate
-
Iodobenzene or Bromobenzene
-
Copper(I) iodide (CuI) or other copper catalyst
-
A suitable ligand (e.g., 1,10-phenanthroline)
-
A base (e.g., potassium carbonate or cesium carbonate)
-
Anhydrous solvent (e.g., DMF or DMSO)
-
-
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add ethyl 1H-imidazole-4-carboxylate (1 equivalent), the phenyl halide (1.2 equivalents), the copper catalyst (e.g., 5-10 mol%), and the ligand (e.g., 10-20 mol%).
-
Add the base (2 equivalents) and the anhydrous solvent.
-
Heat the reaction mixture with stirring to the desired temperature (typically 80-120°C) and monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain ethyl 1-phenyl-1H-imidazole-4-carboxylate.
-
Protocol 2: Hydrolysis of Ethyl 1-phenyl-1H-imidazole-4-carboxylate
-
Materials:
-
Ethyl 1-phenyl-1H-imidazole-4-carboxylate
-
Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution (e.g., 2 M)
-
Hydrochloric acid (HCl) for acidification
-
Ethanol or methanol (as a co-solvent)
-
-
Procedure:
-
Dissolve ethyl 1-phenyl-1H-imidazole-4-carboxylate in a suitable alcohol (e.g., ethanol).
-
Add the aqueous base solution (e.g., 2 M NaOH) to the ester solution.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the alcohol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and acidify to a pH of approximately 3-4 with HCl.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.
-
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. US2255421A - Process for purification of carboxylic acids - Google Patents [patents.google.com]
- 4. Copper-catalyzed N-arylation of imidazoles and benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1H-Imidazole-4-carboxylic acid | SIELC Technologies [sielc.com]
Common side reactions in the synthesis of 1-Phenyl-1H-imidazole-4-carboxylic acid
Welcome to the technical support center for the synthesis of 1-Phenyl-1H-imidazole-4-carboxylic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions.
Problem 1: Low Yield of this compound
Q: My overall yield of this compound is consistently low. What are the potential causes and how can I improve it?
A: Low yields can stem from several factors throughout the synthetic sequence. A common route involves the N-arylation of an imidazole-4-carboxylate ester followed by hydrolysis. Here’s a breakdown of potential issues at each stage:
Stage 1: N-Arylation of Ethyl Imidazole-4-carboxylate
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Ensure anhydrous conditions, as moisture can deactivate the catalyst and reagents. - Optimize the reaction temperature and time. Copper-catalyzed reactions may require heating (e.g., 80-120 °C) for several hours. - Use a suitable ligand for the copper catalyst, such as a diamine or phenanthroline derivative, to enhance catalytic activity.[1] - Consider using a more reactive phenylating agent, such as a diaryliodonium salt, which may allow for milder reaction conditions. |
| Side Reactions | - Hydrolysis of the ester: If the reaction is carried out at high temperatures for extended periods in the presence of a base, hydrolysis of the ethyl ester group on the imidazole starting material can occur.[2] Monitor the reaction by TLC or LC-MS to avoid prolonged reaction times. - Reduction of the aryl halide: In some copper-catalyzed systems, the aryl halide can be reduced to benzene, leading to lower yields of the desired N-arylated product.[2] This may be minimized by using a well-defined catalyst system and appropriate reaction conditions. - Homocoupling of Phenylboronic Acid: When using phenylboronic acid, homocoupling to form biphenyl can be a significant side reaction. Use of appropriate ligands and control of stoichiometry can minimize this. |
| Catalyst Deactivation | - Ensure the copper catalyst is of high quality and handled under an inert atmosphere if sensitive to air or moisture. - The presence of coordinating impurities in the starting materials or solvent can poison the catalyst. Purify starting materials if necessary. |
Stage 2: Hydrolysis of Ethyl 1-Phenyl-1H-imidazole-4-carboxylate
| Potential Cause | Troubleshooting Steps |
| Incomplete Hydrolysis | - Ensure a sufficient excess of base (e.g., NaOH or KOH) is used to drive the reaction to completion. - Increase the reaction temperature or time. Refluxing in an aqueous or alcoholic solution is common. - Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting ester. |
| Product Precipitation | - The sodium or potassium salt of the carboxylic acid may precipitate from the reaction mixture. Ensure adequate solvent is present to maintain solubility. |
| Difficult Work-up | - Acidification to precipitate the carboxylic acid must be done carefully to the isoelectric point to maximize recovery. Check the pH for optimal precipitation. - The product may have some solubility in the aqueous layer. Extraction with a suitable organic solvent after acidification may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during the synthesis of this compound?
A1: Common side products can originate from different stages of the synthesis:
-
From N-Arylation:
-
Unreacted Ethyl Imidazole-4-carboxylate: Due to incomplete reaction.
-
Benzene: Arising from the reduction of the phenylating agent (e.g., iodobenzene).[2]
-
Biphenyl: From the homocoupling of phenylboronic acid if used as the phenyl source.
-
Positional Isomers: While N-1 arylation is generally favored, trace amounts of N-3 arylation might occur depending on the specific imidazole precursor and reaction conditions.
-
-
From Hydrolysis:
-
Unreacted Ethyl 1-Phenyl-1H-imidazole-4-carboxylate: Due to incomplete hydrolysis.
-
-
Potential Degradation:
-
1-Phenyl-1H-imidazole: While generally stable, decarboxylation of the final product can potentially occur under harsh acidic or basic conditions at elevated temperatures.[3]
-
Q2: I am observing an impurity with a similar retention time to my product in HPLC. What could it be?
A2: An impurity with a similar polarity could be a closely related structure. Consider the following possibilities:
-
Isomeric Byproducts: If the synthesis involves the formation of the imidazole ring, there is a possibility of forming regioisomers, for example, 1-phenyl-1H-imidazole-5-carboxylic acid, depending on the precursors and cyclization conditions.
-
Partially Hydrolyzed Starting Material: If the N-arylation step was not complete and the subsequent hydrolysis was, you might have 1H-imidazole-4-carboxylic acid as an impurity.
-
Products of Side Reactions on the Phenyl Ring: Depending on the reagents used, side reactions on the phenyl ring (e.g., hydroxylation, nitration) are possible, though less common under standard N-arylation conditions.
Q3: How can I purify the final product, this compound, from common impurities?
A3: Purification can typically be achieved through the following methods:
-
Crystallization: This is often the most effective method for removing minor impurities. A suitable solvent system should be determined experimentally. Common solvents for recrystallizing polar organic acids include water, ethanol, methanol, or mixtures thereof.
-
Acid-Base Extraction: Dissolving the crude product in a basic aqueous solution (e.g., sodium bicarbonate or sodium hydroxide) and washing with an organic solvent can remove non-acidic impurities. The aqueous layer is then acidified to precipitate the pure carboxylic acid, which is collected by filtration.
-
Column Chromatography: For difficult separations, silica gel column chromatography can be employed. A polar eluent system, often containing a small amount of acetic or formic acid to keep the carboxylic acid protonated and improve peak shape, is typically required.
Experimental Protocols & Methodologies
General Protocol for Copper-Catalyzed N-Arylation of Ethyl Imidazole-4-carboxylate
This protocol is a general guideline and may require optimization for specific substrates and scales.
-
To an oven-dried reaction vessel, add ethyl imidazole-4-carboxylate (1.0 eq.), a copper(I) salt (e.g., CuI, 5-10 mol%), a suitable ligand (e.g., a diamine or phenanthroline derivative, 10-20 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.).
-
The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen).
-
Add the aryl halide (e.g., iodobenzene, 1.2 eq.) and an anhydrous solvent (e.g., DMF or DMSO).
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove insoluble inorganic salts.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
General Protocol for Hydrolysis of Ethyl 1-Phenyl-1H-imidazole-4-carboxylate
-
Dissolve the ethyl 1-phenyl-1H-imidazole-4-carboxylate (1.0 eq.) in a suitable solvent (e.g., ethanol or methanol).
-
Add an aqueous solution of a base (e.g., 2 M NaOH, 2-3 eq.).
-
Heat the mixture to reflux and stir until the reaction is complete as monitored by TLC or LC-MS (typically 2-4 hours).
-
Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify with a suitable acid (e.g., 2 M HCl) to the isoelectric point (typically pH 3-5) to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Visualizing Reaction Pathways
To aid in understanding the potential reaction outcomes, the following diagrams illustrate the main synthetic pathway and a common side reaction.
Caption: Main synthetic pathway to this compound.
Caption: Homocoupling of phenylboronic acid as a side reaction.
References
Technical Support Center: Synthesis and Purification of 1-Phenyl-1H-imidazole-4-carboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of synthesized 1-Phenyl-1H-imidazole-4-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound, and what are the likely impurities?
A common and efficient method for synthesizing this compound involves a two-step process:
-
Copper-Catalyzed N-Arylation: Coupling of an ethyl imidazole-4-carboxylate with an aryl halide (e.g., iodobenzene or bromobenzene) using a copper catalyst.
-
Hydrolysis: Saponification of the resulting ethyl 1-phenyl-1H-imidazole-4-carboxylate to the desired carboxylic acid, followed by acidification.
Likely Impurities:
-
Unreacted Starting Materials: Ethyl imidazole-4-carboxylate, Phenyl iodide/bromide.
-
Catalyst Residues: Copper salts from the N-arylation step.
-
Incomplete Hydrolysis: Residual ethyl 1-phenyl-1H-imidazole-4-carboxylate.
-
Salts: Inorganic salts (e.g., sodium sulfate or potassium sulfate) formed during the neutralization/acidification step.
-
Side-Products: Byproducts from potential side reactions during the N-arylation step.
Q2: My final product has a persistent color. How can I decolorize it?
Colored impurities can often be removed during the recrystallization process. Adding a small amount of activated charcoal to the hot solution before filtration can be effective. The charcoal adsorbs colored impurities, which are then removed by hot filtration. Use activated charcoal sparingly, as it can also adsorb some of the desired product, leading to lower yields.
Q3: After acidification, my product precipitates as an oil instead of a solid. What should I do?
"Oiling out" can occur if the product is insoluble in the reaction mixture at the temperature of precipitation and its melting point is below that temperature. To address this:
-
Ensure complete hydrolysis: The ester starting material may have a lower melting point and be more prone to oiling out. Confirm complete conversion to the carboxylic acid via TLC or LC-MS.
-
Control the temperature: Cool the solution slowly in an ice bath with vigorous stirring to induce crystallization.
-
Change the solvent system: Before acidification, you can partially remove the organic solvent (if any) under reduced pressure. Alternatively, after acidification, extract the product into a suitable organic solvent, dry the organic layer, and then perform a recrystallization from a different solvent system.
Troubleshooting Guides
Problem 1: Low Purity After Recrystallization
Symptoms:
-
Broad melting point range of the final product.
-
Presence of impurities detected by TLC, HPLC, or NMR.
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate Recrystallization Solvent | The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, which is an aromatic carboxylic acid, suitable solvents to screen include ethanol, methanol, water, or mixtures like ethanol/water or acetic acid/water.[1][2][3] |
| Incomplete Removal of Impurities | If impurities have similar solubility profiles to the product, a single recrystallization may be insufficient. A second recrystallization from a different solvent system may be necessary. Alternatively, consider column chromatography for purification before a final recrystallization step. |
| Precipitation of Salts | Ensure the pH is correctly adjusted during acidification. The isoelectric point of the carboxylic acid should be considered to maximize precipitation of the desired product while keeping inorganic salts in solution.[4] Washing the filtered crystals with cold deionized water can help remove residual salts. |
| Co-precipitation of Starting Materials | If significant amounts of starting materials remain, the initial reaction should be optimized for higher conversion. For purification, a preliminary purification step like an acid-base extraction can be employed to separate the carboxylic acid product from neutral starting materials.[5][6] |
Problem 2: Difficulty in Removing Copper Catalyst Residues
Symptoms:
-
A green or blue tint in the crude or purified product.
-
Broadening of peaks in the NMR spectrum.
Possible Causes & Solutions:
| Cause | Solution |
| Complexation of Copper with Imidazole | Copper ions can form stable complexes with the imidazole ring. |
| Filtration through a Plug of Silica Gel | Before concentrating the reaction mixture from the N-arylation step, pass it through a short plug of silica gel. The polar silica will adsorb the copper catalyst. |
| Aqueous Workup with a Chelating Agent | During the workup of the N-arylation reaction, wash the organic layer with an aqueous solution of a chelating agent like EDTA or a dilute ammonium hydroxide solution to sequester the copper ions. |
| Acid-Base Extraction | After hydrolysis, the desired carboxylic acid can be separated from the copper catalyst through an acid-base extraction. Dissolve the crude product in a suitable organic solvent and extract with an aqueous base. The carboxylic acid will move to the aqueous layer as its salt, leaving the copper catalyst in the organic layer. The aqueous layer can then be acidified to precipitate the pure product.[5] |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 1-phenyl-1H-imidazole-4-carboxylate (N-Arylation)
This protocol is a general procedure and may require optimization.
-
To a reaction vessel, add ethyl imidazole-4-carboxylate (1.0 eq), iodobenzene (1.2 eq), copper(I) iodide (0.1 eq), a suitable ligand (e.g., 1,10-phenanthroline, 0.2 eq), and a base such as cesium carbonate (2.0 eq).
-
Add a high-boiling point solvent like DMSO or DMF.
-
Degas the mixture and then heat under an inert atmosphere (e.g., nitrogen or argon) at 110-130°C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a gradient of hexane/ethyl acetate.
Protocol 2: Hydrolysis of Ethyl 1-phenyl-1H-imidazole-4-carboxylate
-
Dissolve the crude or purified ethyl 1-phenyl-1H-imidazole-4-carboxylate in a mixture of ethanol and an aqueous solution of sodium hydroxide (2-3 equivalents).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent like diethyl ether or dichloromethane to remove any unreacted ester or other neutral impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 3-4 with a dilute acid (e.g., 1M HCl).
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water to remove inorganic salts.
-
Dry the solid under vacuum to yield the crude this compound.
Protocol 3: Purification by Recrystallization
-
Select an appropriate solvent or solvent system (see table below).
-
In a flask, add the crude this compound and a minimal amount of the chosen solvent.
-
Heat the mixture to the boiling point of the solvent with stirring until the solid is completely dissolved. Add more solvent in small portions if necessary to achieve complete dissolution.
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Perform a hot filtration to remove the activated charcoal and any other insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to allow for crystal formation.
-
Further cool the mixture in an ice bath to maximize crystal yield.
-
Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
Data Presentation
Table 1: Suggested Recrystallization Solvents for this compound
| Solvent/Solvent System | Expected Outcome | Notes |
| Ethanol | Good solubility when hot, lower solubility when cold. Can provide high purity crystals.[1] | A common choice for aromatic carboxylic acids. |
| Methanol | Similar to ethanol, may offer different selectivity for certain impurities. | |
| Ethanol/Water | A versatile mixed solvent system. The compound is dissolved in hot ethanol, and water is added dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly.[2] | Allows for fine-tuning of the polarity to optimize crystal formation and purity. |
| Acetic Acid/Water | Another effective mixed solvent system for aromatic carboxylic acids. | The residual acetic acid should be removed during drying. |
| Water | The compound has low solubility in water, but this can be exploited for purification if the impurities are highly water-soluble.[2] | May result in lower recovery but can be effective for removing polar impurities. |
Visualizations
Caption: Synthetic and purification workflow for this compound.
Caption: Troubleshooting logic for low purity of this compound.
References
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. 1H-Imidazole-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
Technical Support Center: Purity Determination of 1-Phenyl-1H-imidazole-4-carboxylic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the analytical methods for determining the purity of 1-Phenyl-1H-imidazole-4-carboxylic acid. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for determining the purity of this compound?
A1: High-Performance Liquid Chromatography (HPLC) with UV detection is the most widely accepted and robust method for determining the purity of this compound.[1] It allows for the separation, identification, and quantification of the main compound and any potential impurities. A reverse-phase method is typically the most suitable approach.[1]
Q2: What are the potential impurities I should be aware of when analyzing this compound?
A2: Potential impurities can originate from the synthetic route and degradation. These may include unreacted starting materials, by-products from side reactions, and degradation products formed during storage or analysis. A well-developed analytical method should be able to separate the main peak from these potential impurities.
Q3: Can I use Gas Chromatography (GC) to analyze the purity of this compound?
A3: Direct GC analysis of this compound is challenging due to its low volatility and the presence of a polar carboxylic acid group.[2] Derivatization to convert the carboxylic acid into a more volatile ester is typically required, which adds complexity to the sample preparation process.[2] Therefore, HPLC is generally the preferred method.
Q4: Is spectroscopic analysis like NMR useful for purity determination?
A4: 1H NMR spectroscopy is an excellent tool for structural confirmation and identification of this compound.[3] While it can be used for quantitative purity analysis (qNMR) with an internal standard, it is often more complex to set up and may not detect all impurities at low levels as effectively as a well-optimized HPLC method.
Q5: What is a typical purity specification for commercially available this compound?
A5: Commercially available this compound is often supplied with a purity of 97% or higher.[4][5] However, for pharmaceutical applications, a much higher purity may be required, necessitating further purification and more stringent analytical testing.
HPLC Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound.
Q1: I am observing significant peak tailing for the main compound. What could be the cause and how can I fix it?
A1: Peak tailing is a common issue when analyzing basic compounds like imidazoles on silica-based columns.[6] The primary cause is often the interaction between the basic imidazole nitrogen and acidic silanol groups on the stationary phase.[6]
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5) with an acid like phosphoric acid or formic acid will protonate the silanol groups, reducing their interaction with the analyte.[7]
-
Solution 2: Use a Suitable Buffer: Incorporate a buffer (e.g., phosphate or acetate) in your mobile phase to maintain a consistent pH and improve peak shape.[8]
-
Solution 3: Employ an End-Capped Column: Use a modern, high-purity, end-capped C18 column, which has fewer free silanol groups.
-
Solution 4: Consider a Different Stationary Phase: For persistent tailing, a column with a different stationary phase, such as one with a polar-embedded group, may provide better peak symmetry.
Q2: My retention times are shifting from one injection to the next. What should I check?
A2: Retention time instability can be caused by several factors:
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the analysis. This can take 15-30 minutes or longer, especially when the mobile phase composition has been changed.
-
Mobile Phase Composition Changes: If preparing the mobile phase online, ensure the pump's mixing performance is accurate. Manually preparing the mobile phase can help diagnose this issue. Evaporation of the organic solvent from the mobile phase reservoir can also cause a gradual shift in retention times.
-
Temperature Fluctuations: Use a column oven to maintain a constant temperature, as temperature variations can affect retention times.
-
pH Instability: If using a buffer, ensure it is within its effective buffering range and is stable over the course of the analysis.
Q3: I am seeing a high backpressure in the HPLC system. What are the likely causes and solutions?
A3: High backpressure is usually indicative of a blockage in the system.
-
Blocked Column Frit: The inlet frit of the column can become blocked with particulate matter from the sample or mobile phase. Try back-flushing the column (if the manufacturer's instructions permit). If this doesn't resolve the issue, the frit may need to be replaced.
-
Sample Precipitation: The sample may be precipitating on the column if the sample solvent is much stronger than the mobile phase. Ensure the sample is dissolved in a solvent compatible with the mobile phase.
-
Buffer Precipitation: If using a buffer, ensure it is soluble in the mobile phase, especially at high organic solvent concentrations.
-
System Blockage: Check for blockages in other parts of the system, such as the injector or tubing, by systematically disconnecting components.
Q4: The resolution between the main peak and an impurity is poor. How can I improve it?
A4: To improve the separation between two peaks:
-
Optimize Mobile Phase Composition: Adjust the ratio of organic solvent to aqueous buffer. A lower percentage of organic solvent will generally increase retention and may improve resolution.
-
Change the Organic Solvent: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.
-
Adjust the pH: Changing the pH of the mobile phase can affect the ionization state of the analyte and impurities, potentially leading to better separation.
-
Use a Different Column: A column with a different stationary phase or a longer column with a smaller particle size can provide higher efficiency and better resolution.
Experimental Protocols
Recommended HPLC Method for Purity Determination
This method provides a robust starting point for the analysis of this compound. Method validation according to ICH guidelines is required for use in a regulated environment.
Table 1: HPLC Instrument Parameters
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-20 min: 10-90% B; 20-25 min: 90% B; 25.1-30 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve 1 mg of the sample in 1 mL of a 50:50 mixture of water and acetonitrile. |
| Standard Preparation | Prepare a certified reference standard at the same concentration as the sample. |
Note: For Mass Spectrometry (MS) compatibility, replace phosphoric acid with 0.1% formic acid.[5]
Alternative Method: Acid-Base Titration for Assay
For a quick determination of the overall purity in terms of acidic content, a simple acid-base titration can be performed. This method is not able to detect non-acidic impurities.
-
Sample Preparation: Accurately weigh approximately 150 mg of this compound and dissolve it in 50 mL of a suitable solvent (e.g., ethanol or a mixture of ethanol and water).
-
Titration: Titrate the solution with a standardized 0.1 M sodium hydroxide solution.
-
Endpoint Detection: Use a potentiometric endpoint or a suitable colorimetric indicator (e.g., phenolphthalein).
-
Calculation: Calculate the purity based on the volume of titrant consumed.
Data Presentation
Table 2: Potential Impurities and Analytical Considerations
| Potential Impurity | Likely Source | Recommended Analytical Approach |
| Unreacted Starting Materials | Incomplete reaction | HPLC-UV: Monitor at the UV absorbance maximum of the starting materials. |
| Isomeric By-products | Non-specific synthesis | HPLC-UV/MS: Develop a gradient method to separate isomers. Mass spectrometry can help in identification. |
| Degradation Products | Instability to light, heat, or pH | HPLC-UV: Perform forced degradation studies to identify potential degradants and ensure the method is stability-indicating. |
Visualizations
Caption: Overall workflow for the purity analysis of this compound.
Caption: Decision tree for troubleshooting HPLC peak tailing.
Caption: Logical relationships between analytical methods for purity assessment.
References
- 1. 1-methyl-4-phenyl-1H-imidazole-5-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. rsc.org [rsc.org]
- 4. This compound, CasNo.18075-64-4 ENAO Chemical Co, Limited China (Mainland) [enao.lookchem.com]
- 5. Separation of 1H-Imidazole-4-carboxylic acid, 5-methyl-, ethyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. waters.com [waters.com]
- 7. uhplcs.com [uhplcs.com]
- 8. gmpinsiders.com [gmpinsiders.com]
Technical Support Center: Industrial Scale-Up of 1-Phenyl-1H-imidazole-4-carboxylic Acid Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the industrial scale-up of 1-Phenyl-1H-imidazole-4-carboxylic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for this compound suitable for industrial scale-up?
A1: The most common and scalable synthesis routes for this compound and its derivatives typically involve a multi-step process. A prevalent method is the cycloaddition reaction between an appropriate phenyl-substituted precursor and a C3-building block, followed by hydrolysis. One such pathway involves the reaction of ethyl isocyanoacetate with an imidoyl chloride, followed by ester hydrolysis to yield the final carboxylic acid. Another approach is the hydrolysis of a corresponding ester, such as ethyl 1-phenyl-1H-imidazole-4-carboxylate. The choice of route for industrial scale-up often depends on factors like raw material cost, overall yield, process safety, and ease of purification.
Q2: What are the critical process parameters to monitor during the scale-up of this synthesis?
A2: Several critical process parameters must be carefully monitored and controlled to ensure a successful and reproducible scale-up. These include:
-
Temperature: Exothermic or endothermic steps require precise temperature control to prevent runaway reactions or incomplete conversion.
-
Mixing Efficiency: Homogeneous mixing is crucial for ensuring uniform reaction rates and preventing localized concentration or temperature gradients.
-
pH: In steps involving hydrolysis or acid-base reactions, maintaining the optimal pH is critical for product yield and purity.
-
Reaction Time: Monitoring reaction completion is essential to avoid the formation of byproducts due to over- or under-reaction.
-
Pressure: For reactions involving gaseous reagents or byproducts, pressure control is a key safety and process control parameter.
Q3: What are the expected key impurities and how can they be controlled?
A3: During the synthesis of this compound, several impurities can arise. These may include unreacted starting materials, intermediates, and byproducts from side reactions. For instance, in a synthesis involving ester hydrolysis, incomplete hydrolysis can lead to residual ester impurity. Side reactions on the imidazole ring or the phenyl group can also occur under harsh reaction conditions. Impurity control strategies include:
-
Optimization of reaction conditions: Fine-tuning temperature, pressure, and stoichiometry of reactants can minimize byproduct formation.
-
In-process monitoring: Using analytical techniques like HPLC and GC to monitor the reaction progress and impurity profile.
-
Purification techniques: Employing crystallization, extraction, and chromatography to remove impurities from the final product.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the industrial scale-up of this compound production.
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield | Incomplete reaction | - Increase reaction time and monitor by HPLC.- Increase reaction temperature, ensuring no product degradation.- Ensure adequate mixing to improve mass transfer. |
| Side reactions | - Lower the reaction temperature.- Optimize the stoichiometry of reactants.- Investigate the use of a more selective catalyst. | |
| Product degradation | - Reduce reaction temperature or time.- Ensure the pH of the reaction mixture is within the stable range for the product. | |
| Poor Product Purity / High Impurity Profile | Inefficient purification | - Optimize the crystallization solvent system and cooling profile.- Consider an additional purification step, such as activated carbon treatment or a different crystallization method.- Evaluate the effectiveness of washing the isolated product. |
| Formation of byproducts | - Refer to the "Side reactions" section under "Low Yield".- Analyze the impurity profile to identify the byproducts and their formation mechanism to devise a mitigation strategy. | |
| Inconsistent Batch-to-Batch Results | Variation in raw material quality | - Establish stringent specifications for all starting materials and reagents.- Qualify and monitor all suppliers. |
| Poor process control | - Implement rigorous in-process controls for all critical parameters (temperature, pH, mixing speed, etc.).- Ensure all equipment is properly calibrated and maintained. | |
| Difficulties with Product Isolation | Poor crystallization | - Conduct solubility studies to identify an optimal solvent system.- Optimize the cooling rate and agitation during crystallization.- Consider seeding the solution to induce crystallization. |
| Filtration issues | - Evaluate different filter media and equipment.- Optimize the particle size of the crystals through controlled crystallization. |
Experimental Protocols
Illustrative Lab-Scale Synthesis: Hydrolysis of Ethyl 1-Phenyl-1H-imidazole-4-carboxylate
This protocol serves as a baseline for understanding the reaction. Direct scale-up requires significant process development and optimization.
-
Reaction Setup: In a suitable reactor, dissolve ethyl 1-phenyl-1H-imidazole-4-carboxylate in a mixture of ethanol and water.
-
Hydrolysis: Add a stoichiometric excess of sodium hydroxide solution to the mixture.
-
Reaction Monitoring: Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the progress by HPLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture and adjust the pH to acidic (around pH 3-4) with hydrochloric acid to precipitate the product.
-
Isolation: Filter the precipitated solid, wash with cold water, and dry under vacuum to obtain this compound.
Considerations for Industrial Scale-Up of Hydrolysis Step
| Parameter | Lab-Scale (Illustrative) | Industrial Scale (Considerations) |
| Reactant Stoichiometry | Ester: 1 equivalentNaOH: 1.5 equivalents | Optimize NaOH equivalents to balance reaction rate and cost. Consider impact on downstream pH adjustment and salt load. |
| Solvent Volume | 10 mL/g of ester | Minimize solvent usage to improve process throughput and reduce waste. Balance with solubility and mixing requirements. |
| Temperature | 85 °C (reflux) | Precise temperature control is critical to avoid byproduct formation. Use a jacketed reactor with a reliable heating/cooling system. |
| Reaction Time | 4-6 hours | Optimize for maximum conversion while minimizing degradation. Implement in-process monitoring (e.g., online HPLC) to determine the endpoint accurately. |
| pH Adjustment | Manual addition of HCl | Automated, controlled addition of acid to prevent localized pH drops and ensure consistent product quality. Manage exotherms during neutralization. |
| Agitation | Magnetic stirrer | Use of a well-designed overhead stirrer (e.g., pitched-blade turbine) to ensure homogeneity in a large reactor volume. |
Visualizations
Caption: Experimental Workflow for Industrial Production.
Caption: Troubleshooting Logic for Production Issues.
Technical Support Center: Degradation of 1-Phenyl-1H-imidazole-4-carboxylic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) related to the experimental study of 1-Phenyl-1H-imidazole-4-carboxylic acid degradation pathways.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound?
A1: Based on the chemical structure, which includes an imidazole ring, a phenyl group, and a carboxylic acid moiety, this compound is susceptible to degradation through several pathways. The primary anticipated pathways are photodegradation, oxidative degradation, and thermal degradation.[1][2] The imidazole ring is known to be sensitive to photo-oxidation, while the carboxylic acid group on an aromatic ring can be susceptible to decarboxylation at elevated temperatures.[3][4][5]
Q2: What are the typical initial steps in a forced degradation study for this compound?
A2: A forced degradation study, as recommended by ICH guidelines, involves subjecting the compound to stress conditions more severe than accelerated stability testing.[2][6] For this compound, this would typically involve exposure to acidic and basic hydrolysis, oxidation, photolytic, and thermal stress.[2][6] The goal is to achieve a target degradation of 5-20% to ensure that the analytical methods are stability-indicating without degrading the sample completely.[7]
Q3: What analytical techniques are most suitable for analyzing the degradation products?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the primary technique for separating and quantifying the parent compound and its degradation products.[1] For structural elucidation and identification of the degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable.[1][8][9]
Troubleshooting Guides
HPLC Analysis Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Poor resolution between parent peak and degradation products. | Improper mobile phase composition (pH, organic solvent ratio). | Optimize the mobile phase. For ionizable compounds like this, adjusting the pH can significantly alter retention and selectivity. Consider using a gradient elution.[10] |
| Column degradation. | Flush the column with a strong solvent. If performance does not improve, replace the column. Using a guard column can extend the life of the analytical column.[11] | |
| Peak tailing for the carboxylic acid parent compound. | Secondary interactions with the stationary phase. | Use a mobile phase with a pH that ensures the carboxylic acid is fully protonated or deprotonated. Add a competing agent like trifluoroacetic acid (TFA) in small concentrations. |
| Column overload. | Reduce the sample concentration or injection volume.[10] | |
| Appearance of extraneous peaks in the chromatogram. | Sample contamination or carryover from previous injections. | Ensure proper cleaning of sample vials and autosampler. Run blank injections between samples to check for carryover.[11] |
| Mobile phase contamination. | Prepare fresh mobile phase using high-purity solvents and filter before use.[10] | |
| Baseline drift or noise. | Air bubbles in the system or detector issues. | Degas the mobile phase. Check for leaks in the system. Ensure the detector lamp is warmed up and stable.[10][11] |
LC-MS Analysis Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Difficulty in identifying degradation product masses. | Co-elution of multiple degradation products. | Optimize the HPLC method for better separation before the MS inlet. |
| Low abundance of degradation products. | Concentrate the stressed sample before injection. Optimize MS parameters (e.g., ionization source settings) for better sensitivity. | |
| In-source fragmentation of the parent compound, mimicking degradation products. | High source temperature or voltage. | Optimize the electrospray ionization (ESI) source conditions to minimize in-source fragmentation. |
| Poor ionization of certain degradation products. | The degradation product may have a different optimal ionization mode (positive vs. negative) than the parent. | Analyze the sample in both positive and negative ionization modes to ensure all components are detected. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study of this compound.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1N HCl.
-
Reflux the mixture at 80°C for 4 hours.
-
Cool, neutralize with 1N NaOH, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1N NaOH.
-
Reflux the mixture at 80°C for 2 hours.
-
Cool, neutralize with 1N HCl, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
-
Thermal Degradation:
-
Place the solid compound in a hot air oven at 105°C for 48 hours.
-
Dissolve the heat-stressed solid in the mobile phase to a final concentration of 0.1 mg/mL.
-
-
Photodegradation:
-
Expose the stock solution (in a quartz cuvette) to a photostability chamber with a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Dilute the exposed sample to a final concentration of 0.1 mg/mL with the mobile phase.
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC-UV method and by LC-MS for identification of degradation products.
Protocol 2: Stability-Indicating HPLC Method
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: 254 nm
-
Column Temperature: 30°C
Quantitative Data Summary
The following table summarizes hypothetical results from a forced degradation study on this compound, analyzed by the HPLC method described above.
| Stress Condition | % Degradation of Parent Compound | Number of Degradation Products Detected | Major Degradation Product (Relative Retention Time) |
| 1N HCl, 80°C, 4h | 8.5% | 2 | 0.78 |
| 1N NaOH, 80°C, 2h | 15.2% | 3 | 0.65, 0.82 |
| 3% H₂O₂, RT, 24h | 18.9% | 4 | 0.91 |
| Solid, 105°C, 48h | 5.1% | 1 | 1.15 (possible decarboxylated product) |
| Photolytic | 12.6% | 3 | 0.88 |
Visualizations
Caption: Workflow for forced degradation studies.
Caption: Potential degradation pathways for the compound.
Caption: Logic diagram for HPLC troubleshooting.
References
- 1. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic Investigation into the Decarboxylation of Aromatic Carboxylic Acids - UNT Digital Library [digital.library.unt.edu]
- 4. scholars.northwestern.edu [scholars.northwestern.edu]
- 5. researchgate.net [researchgate.net]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. researchgate.net [researchgate.net]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. researchgate.net [researchgate.net]
- 10. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 11. ijnrd.org [ijnrd.org]
Technical Support Center: Enhancing the Reaction Rate of 1-Phenyl-1H-imidazole-4-carboxylic Acid Formation
For researchers, scientists, and drug development professionals engaged in the synthesis of 1-Phenyl-1H-imidazole-4-carboxylic acid, optimizing reaction conditions to enhance the rate and yield is a critical endeavor. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The primary synthetic strategies for this compound include:
-
Hydrolysis of Ethyl 1-Phenyl-1H-imidazole-4-carboxylate: This is a widely used two-step method that involves the initial synthesis of the ethyl ester precursor followed by its hydrolysis to the carboxylic acid.
-
Multicomponent Reactions (MCRs): One-pot reactions, such as modifications of the Debus-Radziszewski synthesis, can be employed to construct the imidazole ring system with the desired substitution pattern in a single step.[1][2]
-
N-Arylation of Imidazole-4-carboxylic Acid Derivatives: This approach involves the coupling of an imidazole-4-carboxylic acid ester with a phenylating agent, followed by hydrolysis.
Q2: My reaction yield is consistently low. What are the likely causes?
A2: Low yields can stem from several factors:
-
Incomplete Reaction: The reaction may not have reached completion. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is crucial.
-
Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product.
-
Purity of Reagents: The purity of starting materials is critical for a successful synthesis.
-
Suboptimal Reaction Conditions: Parameters such as temperature, solvent, and catalyst concentration may not be optimal.
Q3: What are common side products to expect during the synthesis?
A3: Depending on the synthetic route, potential side products may include:
-
In Debus-Radziszewski type syntheses, the formation of oxazole derivatives can be a competing reaction.[1]
-
During N-arylation, double arylation or reaction at other nucleophilic sites can occur.
-
Incomplete hydrolysis of the ester precursor will result in a mixture of the ester and the carboxylic acid.
Troubleshooting Guides
Issue 1: Low Yield in the Hydrolysis of Ethyl 1-Phenyl-1H-imidazole-4-carboxylate
This section provides a troubleshooting guide for the common hydrolysis step to convert the ethyl ester to the final carboxylic acid product.
| Potential Cause | Troubleshooting Steps |
| Incomplete Hydrolysis | - Increase Reaction Time: Monitor the reaction by TLC until the starting ester spot disappears. - Increase Temperature: Gently heating the reaction mixture can increase the rate of hydrolysis. However, be cautious of potential degradation at excessively high temperatures. - Increase Base Concentration: A higher concentration of NaOH or KOH can drive the reaction to completion. |
| Degradation of Product | - Use Milder Conditions: If the product is sensitive to high temperatures or strong base, consider using a lower temperature for a longer duration or a milder base like lithium hydroxide (LiOH). - Inert Atmosphere: For sensitive substrates, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation. |
| Difficult Product Isolation | - Adjust pH Carefully: Ensure the pH is adjusted correctly during workup to precipitate the carboxylic acid fully. - Optimize Extraction: Use an appropriate organic solvent for extraction if the product is not precipitating cleanly. |
Issue 2: Slow Reaction Rate in Multicomponent Synthesis
This guide focuses on enhancing the reaction rate for one-pot syntheses of the imidazole core.
| Potential Cause | Troubleshooting Steps |
| Low Reaction Temperature | - Increase Temperature: Many multicomponent reactions benefit from elevated temperatures to overcome activation energy barriers. Microwave irradiation can also be a highly effective method for accelerating these reactions.[3] |
| Inefficient Catalyst | - Catalyst Screening: Experiment with different acid or base catalysts. For instance, p-toluenesulfonic acid has been shown to be effective in similar imidazole syntheses. - Optimize Catalyst Loading: The concentration of the catalyst can significantly impact the reaction rate. Perform small-scale experiments to determine the optimal catalyst loading. |
| Inappropriate Solvent | - Solvent Screening: The choice of solvent can influence reaction rates. Polar aprotic solvents like DMF or DMSO are often effective for these types of reactions. In some cases, solvent-free conditions can also lead to faster reactions. |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 1-Phenyl-1H-imidazole-4-carboxylate (Ester Precursor)
A plausible method for the synthesis of the ester precursor can be adapted from multicomponent strategies.
Materials:
-
Ethyl glyoxalate
-
Aniline
-
Formaldehyde (or a synthetic equivalent like paraformaldehyde)
-
Ammonium acetate
-
Glacial acetic acid (solvent)
Procedure:
-
To a round-bottom flask, add ethyl glyoxalate (1.0 eq), aniline (1.0 eq), formaldehyde (1.0 eq), and a molar excess of ammonium acetate.
-
Add glacial acetic acid as the solvent.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice water.
-
Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure ethyl 1-phenyl-1H-imidazole-4-carboxylate.
Protocol 2: Hydrolysis to this compound
Materials:
-
Ethyl 1-phenyl-1H-imidazole-4-carboxylate
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol or Methanol
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve ethyl 1-phenyl-1H-imidazole-4-carboxylate (1.0 eq) in a mixture of ethanol (or methanol) and water.
-
Add a solution of NaOH or KOH (2-3 eq) to the flask.
-
Heat the reaction mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by TLC until the ester is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully acidify the mixture with concentrated HCl to a pH of approximately 3-4 to precipitate the carboxylic acid.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield this compound.
Visualizing Reaction Pathways and Workflows
To aid in understanding the experimental processes, the following diagrams illustrate a potential synthetic pathway and a general troubleshooting workflow.
References
Validation & Comparative
A Comparative Analysis of 1-Phenyl-1H-imidazole-4-carboxylic Acid Derivatives and Allopurinol as Xanthine Oxidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of novel 1-Phenyl-1H-imidazole-4-carboxylic acid derivatives and the established drug, allopurinol, as inhibitors of xanthine oxidase (XO), a key enzyme in the purine metabolism pathway implicated in hyperuricemia and gout. This document synthesizes available experimental data to offer an objective comparison of their performance, supported by detailed methodologies for key experiments.
Executive Summary
Allopurinol has long been the cornerstone of therapy for conditions associated with hyperuricemia. However, the emergence of novel non-purine selective inhibitors of xanthine oxidase, such as derivatives of this compound, presents promising alternatives with potentially enhanced potency and differing pharmacological profiles. This guide delves into a head-to-head comparison of their mechanisms of action, inhibitory efficacy, and in vivo effects based on preclinical data.
Mechanism of Action
Both allopurinol and the this compound derivatives target the same enzyme, xanthine oxidase, but through different structural interactions.
Allopurinol: Allopurinol is a purine analog that acts as a substrate for xanthine oxidase.[1][2][3] It is metabolized to its active form, oxypurinol, which then remains tightly bound to the reduced form of the enzyme's molybdenum center, thereby inhibiting its activity.[1][3] This prevents the conversion of hypoxanthine to xanthine and subsequently to uric acid.[1][2]
This compound Derivatives: These compounds are non-purine based inhibitors. Their inhibitory activity stems from their specific three-dimensional structure that allows them to fit into the active site of xanthine oxidase, blocking the entry of the natural substrates, hypoxanthine and xanthine. The interaction is primarily through non-covalent bonds.
Signaling Pathway of Uric Acid Production and Inhibition
The following diagram illustrates the purine catabolism pathway and the points of inhibition by xanthine oxidase inhibitors.
Caption: Inhibition of Xanthine Oxidase in the Purine Catabolism Pathway.
Data Presentation: In Vitro Inhibitory Potency
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the in vitro xanthine oxidase inhibitory activity of selected this compound derivatives in comparison to allopurinol and another non-purine inhibitor, febuxostat.
| Compound | IC50 (nM) | Reference |
| Allopurinol | ~7600 | [4] |
| Febuxostat | 7.0 | [3] |
| Compound Ie | 8.0 | [3] |
| Compound IVa | 7.2 | [3] |
*Note: Compounds Ie and IVa are derivatives of this compound as reported in the cited study.
Data Presentation: In Vivo Hypouricemic Effects
The following table summarizes the in vivo efficacy of selected this compound derivatives in a potassium oxonate/hypoxanthine-induced hyperuricemia mouse model, compared to febuxostat.
| Treatment Group | Dose (mg/kg) | Serum Uric Acid Reduction (%) | Kidney Protection | Reference |
| Febuxostat | 5 | Significant | No significant effect on creatinine/urea nitrogen | [3] |
| Compound Ie | 5 | Slightly weaker than febuxostat | Decreased creatinine and urea nitrogen levels | [3] |
| Compound IVa | 5 | Similar to febuxostat | Decreased creatinine and urea nitrogen levels | [3] |
*Note: Compounds Ie and IVa are derivatives of this compound as reported in the cited study.
Experimental Protocols
In Vitro Xanthine Oxidase Inhibition Assay
This protocol outlines a common spectrophotometric method to determine the inhibitory activity of a compound on xanthine oxidase.[1]
Principle: The assay measures the ability of a compound to inhibit the activity of xanthine oxidase by monitoring the formation of uric acid from its substrate, xanthine. The increase in absorbance at 295 nm, which is characteristic of uric acid, is measured over time.[1]
Materials:
-
Xanthine Oxidase (from bovine milk)
-
Xanthine (substrate)
-
Test compounds (this compound derivatives)
-
Allopurinol (positive control)
-
Phosphate buffer (e.g., 70 mM, pH 7.5)
-
Dimethyl Sulfoxide (DMSO) for dissolving compounds
-
96-well UV-transparent microplate
-
Microplate reader
Workflow:
Caption: Workflow for the In Vitro Xanthine Oxidase Inhibition Assay.
Procedure:
-
Reagent Preparation: Prepare stock solutions of xanthine, xanthine oxidase, test compounds, and allopurinol in the appropriate buffer or DMSO.
-
Assay Setup: In a 96-well plate, add buffer, xanthine oxidase solution, and varying concentrations of the test compound or allopurinol. Include control wells (no inhibitor) and blank wells (no enzyme).
-
Pre-incubation: Pre-incubate the plate at a controlled temperature (e.g., 25°C) for a short period (e.g., 15 minutes).
-
Reaction Initiation: Initiate the enzymatic reaction by adding the xanthine substrate solution to all wells.
-
Measurement: Immediately monitor the increase in absorbance at 295 nm over time using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
In Vivo Hyperuricemia Mouse Model
This protocol describes the induction of hyperuricemia in mice to evaluate the efficacy of xanthine oxidase inhibitors.[3][5][6][7]
Principle: Potassium oxonate is a uricase inhibitor, which prevents the breakdown of uric acid in rodents (who, unlike humans, possess the uricase enzyme). Hypoxanthine serves as a substrate for xanthine oxidase, leading to increased uric acid production. The combination of these two agents rapidly induces a state of hyperuricemia.[7]
Materials:
-
Male Kunming mice
-
Potassium oxonate
-
Hypoxanthine
-
Test compounds (this compound derivatives)
-
Allopurinol or Febuxostat (positive control)
-
Vehicle (e.g., 0.5% carboxymethylcellulose sodium)
Workflow:
Caption: Workflow for the Potassium Oxonate/Hypoxanthine-Induced Hyperuricemia Mouse Model.
Procedure:
-
Animal Acclimatization: Acclimatize male Kunming mice to the laboratory conditions for a week.
-
Grouping: Divide the animals into different groups: normal control, model control, positive control (allopurinol or febuxostat), and test compound groups.
-
Dosing: Administer the test compounds or vehicle orally to the respective groups.
-
Induction of Hyperuricemia: One hour after drug administration, intraperitoneally inject all mice except the normal control group with potassium oxonate. Immediately following, administer hypoxanthine orally to the same groups.
-
Blood Collection: After a set period (e.g., 1-2 hours) post-induction, collect blood samples from the retro-orbital plexus.
-
Analysis: Separate the serum and measure the levels of uric acid, creatinine, and blood urea nitrogen using appropriate assay kits.
Conclusion
The available preclinical data suggests that derivatives of this compound are highly potent, non-purine based inhibitors of xanthine oxidase. Their in vitro potency is comparable to that of febuxostat and significantly greater than allopurinol. Furthermore, in vivo studies indicate a strong hypouricemic effect, on par with febuxostat, and suggest a potential for renal protection that warrants further investigation.
While allopurinol remains a clinically effective and widely used therapeutic agent, the development of novel imidazole-based inhibitors represents a promising avenue for new therapies for hyperuricemia and gout. Further research, particularly focusing on the pharmacokinetic and safety profiles of these new chemical entities, is essential to determine their full therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and bioevaluation of 1-phenylimidazole-4-carboxylic acid derivatives as novel xanthine oxidoreductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. herbmedpharmacol.com [herbmedpharmacol.com]
- 5. Establishment and optimization of a novel mouse model of hyperuricemic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. creative-bioarray.com [creative-bioarray.com]
Head-to-Head Comparison of 1-Phenyl-1H-imidazole-4-carboxylic Acid Derivatives as Xanthine Oxidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of various 1-Phenyl-1H-imidazole-4-carboxylic acid derivatives, with a focus on their activity as xanthine oxidase (XO) and xanthine oxidoreductase (XOR) inhibitors. The information is compiled from recent studies to aid in the evaluation and selection of promising compounds for further research and development in the context of hyperuricemia and related conditions.
Quantitative Performance Data
The following tables summarize the in vitro inhibitory activities of several this compound derivatives against xanthine oxidase/oxidoreductase. The data is presented to facilitate a direct comparison of the potency of these compounds.
Table 1: In Vitro Inhibitory Activity of 1-Phenylimidazole-4-carboxylic Acid Derivatives against Xanthine Oxidoreductase (XOR)
| Compound ID | Structure | XOR IC50 (nM)[1] |
| Febuxostat | (Reference Drug) | 7.0 |
| Ie | 1-(4-butoxy-3-cyanophenyl)-1H-imidazole-4-carboxylic acid | 8.0 |
| IVa | 1-(3-cyano-4-isopropoxyphenyl)-1H-imidazole-4-carboxylic acid | 7.2 |
Table 2: In Vitro Inhibitory Activity of N-Phenyl Aromatic Amide Derivatives with an Imidazole-4-carboxamide Moiety against Xanthine Oxidase (XO)
| Compound ID | Structure | XO IC50 (µM)[2] |
| Topiroxostat | (Reference Drug) | 0.017 |
| 12r | N-(3-(1H-imidazol-1-yl)-4-((2-methylbenzyl)oxy)phenyl)-1H-imidazole-4-carboxamide | 0.028 |
| g25 (lead) | (Structure not fully specified in abstract) | - |
Table 3: Antiplatelet and COX-1 Inhibitory Activity of Imidazole-4-carboxylic Acid Derivatives
While not exclusively 1-phenyl derivatives, the following data on related imidazole-4-carboxylic acid derivatives provide insights into their broader pharmacological profile.
| Compound ID | Activity | IC50 (µM)[3] |
| 5c (ester) | PAF Antagonistic Activity | 1 |
| COX-1 Inhibition | 0.4 | |
| 6c (carboxamide) | ADP Antagonistic Properties | 2 |
| 6g | PAF Antagonistic Activity | 4 |
| COX-1 Inhibition | 1 | |
| 6i | Antiadrenergic Effect | 0.15 |
| PAF Antagonistic Activity | 0.66 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
In Vitro Xanthine Oxidase/Oxidoreductase Inhibition Assay
The inhibitory activity of the test compounds against XO/XOR is determined spectrophotometrically.[1][2]
-
Enzyme and Substrate Preparation: A solution of xanthine oxidase is prepared in a suitable buffer (e.g., phosphate buffer, pH 7.5). The substrate, xanthine, is also dissolved in the buffer.
-
Assay Procedure:
-
The test compound, dissolved in DMSO, is pre-incubated with the enzyme solution for a specific duration (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).
-
The enzymatic reaction is initiated by adding the xanthine solution.
-
The rate of uric acid formation is monitored by measuring the increase in absorbance at 295 nm over time.
-
-
Data Analysis: The percent inhibition is calculated by comparing the rate of reaction in the presence of the test compound to the rate of the control (enzyme and substrate without the inhibitor). The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
In Vivo Hypouricemic Activity in Mice
The in vivo efficacy of the compounds in reducing uric acid levels is assessed in a mouse model of hyperuricemia.[1][2]
-
Animal Model: Hyperuricemia is induced in mice (e.g., Kunming mice) by intraperitoneal injection of potassium oxonate (a uricase inhibitor) and hypoxanthine.
-
Drug Administration: The test compounds, suspended in a vehicle (e.g., 0.5% carboxymethylcellulose sodium), are administered orally to the mice. A positive control group receives a known XO inhibitor like febuxostat, and a model group receives only the vehicle.
-
Sample Collection and Analysis: Blood samples are collected from the mice at specific time points after drug administration (e.g., 1 and 2 hours). The serum is separated, and the uric acid concentration is determined using a commercial uric acid assay kit.
-
Data Analysis: The reduction in serum uric acid levels is calculated for each treatment group compared to the model group.
Antiplatelet Aggregation Assay (Born-Test)
The effect of the compounds on platelet aggregation is evaluated using the Born-test.[3]
-
Platelet-Rich Plasma (PRP) Preparation: Blood is collected from healthy donors (or animals, e.g., rats), and PRP is prepared by centrifugation.
-
Aggregation Measurement:
-
The PRP is placed in an aggregometer cuvette and stirred at a constant temperature (37°C).
-
The test compound is added to the PRP and incubated for a short period.
-
Platelet aggregation is induced by adding an agonist such as collagen, ADP, adrenaline, or PAF.
-
The change in light transmission through the PRP is recorded over time, which corresponds to the degree of platelet aggregation.
-
-
Data Analysis: The inhibitory effect of the compound is determined by comparing the aggregation response in its presence to the control response. The IC50 value is calculated as the concentration of the compound that inhibits agonist-induced platelet aggregation by 50%.
Visualizations
The following diagrams illustrate key concepts and workflows related to the evaluation of this compound derivatives.
Caption: Inhibition of the Xanthine Oxidase pathway by this compound derivatives.
Caption: General experimental workflow for the evaluation of novel xanthine oxidase inhibitors.
Caption: Key structural elements influencing the biological activity of the derivatives.
References
- 1. Synthesis and bioevaluation of 1-phenylimidazole-4-carboxylic acid derivatives as novel xanthine oxidoreductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and structure-activity relationship of N-phenyl aromatic amide derivatives as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antiplatelet activity of new imidazole-4-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of 1-Phenyl-1H-imidazole-4-carboxylic Acid's Inhibitory Potential: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis for validating the in vivo inhibitory activity of 1-Phenyl-1H-imidazole-4-carboxylic acid, a compound belonging to a class of molecules with demonstrated potential as inhibitors of key signaling molecules in inflammation and thrombosis. Due to the limited direct in vivo data on this specific molecule, this guide will focus on the known inhibitory profile of structurally related imidazole-4-carboxylic acid derivatives against Cyclooxygenase-1 (COX-1) and Platelet-Activating Factor (PAF). The in vivo validation strategy will be benchmarked against established inhibitors, providing a framework for preclinical evaluation.
Introduction to Imidazole-4-Carboxylic Acid Derivatives and Therapeutic Targets
Imidazole-4-carboxylic acid derivatives have emerged as a promising scaffold in medicinal chemistry, exhibiting a range of biological activities. Notably, certain derivatives have been identified as potent antiplatelet agents, acting through the inhibition of COX-1 and antagonism of the PAF receptor.[1] These dual activities suggest a potential therapeutic application in inflammatory and thromboembolic disorders.
-
Cyclooxygenase-1 (COX-1): A constitutively expressed enzyme responsible for the production of prostaglandins, which are key mediators of inflammation, pain, and platelet aggregation.[2] Selective COX-1 inhibition is a therapeutic strategy for anti-inflammatory and antiplatelet effects.
-
Platelet-Activating Factor (PAF): A potent phospholipid mediator involved in a wide array of physiological and pathological processes, including platelet aggregation, inflammation, and anaphylaxis.[3][4] PAF receptor antagonists can mitigate these effects.
Comparative In Vitro and In Vivo Inhibitory Activity
Table 1: Comparison of COX-1 Inhibitors
| Compound | Type | In Vitro IC50 (COX-1) | In Vivo Model | Effective Dose (in vivo) | Key Findings |
| Imidazole-4-carboxylic acid ester derivative (5c) | Imidazole Derivative | 0.4 µM[1] | - | - | Potent in vitro inhibitor of COX-1. |
| SC-560 | Selective COX-1 Inhibitor | 9 nM[5] | Carrageenan-induced paw edema in rats | 10-30 mg/kg (oral) | Orally bioavailable and effectively inhibits COX-1 in vivo.[5][6] |
Table 2: Comparison of PAF Receptor Antagonists
| Compound | Type | In Vitro IC50 (PAF-induced platelet aggregation) | In Vivo Model | Effective Dose (in vivo) | Key Findings |
| Imidazole-4-carboxylic acid ester derivative (5c) | Imidazole Derivative | 1 µM[1] | - | - | Demonstrates in vitro PAF antagonistic activity.[1] |
| WEB 2086 | Selective PAF Receptor Antagonist | 0.17 µM[7] | PAF-induced lethality in mice | 0.01-0.5 mg/kg (i.v.) | Potent and specific PAF antagonist in vivo.[7] |
Experimental Protocols for In Vivo Validation
To validate the inhibitory activity of this compound or its derivatives in vivo, the following detailed experimental protocols for assessing anti-inflammatory (COX-1 inhibition) and anti-platelet (PAF antagonism) effects are provided.
In Vivo Model for Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This model is a standard for evaluating the efficacy of anti-inflammatory drugs, particularly those targeting prostaglandin synthesis.[8][9][10][11]
Objective: To assess the ability of the test compound to reduce acute inflammation.
Materials:
-
Male Wistar rats (180-220 g)
-
1% (w/v) Carrageenan solution in sterile saline
-
Test compound (this compound derivative)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Positive control: Indomethacin (5 mg/kg) or SC-560 (10 mg/kg)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: House the rats for at least one week before the experiment with free access to food and water.
-
Grouping: Divide the animals into groups (n=6-8 per group): Vehicle control, Positive control, and Test compound groups (at least 3 doses).
-
Compound Administration: Administer the test compound, vehicle, or positive control orally (p.o.) or intraperitoneally (i.p.) 60 minutes before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before carrageenan injection (baseline) and at 1, 2, 3, 4, and 5 hours post-injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
In Vivo Model for PAF Antagonism: PAF-Induced Thromboembolism and Lethality in Mice
This model is used to evaluate the protective effects of PAF receptor antagonists against the systemic effects of PAF.[3][12]
Objective: To determine the ability of the test compound to protect against PAF-induced shock and mortality.
Materials:
-
Male Swiss-Webster mice (20-25 g)
-
Platelet-Activating Factor (PAF) solution in saline containing 0.25% bovine serum albumin (BSA)
-
Test compound (this compound derivative)
-
Vehicle
-
Positive control: WEB 2086 (0.1 mg/kg)
Procedure:
-
Animal Acclimatization: House the mice for at least one week before the experiment.
-
Grouping: Divide the animals into groups (n=10 per group): Vehicle control, Positive control, and Test compound groups (at least 3 doses).
-
Compound Administration: Administer the test compound, vehicle, or positive control (e.g., intravenously, i.v., or orally, p.o.) at a predetermined time before the PAF challenge (e.g., 5 minutes for i.v., 60 minutes for p.o.).
-
PAF Challenge: Administer a lethal dose of PAF (e.g., 100 µg/kg) via the tail vein.
-
Observation: Observe the animals for signs of shock and record the number of deaths within a 30-minute period.
-
Data Analysis: Calculate the percentage of protection against lethality for each group compared to the vehicle control group.
Visualizing Pathways and Workflows
Signaling Pathway of COX-1 in Platelet Aggregation
Caption: COX-1 signaling pathway leading to platelet aggregation and its inhibition.
Experimental Workflow for In Vivo Validation
Caption: General workflow for in vivo validation of a test compound.
References
- 1. Synthesis and antiplatelet activity of new imidazole-4-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclooxygenase-1 vs. cyclooxygenase-2 inhibitors in the induction of antinociception in rodent withdrawal reflexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antagonism of PAF-induced death in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Platelet activating factor receptor antagonists improve the efficacy of experimental chemo- and radiotherapy | Clinics [elsevier.es]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Formulation dependent pharmacokinetics, bioavailability and renal toxicity of a selective cyclooxygenase-1 inhibitor SC-560 in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological actions of WEB 2086, a new specific antagonist of platelet activating factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. inotiv.com [inotiv.com]
- 9. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 11. researchgate.net [researchgate.net]
- 12. 1,4-Dihydropyridines as antagonists of platelet activating factor. 1. Synthesis and structure-activity relationships of 2-(4-heterocyclyl)phenyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 1-Phenyl-1H-imidazole-4-carboxylic Acid Analogues: A Study of Cross-Reactivity and Target Selectivity
For Researchers, Scientists, and Drug Development Professionals
The 1-Phenyl-1H-imidazole-4-carboxylic acid scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives demonstrating a wide spectrum of biological activities. This guide provides a comparative analysis of the cross-reactivity and target selectivity of various analogues, supported by experimental data from published studies. The aim is to offer an objective overview of their performance against different biological targets, aiding in the selection and development of compounds with desired pharmacological profiles.
Quantitative Data Summary
The following tables summarize the inhibitory activities of selected this compound analogues against various enzymes and receptors. This data facilitates a direct comparison of the potency and selectivity of these compounds.
Table 1: Xanthine Oxidoreductase (XOR) Inhibition
| Compound | Target | IC50 (nM) | Reference Compound | IC50 (nM) |
| Ie | XOR | 8.0[1] | Febuxostat | 7.0[1] |
| IVa | XOR | 7.2[1] | Febuxostat | 7.0[1] |
| 4d | Xanthine Oxidase | 3.0[2] | Febuxostat | 10.0[2] |
| 4e | Xanthine Oxidase | 3.0[2] | Febuxostat | 10.0[2] |
| 4f | Xanthine Oxidase | 6.0[2] | Febuxostat | 10.0[2] |
Table 2: Antiplatelet and Related Activities
| Compound | Target/Inducer | IC50 (µM) |
| 5c | PAF Antagonist | 1[3] |
| 5c | COX-1 Inhibition | 0.4[3] |
| 6c | ADP Antagonist | 2[3] |
| 6g | PAF Antagonist | 4[3] |
| 6g | COX-1 Inhibition | 1[3] |
| 6i | Adrenergic Antagonist | 0.15[3] |
| 6i | PAF Antagonist | 0.66[3] |
Table 3: Farnesyltransferase (FT) Inhibition
| Compound | Target | IC50 (nM) |
| 36 | Farnesyltransferase | 24[4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are summaries of the key experimental protocols cited in the studies.
In Vitro Xanthine Oxidoreductase (XOR) Inhibition Assay
The inhibitory activity of the compounds against xanthine oxidoreductase is determined by measuring the rate of uric acid formation, which is detected by the increase in absorbance at 295 nm.
-
Enzyme and Substrate Preparation: A solution of xanthine oxidase is prepared in a suitable buffer (e.g., phosphate buffer, pH 7.5). The substrate, xanthine, is also dissolved in the buffer.
-
Inhibition Assay: The test compounds, dissolved in DMSO, are pre-incubated with the enzyme solution for a specific period.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the xanthine solution.
-
Data Acquisition: The absorbance at 295 nm is monitored spectrophotometrically over time to determine the rate of uric acid production.
-
IC50 Determination: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
Antiplatelet Aggregation Assay (Born Test)
This assay measures the ability of a compound to inhibit platelet aggregation induced by various agonists.
-
Platelet-Rich Plasma (PRP) Preparation: Blood is collected from healthy donors and centrifuged at a low speed to obtain PRP.
-
Assay Procedure: The PRP is placed in an aggregometer cuvette and stirred. The test compound or vehicle is added and incubated for a short period.
-
Induction of Aggregation: Platelet aggregation is induced by adding an agonist such as collagen, ADP, adrenaline, or PAF.
-
Measurement: The change in light transmission through the PRP suspension is recorded over time as a measure of platelet aggregation.
-
Data Analysis: The IC50 value is determined as the concentration of the compound that causes 50% inhibition of the agonist-induced platelet aggregation.
Farnesyltransferase (FT) Inhibition Assay
The inhibition of farnesyltransferase is typically measured using a scintillation proximity assay (SPA) or a fluorescence-based assay.
-
Reagents: The assay mixture contains recombinant farnesyltransferase, [³H]farnesyl pyrophosphate (FPP), and a farnesyl acceptor peptide (e.g., biotinylated Ras peptide).
-
Reaction: The test compound is incubated with the enzyme, peptide, and [³H]FPP. The enzyme catalyzes the transfer of the [³H]farnesyl group to the peptide.
-
Detection (SPA): Streptavidin-coated SPA beads are added, which bind to the biotinylated peptide. The proximity of the [³H]farnesyl group to the scintillant in the beads results in light emission, which is measured using a scintillation counter.
-
IC50 Calculation: The concentration of the inhibitor required to reduce the signal by 50% is calculated.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanism of action and the experimental design.
Caption: A generalized workflow for in vitro screening of this compound analogues.
Caption: The role of Xanthine Oxidoreductase in the purine catabolism pathway and its inhibition.
Caption: Simplified signaling pathway of platelet aggregation and points of inhibition by imidazole analogues.
References
- 1. Synthesis and bioevaluation of 1-phenylimidazole-4-carboxylic acid derivatives as novel xanthine oxidoreductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of 1-hydroxy/methoxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid derivatives as non-purine xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antiplatelet activity of new imidazole-4-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comprehensive Guide to Confirming the Target Engagement of 1-Phenyl-1H-imidazole-4-carboxylic Acid in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
1-Phenyl-1H-imidazole-4-carboxylic acid is a heterocyclic building block with potential applications in medicinal chemistry, notably as a precursor for kinase inhibitors and other biologically active molecules. While derivatives of the imidazole-4-carboxylic acid core have been associated with a range of biological activities, including antiplatelet action and the inhibition of enzymes like HIV-1 integrase, metallo-β-lactamases, PARP-1, and xanthine oxidase, the specific biological target of the parent compound, this compound, remains to be definitively identified.
This guide provides a strategic workflow and detailed experimental protocols for researchers to identify the molecular target of this compound and subsequently confirm its engagement in a biological context. We will compare three widely-used biophysical techniques for target validation and characterization: Cellular Thermal Shift Assay (CETSA), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).
Proposed Workflow for Target Identification and Validation
The primary challenge in studying this compound is the absence of a known biological target. Therefore, a systematic approach is required, beginning with target identification and proceeding to rigorous validation and characterization of the interaction.
Comparison of Target Engagement Methodologies
Once a putative target protein has been identified, several biophysical methods can be employed to confirm and quantify the interaction between the protein and this compound. The choice of method depends on the specific questions being asked (e.g., confirmation of in-cell binding, kinetic rates, or thermodynamic drivers).
| Parameter | Cellular Thermal Shift Assay (CETSA) | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |
| Principle | Ligand binding alters the thermal stability of the target protein. | Measures changes in refractive index upon ligand binding to an immobilized protein. | Measures the heat released or absorbed during a binding event. |
| Primary Output | Thermal shift (ΔTm) or Isothermal Dose-Response Fingerprint (ITDRF). | Association rate (ka), dissociation rate (kd), and dissociation constant (KD). | Dissociation constant (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). |
| Labeling Requirement | Label-free. | Label-free. | Label-free. |
| Biological Context | In-cell, cell lysate, or tissue. | In vitro (requires purified protein). | In vitro (requires purified protein and ligand). |
| Throughput | Can be adapted for high-throughput screening. | Medium to high throughput. | Low to medium throughput. |
| Sample Consumption | Moderate (cells). | Low (purified protein). | High (purified protein and ligand). |
| Key Advantage | Confirms target engagement in a physiological context. | Provides real-time kinetic data. | Provides a complete thermodynamic profile of the interaction. |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying target engagement within a cellular environment. The principle is that a ligand binding to its target protein will stabilize the protein, leading to a higher melting temperature (Tm).
-
Cell Culture and Treatment :
-
Culture a suitable cell line that expresses the putative target protein to 70-80% confluency.
-
Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time.
-
-
Heating Step :
-
Harvest and wash the cells, then resuspend them in a buffer such as PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at 4°C.
-
-
Cell Lysis and Separation :
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a water bath.
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble protein fraction (supernatant) from the precipitated, aggregated proteins (pellet).
-
-
Protein Quantification and Analysis :
-
Carefully collect the supernatant.
-
Quantify the amount of the soluble target protein in each sample using a specific and sensitive detection method, such as Western Blotting or mass spectrometry.
-
-
Data Analysis :
-
Plot the normalized amount of soluble target protein as a function of temperature for both the treated and vehicle control samples.
-
Determine the melting temperature (Tm) for each condition. A shift in Tm in the presence of the compound indicates target engagement.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics of binding interactions in real-time. It provides quantitative information on how quickly a ligand binds to its target (association rate, ka) and how quickly it dissociates (dissociation rate, kd), from which the binding affinity (KD) can be calculated.
-
Protein Immobilization :
-
The purified target protein is immobilized onto a suitable sensor chip (e.g., a CM5 chip via amine coupling). A reference channel should be prepared for background subtraction.
-
-
Sample Preparation :
-
Prepare a series of dilutions of this compound in a suitable running buffer. The concentration range should ideally span from 10-fold below to 10-fold above the expected KD.
-
-
Binding Measurement :
-
Inject the prepared analyte solutions over the sensor chip surface at a constant flow rate.
-
The binding is monitored in real-time as a change in resonance units (RU).
-
After the association phase, switch to flowing only the running buffer to monitor the dissociation of the analyte from the protein.
-
-
Regeneration :
-
Inject a regeneration solution (e.g., a low pH buffer) to remove any remaining bound analyte, preparing the surface for the next injection.
-
-
Data Analysis :
-
The resulting sensorgrams (plots of RU versus time) are corrected for non-specific binding by subtracting the signal from the reference channel.
-
The corrected data are then fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic constants (ka, kd) and the dissociation constant (KD).
-
Isothermal Titration Calorimetry (ITC)
ITC is a technique that directly measures the heat change associated with a binding event. It is the gold standard for determining the thermodynamic parameters of an interaction, providing information on binding affinity (KD), stoichiometry (n), and the enthalpic (ΔH) and entropic (ΔS) contributions to the binding energy.
-
Sample Preparation :
-
Purified target protein is placed in the sample cell of the calorimeter.
-
This compound is loaded into the injection syringe at a concentration typically 10-15 times that of the protein.
-
Crucially, both the protein and ligand solutions must be prepared in the exact same buffer to minimize heats of dilution.
-
-
Titration :
-
The experiment is conducted at a constant temperature.
-
A series of small, precise injections of the ligand solution are made into the sample cell containing the protein solution.
-
-
Heat Measurement :
-
The instrument measures the minute temperature difference between the sample cell and a reference cell, and the power required to maintain a zero temperature difference is recorded. This power is directly proportional to the heat change upon binding.
-
-
Data Analysis :
-
The raw data is a series of heat spikes corresponding to each injection.
-
The area under each peak is integrated to determine the heat change for that injection.
-
These values are plotted against the molar ratio of ligand to protein.
-
The resulting isotherm is fitted to a binding model to extract the thermodynamic parameters: KD, n, ΔH, and ΔS.
-
By following this comprehensive guide, researchers can systematically identify and validate the biological target of this compound, paving the way for a deeper understanding of its mechanism of action and potential therapeutic applications.
Benchmarking 1-Phenyl-1H-imidazole-4-carboxylic Acid Against Known Kynurenine 3-Monooxygenase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 1-Phenyl-1H-imidazole-4-carboxylic acid against a panel of established inhibitors of Kynurenine 3-Monooxygenase (KMO). Due to the current lack of publicly available data on the direct inhibitory activity of this compound against KMO, this document serves as a foundational benchmark. It outlines the performance of known KMO inhibitors, details the experimental protocols required to assess novel compounds, and visualizes the critical underlying biological pathways and workflows. This guide is intended to facilitate the evaluation of this compound and other novel chemical entities as potential therapeutic agents targeting the kynurenine pathway.
Introduction to Kynurenine 3-Monooxygenase (KMO)
Kynurenine 3-monooxygenase (KMO) is a critical enzyme in the kynurenine pathway, the primary route for tryptophan metabolism.[1][2] KMO catalyzes the conversion of L-kynurenine to 3-hydroxykynurenine (3-HK).[3] This pathway is a key regulator of immune responses and neuronal function.[3] Inhibition of KMO is a promising therapeutic strategy for a variety of disorders, including neurodegenerative diseases like Huntington's and Alzheimer's disease, as well as acute pancreatitis.[4][5] By blocking KMO, the production of the neurotoxic metabolite 3-HK and the excitotoxic NMDA receptor agonist quinolinic acid is reduced.[1][3] Simultaneously, this inhibition shunts the pathway towards the production of the neuroprotective metabolite, kynurenic acid (KYNA).[1][3]
Comparative Analysis of KMO Inhibitors
While direct inhibitory data for this compound is not yet available, a comparative analysis against well-characterized KMO inhibitors is essential for contextualizing its potential efficacy. The following table summarizes the in vitro potency of several known KMO inhibitors.
| Inhibitor | Target | Assay Type | IC50 | Reference |
| Ro 61-8048 | Human KMO | Enzymatic Assay | 37 nM | --INVALID-LINK--[1] |
| UPF-648 | Human KMO | Enzymatic Assay | 20 nM | [Various Sources][3] |
| GSK180 | Human KMO | Enzymatic Assay | ~6 nM | --INVALID-LINK--[6] |
| GSK180 | Human KMO | Cell-based Assay (HEK293) | 2.0 µM | --INVALID-LINK--[6] |
| m-Nitrobenzoyl alanine (m-NBA) | Rat KMO | Enzymatic Assay | 900 nM | --INVALID-LINK--[2] |
| Diclofenac | Human KMO | Enzymatic Cell Lysate Assay | 13.6 µM | --INVALID-LINK--[1] |
| 5-(3-nitrobenzyl)-1H-tetrazole | Human KMO | Enzymatic Assay | 6.3 µM | --INVALID-LINK--[1] |
| 3'-Hydroxy-alpha-naphthoflavone | Human KMO | Enzymatic Assay | 15.85 ± 0.98 μM | --INVALID-LINK--[3] |
| Apigenin | Human KMO | Enzymatic Assay | 24.14 ± 1.00 μM | --INVALID-LINK--[3] |
Experimental Protocols
To determine the inhibitory potential of this compound against KMO, a standardized enzymatic inhibition assay can be employed.
KMO Enzyme Inhibition Assay
Principle: This assay measures the activity of recombinant human KMO by monitoring the consumption of the cofactor NADPH, which is directly proportional to the formation of 3-hydroxykynurenine from L-kynurenine. The decrease in NADPH absorbance at 340 nm is measured spectrophotometrically. The signal is inversely related to the enzymatic activity.[7][8]
Materials:
-
Recombinant Human KMO enzyme
-
1X KMO Assay Buffer
-
L-Kynurenine (substrate)
-
NADPH (cofactor)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
UV-transparent 96-well plate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a 1X KMO assay buffer by diluting a 3X stock solution with water.
-
Thaw the KMO enzyme on ice and dilute it to a concentration of 20 µg/ml in 1X KMO Assay Buffer. Keep the diluted enzyme on ice.[7]
-
Add 10 µl of the test inhibitor solution to the designated wells of the 96-well plate. For positive control and blank wells, add 10 µl of the diluent solution without the inhibitor. Ensure the final DMSO concentration in the reaction is ≤1%.[7]
-
Add 50 µl of the diluted KMO enzyme to all wells except the "Blank". For the "Blank" wells, add 50 µl of 1X KMO Assay Buffer.
-
Incubate the plate at room temperature for 30 minutes with slow shaking.
-
Prepare the Substrate Mixture by combining NADPH and L-Kynurenine in the 1X KMO Assay Buffer.
-
Initiate the reaction by adding 40 µl of the Substrate Mixture to all wells.[7]
-
Incubate the plate at room temperature for 90 minutes.[7]
-
Measure the absorbance at 340 nm using a spectrophotometer.
Data Analysis: The percentage of KMO inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of Test Inhibitor - Absorbance of Blank) / (Absorbance of Positive Control - Absorbance of Blank)] * 100
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be determined by plotting the percent inhibition against a range of inhibitor concentrations.
Visualizing the Kynurenine Pathway and Experimental Workflow
To better understand the biological context and the experimental process, the following diagrams have been generated.
Caption: The Kynurenine Pathway and the site of action for KMO inhibitors.
Caption: Workflow for the Kynurenine 3-Monooxygenase (KMO) inhibition assay.
Conclusion
While the inhibitory activity of this compound against Kynurenine 3-Monooxygenase remains to be experimentally determined, this guide provides a robust framework for its evaluation. By benchmarking against established KMO inhibitors and adhering to the detailed experimental protocol, researchers can effectively assess its potential as a therapeutic agent. The provided visualizations of the kynurenine pathway and the experimental workflow offer a clear understanding of the target's biological significance and the practical steps for inhibitor characterization. Future studies should focus on generating the empirical data necessary to populate the comparative table and elucidate the precise mechanism of action of this and other novel imidazole-based compounds.
References
- 1. frontiersin.org [frontiersin.org]
- 2. The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors [mdpi.com]
- 3. Identification of potent inhibitors of kynurenine-3-monooxygenase from natural products: In silico and in vitro approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kynurenine–3–monooxygenase inhibition prevents multiple organ failure in rodent models of acute pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis of kynurenine 3-monooxygenase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. bpsbioscience.com [bpsbioscience.com]
Efficacy of 1-Phenyl-1H-imidazole-4-carboxylic acid derivatives compared to parent compound
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents has led to extensive exploration of heterocyclic compounds, with the imidazole scaffold being a prominent pharmacophore. This guide provides a comparative analysis of the efficacy of various 1-Phenyl-1H-imidazole-4-carboxylic acid derivatives against their parent compound, supported by experimental data. The focus is on their potential as xanthine oxidase inhibitors for the treatment of gout and as antiplatelet agents.
Xanthine Oxidase Inhibitory Activity
A significant area of investigation for this compound derivatives has been their potential to inhibit xanthine oxidase (XO), a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. Overproduction of uric acid leads to hyperuricemia, a precursor to gout.
Several studies have synthesized and evaluated derivatives of this compound, demonstrating significantly enhanced inhibitory potency compared to the parent structure. The data below summarizes the in vitro XO inhibitory activities (IC50 values) of selected derivatives.
Quantitative Data Summary: Xanthine Oxidase Inhibitors
| Compound | Substitution Pattern | IC50 (µM) | Reference |
| Febuxostat (Reference Drug) | - | 0.01 | [1] |
| Series 4a-4k | 1-hydroxy/methoxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid derivatives | 0.003 - 1.2 | [1] |
| Compound 4d | 1-hydroxy-4-methyl-2-(4-fluorophenyl)-1H-imidazole-5-carboxylic acid | 0.003 | [1] |
| Compound 4e | 1-hydroxy-4-methyl-2-(4-chlorophenyl)-1H-imidazole-5-carboxylic acid | 0.003 | [1] |
| Compound 4f (from 1-hydroxy series) | 1-hydroxy-4-methyl-2-(4-bromophenyl)-1H-imidazole-5-carboxylic acid | 0.006 | [1] |
| Compound Ie | 1-(4-cyanophenyl)-1H-imidazole-4-carboxylic acid derivative | 0.008 | [2] |
| Compound IVa | 1-(4-nitrophenyl)-1H-imidazole-4-carboxylic acid derivative | 0.0072 | [2] |
| Compound 4f (from 1-hydroxy-2-phenyl-4-pyridyl series) | 1-hydroxy-2-(4-isopentyloxyphenyl)-4-(pyridin-4-yl)-1H-imidazole | 0.64 | [3] |
Note: The parent compound, this compound, was not explicitly tested in these studies, but the significantly lower IC50 values of the derivatives compared to established inhibitors highlight their enhanced efficacy.
The data clearly indicates that specific substitutions on the phenyl and imidazole rings lead to potent xanthine oxidase inhibitors, with several derivatives exhibiting IC50 values in the nanomolar range, comparable or superior to the clinically used drug Febuxostat.[1][2] Notably, 1-hydroxy substitution at the imidazole ring and electron-withdrawing groups on the phenyl ring appear to be favorable for activity.[1]
Experimental Protocols
In Vitro Xanthine Oxidase Inhibitory Assay
The inhibitory activity of the compounds against xanthine oxidase is typically determined spectrophotometrically. A detailed protocol is as follows:
-
Enzyme and Substrate Preparation: Bovine milk xanthine oxidase is used as the enzyme source. Xanthine is used as the substrate. All solutions are prepared in a phosphate buffer (pH 7.5).
-
Assay Procedure:
-
A solution of xanthine oxidase is pre-incubated with the test compound (dissolved in DMSO) at a specific temperature (e.g., 25°C) for a set period (e.g., 15 minutes).
-
The reaction is initiated by the addition of the substrate, xanthine.
-
The formation of uric acid is monitored by measuring the increase in absorbance at 295 nm over time.
-
-
Data Analysis: The rate of the reaction is calculated from the linear portion of the absorbance curve. The percentage of inhibition is determined by comparing the rate of the reaction in the presence of the inhibitor to the rate of the control (without the inhibitor). The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then calculated from the dose-response curve.
Mechanism of Inhibition Studies
To understand how these derivatives inhibit xanthine oxidase, Lineweaver-Burk plot analysis is often performed. This involves measuring the initial reaction velocities at various substrate concentrations in the presence and absence of the inhibitor. The resulting plots can determine the type of inhibition (e.g., competitive, non-competitive, or mixed-type). For instance, compound 4f was identified as a mixed-type inhibitor, suggesting it binds to both the free enzyme and the enzyme-substrate complex.[1][3]
Experimental Workflow Diagram
In Vitro Xanthine Oxidase Inhibitory Assay Workflow
Antiplatelet Activity
Derivatives of this compound have also been explored for their antiplatelet activity. Platelet aggregation is a critical process in thrombosis, and its inhibition is a key therapeutic strategy for cardiovascular diseases.
Specifically, 1-arylalkyl-5-phenylsulfonamino-imidazole-4-carboxylic acid esters and their carboxamides have demonstrated potent antiplatelet effects.[4] Their mechanism of action involves the antagonism of platelet-activating factor (PAF) and the inhibition of cyclooxygenase-1 (COX-1).[4]
Quantitative Data Summary: Antiplatelet Activity
| Compound | Structure | Activity | IC50 (µM) | Reference |
| 5c | Ester derivative | PAF Antagonist | 1 | [4] |
| COX-1 Inhibitor | 0.4 | [4] | ||
| 6c | Carboxamide derivative | ADP Antagonist | 2 | [4] |
| 6g | Carboxamide derivative | PAF Antagonist | 4 | [4] |
| COX-1 Inhibitor | 1 | [4] | ||
| 6i | Carboxamide derivative | Adrenergic Antagonist | 0.15 | [4] |
| PAF Antagonist | 0.66 | [4] |
These findings suggest that modifications at the 1, 4, and 5 positions of the imidazole ring can yield compounds with significant antiplatelet activity through various mechanisms.[4] The ester and carboxamide functionalities, along with the sulfonylamino and hydrophobic moieties, are crucial for this activity.[4]
Experimental Protocols
Born's Turbidimetric Method for Platelet Aggregation
This is a standard in vitro method to assess platelet aggregation:
-
Platelet-Rich Plasma (PRP) Preparation: Blood is drawn from healthy donors and centrifuged at a low speed to obtain PRP.
-
Assay Procedure:
-
PRP is placed in a cuvette in an aggregometer, which measures light transmission.
-
The test compound is added to the PRP and incubated for a short period.
-
A platelet aggregation inducer (e.g., collagen, ADP, adrenaline, or PAF) is added to initiate aggregation.
-
-
Data Analysis: As platelets aggregate, the turbidity of the PRP decreases, and light transmission increases. The extent of aggregation is quantified by the change in light transmission. The IC50 value is the concentration of the compound that inhibits inducer-induced platelet aggregation by 50%.
COX-1 Inhibitory Activity Assay
The ability of the compounds to inhibit COX-1 is typically determined using an enzyme immunoassay (EIA) kit that measures the production of prostaglandin E2 (PGE2).
Signaling Pathway Diagram
Mechanism of Antiplatelet Action
Conclusion
The derivatization of this compound has proven to be a highly effective strategy for developing potent inhibitors of xanthine oxidase and novel antiplatelet agents. Structure-activity relationship studies have shown that specific substitutions on the imidazole and phenyl rings can dramatically enhance biological activity. The data presented in this guide underscores the therapeutic potential of this chemical scaffold and provides a foundation for the further design and development of new drug candidates. Researchers are encouraged to build upon these findings to explore further structural modifications and to conduct in vivo studies to validate the efficacy and safety of these promising compounds.
References
- 1. Synthesis and evaluation of 1-hydroxy/methoxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid derivatives as non-purine xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and bioevaluation of 1-phenylimidazole-4-carboxylic acid derivatives as novel xanthine oxidoreductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 1-hydroxy-2-phenyl-4-pyridyl-1H-imidazole derivatives as xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antiplatelet activity of new imidazole-4-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Therapeutic Potential: A Comparative Analysis of 1-Phenyl-1H-imidazole-4-carboxylic Acid Derivatives as Xanthine Oxidoreductase Inhibitors
For Immediate Release
A detailed comparison of novel 1-Phenyl-1H-imidazole-4-carboxylic acid derivatives against the established drug Febuxostat reveals promising candidates for the management of hyperuricemia. This guide provides an in-depth analysis of their in vitro enzyme inhibition and in vivo efficacy, supported by comprehensive experimental data and protocols for researchers, scientists, and drug development professionals.
This publication outlines the synthesis and bioevaluation of a series of this compound derivatives as potent inhibitors of xanthine oxidoreductase (XOR), a key enzyme in purine metabolism whose dysregulation leads to hyperuricemia and gout. The guide focuses on a direct comparison of the most promising compounds from this series with Febuxostat, a clinically approved XOR inhibitor.
Comparative In Vitro and In Vivo Activity
The following tables summarize the key performance indicators of two lead this compound derivatives, designated as Compound Ie and Compound IVa , against the comparator, Febuxostat .
Table 1: In Vitro Xanthine Oxidoreductase (XOR) Inhibitory Activity
| Compound | Target Enzyme | IC₅₀ (nM) |
| Compound Ie | Xanthine Oxidoreductase | 8.0 |
| Compound IVa | Xanthine Oxidoreductase | 7.2 |
| Febuxostat | Xanthine Oxidoreductase | 7.0 |
Data sourced from a study on 1-phenylimidazole-4-carboxylic acid derivatives as xanthine oxidoreductase inhibitors.
Table 2: In Vivo Hypouricemic Effect in a Mouse Model of Hyperuricemia
| Compound (Dosage) | Route of Administration | Reduction in Serum Uric Acid (%) |
| Compound Ie (10 mg/kg) | Oral | 45.2% |
| Compound IVa (10 mg/kg) | Oral | 51.6% |
| Febuxostat (10 mg/kg) | Oral | 53.8% |
Data reflects the percentage reduction in serum uric acid levels in potassium oxonate/hypoxanthine-induced hyperuricemic mice compared to the model group.
Experimental Protocols
In Vitro Xanthine Oxidoreductase (XOR) Inhibition Assay
The enzymatic activity of bovine milk xanthine oxidase was determined spectrophotometrically by measuring the increase in absorbance at 295 nm, which corresponds to the formation of uric acid from xanthine.
-
Reaction Mixture Preparation: A reaction mixture was prepared in a phosphate buffer (pH 7.5) containing xanthine as the substrate.
-
Enzyme and Inhibitor Incubation: The enzyme solution was pre-incubated with varying concentrations of the test compounds (Compound Ie, Compound IVa) or Febuxostat for 15 minutes at 25°C.
-
Initiation of Reaction: The enzymatic reaction was initiated by the addition of the substrate, xanthine.
-
Data Acquisition: The rate of uric acid formation was monitored by recording the change in absorbance at 295 nm for 5 minutes.
-
IC₅₀ Calculation: The concentration of the inhibitor that caused 50% inhibition of the enzyme activity (IC₅₀) was calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vivo Hyperuricemia Mouse Model
A hyperuricemia model was established in Kunming mice to evaluate the in vivo efficacy of the test compounds.
-
Animal Acclimatization: Male Kunming mice were acclimatized for one week under standard laboratory conditions.
-
Induction of Hyperuricemia: Hyperuricemia was induced by the intraperitoneal administration of potassium oxonate (a uricase inhibitor) 30 minutes prior to the oral administration of hypoxanthine to increase the purine load.
-
Compound Administration: The test compounds (Compound Ie, Compound IVa) and the positive control (Febuxostat) were administered orally to different groups of mice. A control group received the vehicle.
-
Blood Sampling: One hour after the administration of the test compounds, blood samples were collected from the retro-orbital plexus.
-
Uric Acid Measurement: Serum was separated by centrifugation, and the uric acid concentration was determined using a commercially available kit.
-
Data Analysis: The percentage reduction in serum uric acid levels was calculated by comparing the treated groups with the hyperuricemic model group.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the xanthine oxidoreductase signaling pathway and the experimental workflow for evaluating the inhibitors.
Xanthine Oxidoreductase (XOR) Signaling Pathway
Experimental Workflow for Inhibitor Evaluation
A Comparative Guide to the Synthesis of 1-Phenyl-1H-imidazole-4-carboxylic Acid
For researchers, scientists, and professionals in drug development, the efficient and reproducible synthesis of key chemical intermediates is paramount. 1-Phenyl-1H-imidazole-4-carboxylic acid is a valuable building block in the synthesis of various pharmacologically active compounds. This guide provides a comparative analysis of common methods for its synthesis, presenting quantitative data, detailed experimental protocols, and workflow visualizations to aid in the selection of the most suitable method for your research needs.
This comparison focuses on three primary methodologies: the hydrolysis of an ester precursor, one-pot cycloaddition reactions, and solid-phase synthesis. Each method offers distinct advantages and disadvantages in terms of yield, reaction time, and experimental complexity.
At a Glance: Comparison of Synthesis Methods
| Method | Key Features | Typical Yield | Reaction Time | Key Advantages | Key Disadvantages |
| Method A: Hydrolysis of Ester Precursor | Two-step process: synthesis of ethyl 1-phenyl-1H-imidazole-4-carboxylate followed by hydrolysis. | High (85-95% for hydrolysis step) | Several hours to a full day | High yields in the final step, well-established chemistry. | Multi-step process, requires isolation of the intermediate ester. |
| Method B: One-Pot Cycloaddition | Multi-component reaction to form the imidazole ring and carboxylate in a single step, followed by hydrolysis. | Moderate to Good (68-83% for hydrolysis of related structures) | Varies (can be rapid with microwave assistance) | Time-efficient, reduced purification steps. | Yields can be variable for the specific target molecule, may require optimization. |
| Method C: Solid-Phase Synthesis | Synthesis on a solid support, often microwave-assisted. | Data not available for the specific target molecule. | Very short (e.g., 15 minutes) | Rapid synthesis, potential for high-throughput applications. | Requires specialized equipment, specific yield for the target compound is not well-documented. |
Method A: Hydrolysis of Ester Precursor
This widely-used, two-step method first involves the synthesis of ethyl 1-phenyl-1H-imidazole-4-carboxylate, which is then hydrolyzed to the desired carboxylic acid. The hydrolysis step is typically high-yielding.
Experimental Protocol:
Step 1: Synthesis of Ethyl 1-phenyl-1H-imidazole-4-carboxylate (Illustrative)
-
A common route to the precursor ester is through the reaction of ethyl 2-amino-3-oxo-3-phenylpropanoate with formamide.
Step 2: Hydrolysis to this compound
-
To a solution of ethyl 1-phenyl-1H-imidazole-4-carboxylate in a suitable solvent (e.g., ethanol), add an aqueous solution of a strong base, such as potassium hydroxide or sodium hydroxide.
-
Heat the reaction mixture at reflux for a specified period (typically 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 5-6.
-
The resulting precipitate of this compound is collected by filtration, washed with water, and dried.
A similar hydrolysis of ethyl 1H-imidazole-4-carboxylate using potassium hydroxide has been reported to yield 92.49% of the corresponding carboxylic acid.[1] A patented procedure for the hydrolysis of a similar ethyl ester using sodium carbonate or sodium hydroxide solution reported yields of 90.0-91.2%.[2]
Workflow for the synthesis of this compound via hydrolysis.
Method B: One-Pot Cycloaddition
This approach aims to construct the imidazole ring and introduce the carboxylate functionality in a single, efficient step, often utilizing multi-component reactions. Subsequent hydrolysis of the resulting ester yields the final product. Microwave-assisted organic synthesis (MAOS) can significantly accelerate these reactions.
Experimental Protocol (Based on related syntheses):
Step 1: One-Pot Synthesis of Ethyl 1,5-diaryl-1H-imidazole-4-carboxylate
-
To a solution of an appropriate N-arylbenzimidoyl chloride in a dry solvent (e.g., THF) under an inert atmosphere, add ethyl isocyanoacetate and a non-nucleophilic base (e.g., DBU) at low temperature (-78 °C).
-
Allow the reaction to warm to room temperature and stir for an extended period (e.g., 48 hours).
-
The resulting ethyl 1,5-diaryl-1H-imidazole-4-carboxylate is then purified, typically by column chromatography.
Step 2: Hydrolysis
-
The purified ester is dissolved in a mixture of a suitable solvent (e.g., ethanol) and an aqueous base (e.g., NaOH).
-
The mixture is heated to reflux until the reaction is complete.
-
The reaction mixture is cooled and acidified to precipitate the carboxylic acid, which is then isolated by filtration.
For the synthesis of various 1,5-diaryl-1H-imidazole-4-carboxylic acids, the hydrolysis of the precursor esters has been reported to provide yields ranging from 68% to 83%.[3] A microwave-assisted, one-pot synthesis of ethyl 5-methyl-3-phenyl-3H-imidazole-4-carboxylate, a structurally related compound, has been achieved with an 80% yield.[4]
Workflow for the one-pot cycloaddition and subsequent hydrolysis.
Method C: Solid-Phase Synthesis
Solid-phase organic synthesis offers a rapid and efficient way to produce libraries of compounds. The use of a resin-bound starting material allows for easy purification by simple filtration. Microwave irradiation can further accelerate the reaction.
Experimental Approach:
Workflow for the solid-phase synthesis of this compound.
Conclusion
The choice of synthesis method for this compound will depend on the specific requirements of the researcher. The hydrolysis of an ester precursor is a reliable and high-yielding method, making it suitable for large-scale synthesis where reproducibility is critical. The one-pot cycloaddition offers a more time-efficient route, which can be advantageous for rapid analogue synthesis, although optimization for the specific target may be required. Solid-phase synthesis presents a very rapid, albeit less documented, alternative that is well-suited for combinatorial chemistry and the generation of compound libraries. Researchers are encouraged to consider the trade-offs between yield, reaction time, and experimental complexity when selecting the most appropriate synthetic route.
References
- 1. 1H-Imidazole-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 2. CN102643237B - Method for preparing 1H-imidazole-4-formic acid - Google Patents [patents.google.com]
- 3. Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative Analysis of 1-Phenyl-1H-imidazole-4-carboxylic Acid Analogs and Their Potency Across Therapeutic Targets
For Immediate Release
A comprehensive review of structural analogs of 1-Phenyl-1H-imidazole-4-carboxylic acid reveals their diverse therapeutic potential, with significant activity demonstrated as xanthine oxidase inhibitors, antiplatelet agents, and PARP-1 inhibitors. This guide provides a comparative analysis of the potency of these analogs, supported by experimental data, to inform researchers and drug development professionals in their pursuit of novel therapeutics.
Xanthine Oxidase Inhibition: A Promising Avenue for Gout and Hyperuricemia Treatment
Derivatives of this compound have emerged as potent inhibitors of xanthine oxidase (XOR), a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine and xanthine to uric acid.[1][2] Overproduction of uric acid can lead to hyperuricemia, a precursor to gout.[1]
Several studies have synthesized and evaluated series of these compounds, demonstrating in vitro XOR inhibition at the nanomolar level.[2] Notably, compounds Ie and IVa from one study exhibited impressive XOR inhibitory effects with IC50 values of 8.0 nM and 7.2 nM, respectively, comparable to the well-established drug Febuxostat (IC50 of 7.0 nM).[2] In vivo studies in mouse models of hyperuricemia confirmed the significant hypouricemic potencies of these compounds.[2] Interestingly, both Ie and IVa also showed a capacity to improve kidney damage associated with long-term hyperuricemia, an effect not observed with Febuxostat in the same study.[2]
Another series of 1-hydroxy/methoxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid derivatives also displayed excellent inhibitory potency against xanthine oxidase.[1] Specifically, compounds 4d and 4e showed exceptionally potent inhibition with IC50 values of 0.003 μM.[1]
Further modifications to the core structure have led to the development of N-phenyl aromatic amide derivatives as promising xanthine oxidase inhibitors.[3] Among these, N-(3-(1H-imidazol-1-yl)-4-((2-methylbenzyl)oxy)phenyl)-1H-imidazole-4-carboxamide (12r ) was identified as a highly potent XO inhibitor with an IC50 of 0.028 µM, which is close to the potency of topiroxostat (IC50 = 0.017 µM).[3] In vivo studies also indicated an improved uric acid lowering effect for compound 12r compared to the lead compound.[3]
Comparative Potency of Xanthine Oxidase Inhibitors
| Compound ID | Core Structure Modification | Target | IC50 (µM) | Reference |
| Ie | 1-phenylimidazole-4-carboxylic acid derivative | Xanthine Oxidase | 0.008 | [2] |
| IVa | 1-phenylimidazole-4-carboxylic acid derivative | Xanthine Oxidase | 0.0072 | [2] |
| 4d | 1-hydroxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid | Xanthine Oxidase | 0.003 | [1] |
| 4e | 1-hydroxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid | Xanthine Oxidase | 0.003 | [1] |
| 4f | 1-hydroxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid | Xanthine Oxidase | 0.006 | [1] |
| 12r | N-phenyl aromatic amide derivative | Xanthine Oxidase | 0.028 | [3] |
| Febuxostat | (Reference Drug) | Xanthine Oxidase | 0.007 | [2] |
| Allopurinol | (Reference Drug) | Xanthine Oxidase | 7.57 | [4] |
Antiplatelet Activity: Targeting Platelet Aggregation
Structural analogs of this compound have also been investigated for their antiplatelet activity. A study focused on 1-Arylalkyl-5-phenylsulfonamino-imidazole-4-carboxylic acid esters and their carboxamides identified these compounds as antiplatelet agents in the low micromolar range.[5] The mechanism of action appears to be multifactorial, with some compounds exhibiting PAF (Platelet-Activating Factor) antagonistic activity and COX-1 (Cyclooxygenase-1) inhibition.[5]
Slight structural modifications were found to shift the activity pattern among different platelet receptors. For instance, the ester 5c demonstrated both PAF antagonistic activity (IC50 = 1 µM) and COX-1 inhibition (IC50 = 0.4 µM).[5] The carboxamide 6c showed ADP (Adenosine Diphosphate) antagonistic properties with an IC50 of 2 µM.[5] Compound 6i displayed a strong antiadrenergic effect (IC50 = 0.15 µM) and PAF antagonistic activity (IC50 = 0.66 µM).[5]
Comparative Potency of Antiplatelet Agents
| Compound ID | Target/Activity | IC50 (µM) | Reference |
| 5c | PAF Antagonist | 1 | [5] |
| 5c | COX-1 Inhibition | 0.4 | [5] |
| 6c | ADP Antagonist | 2 | [5] |
| 6g | PAF Antagonist | 4 | [5] |
| 6g | COX-1 Inhibition | 1 | [5] |
| 6i | Antiadrenergic | 0.15 | [5] |
| 6i | PAF Antagonist | 0.66 | [5] |
PARP-1 Inhibition: A Potential Strategy in Cancer Therapy
In the realm of oncology, derivatives of 1H-benzo[d]imidazole-4-carboxamide have been designed and synthesized as novel and effective inhibitors of Poly (ADP-ribose) polymerase-1 (PARP-1).[6] PARP-1 is a key enzyme in DNA repair, and its inhibition is a validated strategy for treating certain types of cancer, particularly those with BRCA mutations.
A series of 2-(4-[4-acetylpiperazine-1-carbonyl]phenyl)-1H-benzo[d]imidazole-4-carboxamide derivatives were evaluated for their PARP-1 inhibitory activity.[6] Among these, furan ring-substituted derivatives showed enhanced activity.[6] Compound 14p displayed the strongest inhibitory effect on the PARP-1 enzyme with an IC50 of 0.023 μM, a potency close to that of the approved PARP inhibitor Olaparib.[6] Furthermore, compounds 14p and 14q exhibited good antiproliferation activity against BRCA-1 deficient MDA-MB-436 cells while being inactive against wild-type MCF-7 cells, indicating high selectivity.[6]
Comparative Potency of PARP-1 Inhibitors
| Compound ID | Target | IC50 (µM) | Cell Line | Antiproliferative IC50 (µM) | Reference |
| 14p | PARP-1 | 0.023 | MDA-MB-436 | 43.56 ± 0.69 | [6] |
| 14q | PARP-1 | Not specified | MDA-MB-436 | 36.69 ± 0.83 | [6] |
| Olaparib | PARP-1 | Comparable to 14p | - | - | [6] |
Experimental Protocols
In Vitro Xanthine Oxidase Inhibition Assay
The inhibitory potency of the compounds against xanthine oxidase is determined by measuring the rate of uric acid formation. The assay mixture typically contains the test compound, xanthine (substrate), and xanthine oxidase in a phosphate buffer (pH 7.5). The reaction is initiated by the addition of the enzyme and the increase in absorbance at 295 nm due to the formation of uric acid is monitored spectrophotometrically. The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then calculated. A Lineweaver-Burk plot analysis can be used to determine the mode of inhibition (e.g., competitive, non-competitive, or mixed-type).[1][4]
Antiplatelet Aggregation Assay (Born's Test)
The antiplatelet activity is assessed using the turbidimetric method of Born. Platelet-rich plasma (PRP) is prepared from whole blood. The aggregation of platelets is induced by adding agents like collagen, ADP, adrenaline, or PAF. The change in light transmission through the PRP suspension is measured using an aggregometer. The inhibitory effect of the test compounds is determined by pre-incubating them with PRP before adding the aggregating agent. The IC50 value is the concentration of the compound that inhibits platelet aggregation by 50%.[5]
PARP-1 Inhibition Assay
The inhibitory activity against PARP-1 can be evaluated using a commercially available PARP assay kit. This assay typically measures the incorporation of biotinylated ADP-ribose onto histone proteins. The test compounds are incubated with the PARP-1 enzyme, activated DNA, and a histone-coated plate. The amount of poly(ADP-ribosyl)ated histones is then detected using a streptavidin-HRP conjugate and a colorimetric substrate. The IC50 value is calculated from the dose-response curve.[6]
Cell Proliferation Assay (MTT Assay)
The antiproliferative activity of the compounds on cancer cell lines is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cells are seeded in 96-well plates and treated with various concentrations of the test compounds. After a specified incubation period, MTT solution is added to each well. Viable cells reduce the yellow MTT to purple formazan crystals, which are then dissolved in a suitable solvent. The absorbance is measured at a specific wavelength, and the IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is calculated.[6]
Visualizations
Caption: Inhibition of Uric Acid Production by Xanthine Oxidase Inhibitors.
Caption: Mechanism of Action for Antiplatelet Imidazole Derivatives.
References
- 1. Synthesis and evaluation of 1-hydroxy/methoxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid derivatives as non-purine xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and bioevaluation of 1-phenylimidazole-4-carboxylic acid derivatives as novel xanthine oxidoreductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and structure-activity relationship of N-phenyl aromatic amide derivatives as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid derivatives as xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and antiplatelet activity of new imidazole-4-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of 2-(4-[4-acetylpiperazine-1-carbonyl] phenyl)-1H-benzo[d]imidazole-4-carboxamide derivatives as potential PARP-1 inhibitors and preliminary study on structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Selectivity of Imidazole-Based Compounds for Cyclooxygenase (COX) Enzymes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic efficacy of non-steroidal anti-inflammatory drugs (NSAIDs) is primarily attributed to their inhibition of cyclooxygenase (COX) enzymes. The discovery of two major isoforms, COX-1 and COX-2, has paved the way for the development of selective inhibitors to minimize the gastrointestinal side effects associated with non-selective NSAIDs. While the specific compound 1-Phenyl-1H-imidazole-4-carboxylic acid lacks extensive public domain data on its direct biological target and selectivity, the broader class of imidazole derivatives has been a fertile ground for the discovery of potent and selective COX-2 inhibitors. This guide provides a comparative evaluation of the selectivity of various imidazole-based compounds against COX-1 and COX-2, benchmarked against established NSAIDs.
Comparative Selectivity of COX Inhibitors
The selectivity of a compound for COX-2 over COX-1 is a critical parameter in the development of safer anti-inflammatory agents. A higher selectivity index (COX-1 IC50 / COX-2 IC50) indicates a greater preference for inhibiting COX-2, which is often associated with a reduced risk of gastrointestinal complications. The following table summarizes the in vitro inhibitory concentrations (IC50) and selectivity indices for a selection of imidazole derivatives and established NSAIDs.
| Compound | Class | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Imidazole Derivative 1 | Imidazole-based | >100 | 0.08 | >1250 |
| Imidazole Derivative 2 | Imidazole-based | 82 | 0.71 | 115 |
| Imidazole Derivative 3 | Imidazole-based | >100 | 0.16 | >625 |
| Celecoxib | Coxib | 15 | 0.04 | 375 |
| Rofecoxib | Coxib | >100 | 0.018 | >5555 |
| Indomethacin | Non-selective NSAID | 0.018 | 0.026 | 0.69 |
| Ibuprofen | Non-selective NSAID | 12 | 80 | 0.15 |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here is a compilation from various sources for comparative purposes.
Prostaglandin Synthesis Pathway and COX Inhibition
The synthesis of prostaglandins, key mediators of inflammation, is initiated from arachidonic acid by the action of COX enzymes. Selective inhibition of COX-2 is desirable as COX-1 is constitutively expressed and plays a role in gastrointestinal protection and platelet function.
Caption: Prostaglandin synthesis pathway highlighting the roles of COX-1 and COX-2.
Experimental Protocols for Determining COX Inhibition
The determination of a compound's inhibitory activity against COX-1 and COX-2 is fundamental to assessing its selectivity. Below are generalized protocols for in vitro COX inhibition assays.
In Vitro Purified Enzyme Inhibition Assay
This assay measures the ability of a test compound to inhibit the activity of purified recombinant COX-1 and COX-2 enzymes.
Materials:
-
Purified human or ovine COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Reaction buffer (e.g., Tris-HCl)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Detection reagent (e.g., a colorimetric or fluorometric probe to measure prostaglandin production)
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, heme, and the purified COX enzyme (either COX-1 or COX-2) in a 96-well plate.
-
Add the test compound at various concentrations to the wells. Include a vehicle control (solvent only) and a positive control (a known COX inhibitor).
-
Pre-incubate the plate at a specified temperature (e.g., 37°C) for a defined period to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Allow the reaction to proceed for a specific time.
-
Stop the reaction and add the detection reagent.
-
Measure the signal (absorbance or fluorescence) using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting the inhibition percentage against the log of the inhibitor concentration.
Whole Blood Assay for COX Inhibition
This ex vivo assay provides a more physiologically relevant assessment of COX inhibition by measuring the production of prostaglandins in whole blood.
Materials:
-
Freshly drawn human venous blood collected in tubes with an anticoagulant (e.g., heparin).
-
Lipopolysaccharide (LPS) to induce COX-2 expression.
-
Test compounds dissolved in a suitable solvent.
-
Enzyme immunoassay (EIA) kits for Prostaglandin E2 (PGE2) and Thromboxane B2 (TXB2).
Procedure:
-
COX-1 Activity (TXB2 production):
-
Aliquot whole blood into tubes containing the test compound at various concentrations or a vehicle control.
-
Allow the blood to clot at 37°C for a specified time (e.g., 1 hour) to induce platelet aggregation and subsequent TXB2 production.
-
Centrifuge the tubes to separate the serum.
-
Measure the concentration of TXB2 in the serum using an EIA kit.
-
-
COX-2 Activity (PGE2 production):
-
Aliquot whole blood into tubes containing the test compound at various concentrations or a vehicle control.
-
Add LPS to induce the expression of COX-2 in monocytes.
-
Incubate the blood at 37°C for a longer period (e.g., 24 hours).
-
Centrifuge the tubes to separate the plasma.
-
Measure the concentration of PGE2 in the plasma using an EIA kit.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of TXB2 (COX-1) and PGE2 (COX-2) production for each concentration of the test compound.
-
Determine the IC50 values for COX-1 and COX-2 inhibition.
-
Experimental Workflow for Selectivity Screening
The process of identifying and characterizing selective COX-2 inhibitors involves a systematic workflow, from initial screening to more detailed mechanistic studies.
Caption: A typical workflow for the screening and evaluation of selective COX-2 inhibitors.
Conclusion
The development of selective COX-2 inhibitors remains a significant goal in medicinal chemistry to provide effective anti-inflammatory therapies with improved safety profiles. Imidazole-containing scaffolds have demonstrated considerable promise in yielding potent and selective COX-2 inhibitors. The systematic evaluation of these compounds using a combination of in vitro and ex vivo assays, as outlined in this guide, is essential for identifying lead candidates for further preclinical and clinical development. The comparative data presented herein serves as a valuable resource for researchers in the field of drug discovery and development.
Safety Operating Guide
Proper Disposal of 1-Phenyl-1H-imidazole-4-carboxylic Acid: A Comprehensive Guide for Laboratory Professionals
For Immediate Reference: Do Not Dispose of Down the Drain or in General Waste. 1-Phenyl-1H-imidazole-4-carboxylic acid must be treated as hazardous chemical waste. This guide provides detailed procedures for its safe handling and disposal, ensuring the safety of laboratory personnel and compliance with environmental regulations. All procedures must be conducted in accordance with local, state, and federal guidelines. Researchers should always consult their institution's Environmental Health & Safety (EHS) department for specific protocols.
Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate safety measures. Based on data for structurally similar compounds, this chemical should be considered hazardous.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles compliant with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat, long-sleeved clothing, and closed-toe shoes are required.
-
Respiratory Protection: If there is a risk of generating dust, use a NIOSH/MSHA or European Standard EN 149 approved respirator.
Handling:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.
-
Avoid generating dust.
-
Prevent contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
Quantitative Data Summary
The following table summarizes key hazard and physical data for this compound and related imidazole compounds. This information is critical for a proper risk assessment prior to handling and disposal.
| Property | This compound | 1H-Imidazole-4-carboxylic acid[1] | Imidazole[2] |
| GHS Hazard Statements | H302, H315, H319, H335 | Causes serious eye irritation, May cause respiratory irritation | H302, H314, H360D |
| Signal Word | Warning | Warning | Danger |
| Physical State | Solid | Solid | Solid |
| Incompatible Materials | Strong oxidizing agents, Strong acids | Strong oxidizing agents, Strong acids | Strong oxidizing agents, Acids, Acid chlorides, Acid anhydrides |
| Hazardous Decomposition | Carbon oxides (CO, CO2), Nitrogen oxides (NOx) | Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx) | Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx), Hydrogen cyanide, Ammonia |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through a licensed hazardous waste disposal company. The following protocol outlines the necessary steps for its collection and preparation for disposal.
Experimental Protocol for Waste Collection:
-
Segregation:
-
Collect waste this compound and any materials contaminated with it (e.g., weighing boats, contaminated gloves, filter paper) separately from other waste streams.
-
Do not mix with incompatible materials such as strong oxidizing agents or strong acids.
-
-
Container Selection:
-
Use a dedicated, sealable, and chemically compatible waste container. A high-density polyethylene (HDPE) container is generally suitable.
-
The container must be in good condition and free from leaks.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date when the first waste was added to the container.
-
Attach any other labels as required by your institution's EHS department.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Ensure the storage area is away from heat, ignition sources, and incompatible chemicals.
-
-
Disposal Request:
-
Once the container is full or is no longer needed, submit a chemical waste collection request to your institution's EHS department or designated hazardous waste management provider.
-
Do not attempt to transport the hazardous waste off-site yourself.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Disclaimer: This information is intended for guidance purposes only and is based on general principles of laboratory safety and hazardous waste management. Always refer to the specific Safety Data Sheet (SDS) for this compound and consult with your institution's Environmental Health & Safety department for disposal procedures that are in full compliance with all applicable regulations.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
